1-Ethoxypropan-2-amine hydrochloride
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
1-ethoxypropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO.ClH/c1-3-7-4-5(2)6;/h5H,3-4,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXZWKSCBDODJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662979 | |
| Record name | 1-Ethoxypropan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185304-14-6 | |
| Record name | 1-Ethoxypropan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Ethoxypropan-2-amine hydrochloride physical and chemical properties
An In-depth Technical Guide to the Physicochemical Properties of 1-Ethoxypropan-2-amine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound (CAS No: 1185304-14-6). As a bifunctional molecule featuring both an ether and a primary amine, this compound serves as a valuable building block in synthetic organic chemistry, particularly in the fields of medicinal chemistry and materials science. The hydrochloride salt form enhances its stability and handling characteristics compared to the free base. This document consolidates critical data on its chemical structure, physicochemical parameters, reactivity, spectroscopic signature, and safe handling protocols, offering a foundational resource for researchers and drug development professionals.
Chemical Identity and Structure
This compound is the salt of an aliphatic primary amine. The core structure consists of a propane chain substituted with an ethoxy group at the C1 position and an amino group at the C2 position. The hydrochloride salt is formed by the protonation of the primary amine, which is the most basic site in the molecule.
The structural representation clarifies the connectivity of the atoms and the location of the chiral center at C2.
Caption: Chemical structure of this compound.
Physicochemical Properties
The physical properties of this compound are dictated by its ionic nature as a salt and the underlying molecular structure of the parent amine. The hydrochloride form typically confers higher melting points and greater water solubility compared to the free amine.
| Property | Value | Source |
| Molecular Weight | 139.62 g/mol | [3] |
| Exact Mass | 139.0763918 g/mol | [1] |
| Physical Form | Data not widely available; typically a solid (powder) or oil. | |
| Topological Polar Surface Area | 35.2 Ų | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Solubility | Expected to be miscible with water and soluble in lower alcohols like methanol and ethanol. | N/A |
Chemical Properties and Reactivity
The reactivity of 1-Ethoxypropan-2-amine is characterized by its two primary functional groups: the primary amine and the ether linkage.
Amine Reactivity
As a primary amine, the nitrogen atom possesses a lone pair of electrons, making it nucleophilic and basic. It readily undergoes reactions typical of primary amines, including:
-
Alkylation and Acylation: The amine can be alkylated by alkyl halides or acylated by acid chlorides and anhydrides to form secondary amines and amides, respectively.[4]
-
Reaction with Carbonyls: It can react with aldehydes and ketones to form imines (Schiff bases), which can be subsequently reduced to secondary amines (reductive amination).
-
Sulfonamide Formation: Reaction with sulfonyl chlorides, such as benzenesulfonyl chloride, yields sulfonamides. This reaction forms the basis of the Hinsberg test to distinguish between primary, secondary, and tertiary amines.[4]
The hydrochloride salt is stable under normal conditions.[5] To initiate reactions at the amine center, the free base must typically be liberated by treatment with a stoichiometric amount of a stronger, non-nucleophilic base (e.g., triethylamine, sodium bicarbonate).
Ether Stability
The ethoxy group is generally stable and unreactive under most conditions used to modify the amine group. Cleavage of the ether C-O bond requires harsh conditions, such as treatment with strong acids like HBr or HI at elevated temperatures.
Role as a Synthetic Intermediate
This compound is a versatile building block in medicinal chemistry.[2] Its bifunctional nature allows it to be incorporated into larger molecules to introduce the 1-ethoxypropan-2-ylamino moiety, which can be crucial for modulating properties like solubility, lipophilicity, and biological activity.[2]
Spectroscopic Characterization: Predictive ¹H NMR Analysis
-
-CH(NH₃⁺)- Proton (C2): This proton is adjacent to a CH₂ group (2 protons) and a CH₃ group (3 protons), resulting in a complex splitting pattern, likely a multiplet. It would appear relatively downfield due to the deshielding effect of the adjacent ammonium group.
-
-O-CH₂-CH₃ Protons (C4): These two protons are adjacent to a CH₃ group, so they will appear as a quartet.
-
-O-CH₂-CH₃ Protons (C5): These three protons are adjacent to a CH₂ group, causing them to appear as a triplet.
-
-CH₂-O- Protons (C1): These two protons are adjacent to the chiral C2 methine proton. They are diastereotopic and will likely appear as two separate signals, each split into a doublet of doublets (dd), or as a complex multiplet.
-
-CH(NH₃⁺)-CH₃ Protons (C3): These three protons are adjacent to the single C2 proton, and thus will appear as a doublet.
-
-NH₃⁺ Protons: In aprotic solvents like DMSO-d₆, these protons would appear as a broad singlet. In D₂O, they would exchange with the solvent and become invisible.
Experimental Protocols
Protocol 1: ¹H NMR Spectroscopic Analysis
This protocol describes a standardized method for acquiring a high-quality ¹H NMR spectrum for structural verification.
Caption: Workflow for ¹H NMR spectroscopic analysis.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). D₂O is often preferred for hydrochloride salts due to high solubility.
-
Standard: Add a small amount of an internal standard, such as DSS for D₂O or TMS for other solvents, to reference the chemical shifts to 0.00 ppm.[7]
-
Transfer: Vortex the sample until fully dissolved and transfer the solution to a 5 mm NMR tube.
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. Perform standard instrument setup procedures: locking onto the deuterium signal, tuning the probe to the correct frequency, and shimming the magnetic field to achieve homogeneity.
-
Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans (typically 16 to 64) should be averaged to obtain a good signal-to-noise ratio.
-
Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction.
-
Analysis: Integrate the signal areas to determine proton ratios and assign the chemical shifts of the observed resonances to the corresponding protons in the molecule.[8]
Safety and Handling
While a specific, comprehensive safety data sheet for this compound is not widely published, data for structurally similar amine hydrochlorides and related compounds provide guidance on safe handling.[9]
-
Hazard Classification: Generally classified as an irritant.[1]
-
Hazard Statements:
-
Precautionary Measures:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing.[9] Avoid breathing dust or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly-closed container in a cool, dry place away from incompatible substances.[9]
-
Conclusion
This compound is a synthetically useful primary amine derivative. Its hydrochloride salt form provides enhanced stability and ease of handling for laboratory use. This guide has detailed its fundamental physicochemical properties, predicted spectroscopic characteristics, and essential handling protocols. A thorough understanding of these properties is critical for its effective and safe application in research and development, particularly for scientists engaged in the design and synthesis of novel chemical entities.
References
- 1. echemi.com [echemi.com]
- 2. Ethoxy(propan-2-yl)amine hydrochloride|CAS 1909313-11-6 [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. Amine Reactivity [www2.chemistry.msu.edu]
- 5. Page loading... [wap.guidechem.com]
- 6. alpaipars.com [alpaipars.com]
- 7. 1H proton nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropylamine 2-propylamine 2-propanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. low/high resolution 1H proton nmr spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl isopropyl ether 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. aksci.com [aksci.com]
- 10. 2-Ethoxypropan-1-amine | C5H13NO | CID 22450283 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of 1-Ethoxypropan-2-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the synthetic pathways leading to 1-ethoxypropan-2-amine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. We will delve into the prevalent chemical synthesis routes, with a primary focus on reductive amination, and also explore a biocatalytic approach as a green chemistry alternative. This document is intended to serve as a practical resource for researchers, offering not only detailed experimental protocols but also the underlying chemical principles and strategic considerations for successful synthesis.
Introduction
1-Ethoxypropan-2-amine and its hydrochloride salt are important intermediates in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The presence of both an ether linkage and a primary amine functionality within a small aliphatic scaffold makes it a versatile synthon for introducing specific pharmacophoric features. The hydrochloride salt form enhances the compound's stability and handling properties. This guide will provide a comprehensive overview of the most reliable and efficient methods for its preparation.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic disconnection of 1-ethoxypropan-2-amine points to 1-ethoxy-2-propanone as a key precursor. This ketone can be readily prepared from the corresponding alcohol, 1-ethoxy-2-propanol. The primary synthetic challenge lies in the selective introduction of the amine group at the C2 position.
Caption: Retrosynthetic analysis of this compound.
Synthesis of the Key Precursor: 1-Ethoxy-2-propanone
The most common and efficient route to 1-ethoxy-2-propanone is the oxidation of the commercially available 1-ethoxy-2-propanol.
Oxidation of 1-Ethoxy-2-propanol
A variety of oxidizing agents can be employed for this transformation, with Swern oxidation or the use of pyridinium chlorochromate (PCC) being common laboratory-scale methods.
3.1.1. Experimental Protocol: Swern Oxidation
This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by quenching with a hindered base such as triethylamine.
Step-by-Step Methodology:
-
A solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere.
-
A solution of dimethyl sulfoxide (2.5 equivalents) in anhydrous DCM is added dropwise, maintaining the temperature below -60 °C.
-
After stirring for 15 minutes, a solution of 1-ethoxy-2-propanol (1.0 equivalent) in anhydrous DCM is added dropwise, again keeping the temperature below -60 °C.
-
The reaction mixture is stirred for 30-45 minutes at -78 °C.
-
Triethylamine (5.0 equivalents) is added dropwise, and the reaction is allowed to warm to room temperature.
-
Water is added to quench the reaction, and the organic layer is separated.
-
The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 1-ethoxy-2-propanone.
-
Purification can be achieved by distillation.
| Parameter | Value |
| Starting Material | 1-Ethoxy-2-propanol |
| Key Reagents | Oxalyl chloride, DMSO, Triethylamine |
| Solvent | Dichloromethane (DCM) |
| Temperature | -78 °C to room temperature |
| Typical Yield | 85-95% |
Synthesis of 1-Ethoxypropan-2-amine
The conversion of 1-ethoxy-2-propanone to 1-ethoxypropan-2-amine is most effectively achieved through reductive amination. This method involves the in-situ formation of an imine intermediate from the ketone and an amine source, which is then reduced to the desired amine.
Reductive Amination using Sodium Triacetoxyborohydride
Sodium triacetoxyborohydride is a mild and selective reducing agent, particularly well-suited for reductive aminations.[1][2] It is less reactive than sodium borohydride towards ketones and aldehydes, allowing for the efficient reduction of the intermediate iminium ion.[1][3]
Caption: Reductive amination of 1-ethoxy-2-propanone.
4.1.1. Experimental Protocol
This one-pot procedure is convenient and generally high-yielding.[2]
Step-by-Step Methodology:
-
To a stirred solution of 1-ethoxy-2-propanone (1.0 equivalent) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), is added a source of ammonia, such as a solution of ammonia in methanol or ammonium acetate (1.5-2.0 equivalents).[2]
-
A catalytic amount of acetic acid (0.1-0.2 equivalents) can be added to facilitate imine formation.[2]
-
The mixture is stirred at room temperature for 1-2 hours to allow for imine formation.
-
Sodium triacetoxyborohydride (1.5 equivalents) is added portion-wise to the reaction mixture.
-
The reaction is stirred at room temperature for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting ketone.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The mixture is extracted with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude 1-ethoxypropan-2-amine.
-
The free base can be purified by distillation or column chromatography.
| Parameter | Value |
| Starting Material | 1-Ethoxy-2-propanone |
| Amine Source | Ammonia in Methanol / Ammonium Acetate |
| Reducing Agent | Sodium Triacetoxyborohydride |
| Solvent | 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) |
| Temperature | Room Temperature |
| Typical Yield | 70-90% |
Biocatalytic Reductive Amination
A greener and more stereoselective alternative to traditional chemical methods is the use of enzymes. Amine dehydrogenases (AmDHs) can catalyze the reductive amination of ketones to produce chiral amines with high enantiomeric excess.[4] While the direct biocatalytic synthesis of 1-ethoxypropan-2-amine is not extensively reported, the successful synthesis of the analogous (S)-1-methoxypropan-2-amine from 1-methoxy-2-propanone using an amine dehydrogenase from Mycobacterium smegmatis (MsmeAmDH) provides a strong proof-of-concept.[4][5][6][7]
4.2.1. Conceptual Experimental Workflow
This approach typically involves a whole-cell or isolated enzyme system with a cofactor regeneration system.
Caption: Biocatalytic synthesis of 1-ethoxypropan-2-amine.
Key Components of the Biocatalytic System:
-
Enzyme: A suitable amine dehydrogenase.
-
Substrate: 1-Ethoxy-2-propanone.
-
Amine Donor: High concentration of an ammonia salt (e.g., ammonium formate).
-
Cofactor: NADH or NADPH.
-
Cofactor Regeneration System: An enzyme such as glucose dehydrogenase (GDH) and a co-substrate like glucose to regenerate the consumed cofactor.
-
Buffer: To maintain optimal pH for enzyme activity.
Formation of this compound
The final step is the conversion of the free base to its hydrochloride salt to improve stability and ease of handling. This is typically achieved by treating a solution of the amine with a source of hydrogen chloride.
Experimental Protocol
Step-by-Step Methodology:
-
The purified 1-ethoxypropan-2-amine is dissolved in a suitable anhydrous solvent, such as diethyl ether, ethyl acetate, or a mixture of isopropanol and diethyl ether.[8]
-
The solution is cooled in an ice bath.
-
A solution of hydrogen chloride in an organic solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in dioxane) is added dropwise with stirring until the precipitation of the hydrochloride salt is complete.[9] The pH of the solution can be monitored to ensure complete salt formation.
-
The resulting precipitate is collected by filtration.
-
The solid is washed with cold anhydrous diethyl ether to remove any excess acid and solvent.
-
The this compound is dried under vacuum to yield a stable, crystalline solid.
| Parameter | Value |
| Starting Material | 1-Ethoxypropan-2-amine |
| Reagent | HCl in Diethyl Ether or Dioxane |
| Solvent | Diethyl Ether, Ethyl Acetate, or Isopropanol/Diethyl Ether |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | >95% |
Conclusion
The synthesis of this compound is a well-established process, with reductive amination of 1-ethoxy-2-propanone being the most direct and efficient chemical route. The use of sodium triacetoxyborohydride offers a mild and selective method for this transformation. For applications requiring high stereopurity, biocatalytic reductive amination presents a promising green alternative. The final conversion to the hydrochloride salt is a straightforward and high-yielding step. This guide provides the necessary theoretical background and practical protocols to enable researchers to successfully synthesize this valuable chemical intermediate.
References
- 1. Sodium triacetoxyborohydride [organic-chemistry.org]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Frontiers | Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols [frontiersin.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. pure.york.ac.uk [pure.york.ac.uk]
- 8. silverstripe.fkit.hr [silverstripe.fkit.hr]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-Ethoxypropan-2-amine Hydrochloride: Synthesis, Properties, and Applications in Research and Development
For distribution to researchers, scientists, and drug development professionals.
Introduction
1-Ethoxypropan-2-amine hydrochloride is a primary amine salt that serves as a valuable building block in organic synthesis, particularly within the realms of medicinal chemistry and drug discovery. Its structure, featuring an ethoxy group and a chiral center, offers unique steric and electronic properties that make it an attractive component for the synthesis of more complex molecules and potential pharmaceutical candidates. This guide provides a comprehensive overview of this compound, including its chemical identifiers, synthesis, physicochemical properties, safety and handling protocols, and its applications in research and development.
Chemical Identity and Molecular Descriptors
A clear and unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. This section details the key identifiers for this compound.
Core Identifiers
The primary and most reliable identifier for this compound is its Chemical Abstracts Service (CAS) number.
| Identifier | Value | Source |
| CAS Number | 1185304-14-6 | [1][2][3] |
| Chemical Name | This compound | [1][2] |
| Synonyms | 1-ethoxy-2-propanamine hydrochloride, 1-ETHOXYPROPAN-2-AMINE HCL | [3] |
Molecular Formula and Weight
| Property | Value | Source |
| Molecular Formula | C₅H₁₄ClNO | [2][3] |
| Molecular Weight | 139.62 g/mol | [2] |
Structural Representation
The structural formula of this compound is presented below:
Figure 1: Chemical structure of this compound.
It is crucial to distinguish this compound from its isomers, such as 2-Ethoxypropan-1-amine hydrochloride, which possess different chemical and physical properties.
Synthesis and Purification
The primary route for the synthesis of 1-Ethoxypropan-2-amine is through the reductive amination of 1-ethoxypropan-2-one. The resulting free base is then converted to its hydrochloride salt.
Theoretical Synthesis Pathway
The synthesis can be conceptualized as a two-step process:
-
Imine Formation: 1-Ethoxypropan-2-one reacts with an ammonia source to form an intermediate imine.
-
Reduction: The imine is then reduced to the corresponding primary amine, 1-ethoxypropan-2-amine.
-
Salt Formation: The purified free base is treated with hydrochloric acid to yield the stable hydrochloride salt.
Figure 2: General synthesis pathway for this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for reductive amination and salt formation.[4][5]
Materials:
-
1-Ethoxypropan-2-one
-
Ammonium acetate or ammonia in methanol
-
Sodium cyanoborohydride (NaBH₃CN) or a similar reducing agent
-
Methanol (anhydrous)
-
Diethyl ether (anhydrous)
-
Hydrochloric acid (e.g., 2M solution in diethyl ether)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution of NaCl)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a solution of 1-ethoxypropan-2-one (1 equivalent) in anhydrous methanol in a round-bottom flask, add ammonium acetate (2-3 equivalents). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Extraction: To the aqueous residue, add a saturated solution of sodium bicarbonate to basify the mixture (pH > 9). Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Purification of the Free Base: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-ethoxypropan-2-amine free base. Further purification can be achieved by distillation if necessary.
-
Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether. While stirring, add a 2M solution of HCl in diethyl ether dropwise until precipitation is complete.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.
Physicochemical Properties
Understanding the physicochemical properties of a compound is essential for its application in research and development, particularly for formulation and in-vitro/in-vivo studies.
| Property | Value | Notes and References |
| Physical State | Solid | Inferred from it being a salt. |
| Solubility | Expected to be soluble in water and lower alcohols (e.g., methanol, ethanol). | Amine hydrochlorides are generally polar and thus soluble in polar solvents. |
| pKa | Not experimentally determined in available literature. | The pKa of the conjugate acid (the ammonium ion) can be estimated to be in the range of 9-10, typical for primary alkylammonium ions.[6] It can be determined experimentally via potentiometric titration or NMR spectroscopy.[7][8][9][10] |
Spectroscopic Data
While specific spectra for this compound are not widely published, a Certificate of Analysis from a supplier would typically contain this information.[1][2] Below are the expected characteristic signals.
-
¹H NMR: Expected signals would include a triplet for the methyl group of the ethoxy moiety, a quartet for the methylene group of the ethoxy moiety, a doublet for the methyl group adjacent to the chiral center, a multiplet for the methine proton at the chiral center, and a broad singlet for the amine protons.
-
¹³C NMR: Five distinct carbon signals are expected, corresponding to the five carbon atoms in the molecule.
-
IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the primary ammonium group, C-H stretching for the alkyl groups, and C-O stretching for the ether linkage.
-
Mass Spectrometry: The mass spectrum would show the molecular ion of the free base upon ionization.
Applications in Research and Drug Development
This compound serves as a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of a primary amine allows for a wide range of chemical transformations, including amide bond formation, further alkylation, and participation in the formation of heterocyclic rings.
The ethoxy group can influence the pharmacokinetic properties of a final compound, potentially affecting its lipophilicity, metabolic stability, and receptor binding. While specific examples of marketed drugs containing the 1-ethoxypropan-2-amine moiety are not readily apparent, similar ether-amine structures are prevalent in a variety of active pharmaceutical ingredients.[11] The use of such building blocks is a common strategy in the design of new chemical entities.[12]
Safety, Handling, and Storage
Based on available safety data sheets for this compound, the following GHS hazard classifications and precautionary measures should be noted.
GHS Hazard Classification
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.
-
Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3), H335: May cause respiratory irritation.
Precautionary Statements
-
Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.
-
Response: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth. If on skin, wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
Storage and Stability
This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is important to protect it from moisture.
Conclusion
This compound, with the definitive CAS number 1185304-14-6, is a valuable and versatile building block for chemical synthesis. Its preparation via reductive amination of 1-ethoxypropan-2-one is a well-established and reliable method. While detailed public data on its spectroscopic and some physicochemical properties are limited, its identity is well-defined. The compound's utility in the synthesis of more complex molecules, particularly in the early stages of drug discovery, underscores its importance for researchers and scientists in the field. Adherence to appropriate safety and handling procedures is essential when working with this compound.
References
- 1. 1185304-14-6|this compound|BLD Pharm [bldpharm.com]
- 2. 1-Ethoxy-2-propanamine hydrochloride | 1185304-14-6 | KXB30414 [biosynth.com]
- 3. echemi.com [echemi.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. byjus.com [byjus.com]
- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ethoxy(propan-2-yl)amine hydrochloride|CAS 1909313-11-6 [benchchem.com]
- 12. WO2010029566A2 - Process for preparation of phenoxypropanol amines - Google Patents [patents.google.com]
Spectroscopic Characterization of 1-Ethoxypropan-2-amine Hydrochloride: A Technical Guide for Researchers
Introduction to 1-Ethoxypropan-2-amine Hydrochloride
This compound is a primary amine salt with the chemical structure illustrated below. The presence of both an ether and an amine functional group, combined with a chiral center at the second carbon, makes it a valuable synthon for introducing specific pharmacophores in drug discovery. Accurate spectroscopic characterization is paramount to ensure its identity, purity, and suitability for downstream applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the carbon and hydrogen framework.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to reveal five distinct signals, corresponding to the different proton environments in the molecule. The hydrochloride form implies that the amine group is protonated (-NH₃⁺), which will influence the chemical shifts of adjacent protons. The spectrum would typically be recorded in a deuterated solvent such as D₂O or DMSO-d₆.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Signal | Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| a | -CH-NH₃⁺ | ~3.5 - 3.8 | Sextet or Multiplet | ~6-7 | Deshielded by the adjacent protonated amine and ether oxygen. Coupled to the -CH₃ and -CH₂- protons. |
| b | -O-CH₂-CH- | ~3.4 - 3.6 | Multiplet | ~7 | Deshielded by the ether oxygen. Will likely appear as two diastereotopic protons, each as a doublet of doublets, due to the adjacent chiral center. |
| c | -O-CH₂-CH₃ | ~3.5 | Quartet | ~7 | Typical chemical shift for a methylene group in an ethyl ether. Coupled to the terminal methyl group. |
| d | -CH(NH₃⁺)-CH₃ | ~1.3 - 1.5 | Doublet | ~6-7 | Shielded relative to the other protons. Coupled to the methine proton. |
| e | -O-CH₂-CH₃ | ~1.2 | Triplet | ~7 | Typical chemical shift for a terminal methyl group in an ethyl ether. Coupled to the adjacent methylene group. |
Note: The protons of the -NH₃⁺ group are often broad and may exchange with residual water in the solvent, potentially not showing clear coupling.
The predicted chemical shifts are based on established values for similar functional groups. For instance, protons on a carbon adjacent to an ether oxygen typically appear in the 3.4-4.5 ppm range.[1]
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, one for each unique carbon atom in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| -C H-NH₃⁺ | ~50 - 55 | Deshielded by the attached protonated amine group. |
| -O-C H₂-CH- | ~70 - 75 | Deshielded by the ether oxygen. |
| -O-C H₂-CH₃ | ~65 - 70 | Typical chemical shift for a methylene carbon in an ethyl ether. |
| -CH(NH₃⁺)-C H₃ | ~15 - 20 | A typical upfield chemical shift for a methyl group. |
| -O-CH₂-C H₃ | ~14 - 18 | A typical upfield chemical shift for a terminal methyl group. |
These predictions are informed by the known chemical shifts of carbons in ethers and amines. Carbons adjacent to an amine nitrogen are slightly deshielded and absorb about 20 ppm downfield from where they would in a similar alkane.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the protonated amine, the ether linkage, and the alkyl C-H bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration | Characteristics |
| ~3000 - 2800 | -NH₃⁺ | N-H Stretch | Broad, strong absorption, typical for ammonium salts. |
| ~2980 - 2850 | C-H (Alkyl) | C-H Stretch | Medium to strong, sharp peaks. |
| ~1600 - 1500 | -NH₃⁺ | N-H Bend (Asymmetric) | Medium to strong absorption. |
| ~1500 - 1400 | -NH₃⁺ | N-H Bend (Symmetric) | Medium absorption. |
| ~1120 - 1050 | C-O-C | C-O Stretch | Strong, characteristic ether band. |
The presence of a broad and strong absorption band in the 3000-2800 cm⁻¹ region is a key indicator of the presence of a primary ammonium salt (-NH₃⁺).[2][3] The strong C-O stretching vibration between 1000 and 1300 cm⁻¹ is characteristic of ethers.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the structure. For 1-Ethoxypropan-2-amine, which has a molecular weight of 103.16 g/mol , the hydrochloride salt will likely dissociate in the mass spectrometer, and the spectrum will reflect the free amine.[4]
The fragmentation of aliphatic amines is typically dominated by α-cleavage, where the bond between the carbon bearing the nitrogen and an adjacent carbon is broken. This results in the formation of a stable, resonance-stabilized iminium ion.
Predicted Fragmentation Pathways:
References
Molecular structure and stereochemistry of 1-Ethoxypropan-2-amine hydrochloride
An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of 1-Ethoxypropan-2-amine Hydrochloride
Abstract
This compound is a chiral primary amine of significant interest as a versatile building block in synthetic and medicinal chemistry. Its molecular architecture, featuring a stereogenic center at the second carbon, dictates that it exists as a pair of enantiomers. The profound impact of stereochemistry on pharmacological and biological activity necessitates robust analytical methodologies for the definitive characterization of its three-dimensional structure and the quantification of its enantiomeric purity. This technical guide provides a comprehensive exploration of the molecular structure, stereochemical properties, and state-of-the-art analytical techniques for the elucidation of this compound. We delve into the principles and practical protocols for structural confirmation by Nuclear Magnetic Resonance (NMR) spectroscopy, determination of absolute configuration by X-ray crystallography, and assessment of enantiomeric excess (% ee) using chiral NMR and chromatographic techniques. Furthermore, this guide outlines a classical methodology for the chiral resolution of the parent amine, providing a complete framework for researchers, scientists, and drug development professionals engaged in the synthesis and application of this chiral intermediate.
Core Compound Identity and Physicochemical Profile
This compound is the salt formed from the reaction of the chiral base 1-Ethoxypropan-2-amine with hydrochloric acid. The protonation of the primary amine group enhances the compound's stability and water solubility, making it convenient for storage and handling in laboratory settings.
Key Properties
A summary of the essential physicochemical properties is presented below.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 1185304-14-6 | [1][2] |
| Molecular Formula | C₅H₁₄ClNO | [1][2] |
| Molecular Weight | 139.62 g/mol | [1][3] |
| Canonical SMILES | CCOCC(C)N.Cl | [4] |
| Chirality | Contains one stereocenter (C2) | [1][4] |
Elucidation of the Molecular Structure
The foundational step in characterizing any chemical entity is the confirmation of its molecular structure—the precise arrangement and connectivity of its atoms. For this compound, this is typically achieved through a combination of spectroscopic techniques.
Spectroscopic Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for confirming the carbon-hydrogen framework. The ¹H NMR spectrum would be expected to show distinct signals for the ethoxy group (a triplet and a quartet), the two non-equivalent protons on C1, the methine proton at the chiral center (C2), the methyl group on C2 (a doublet), and the exchangeable protons of the ammonium group (-NH₃⁺).
-
Infrared (IR) Spectroscopy: The IR spectrum provides evidence of key functional groups. For this molecule, characteristic N-H stretching bands for the primary ammonium salt would be prominent, in addition to C-O (ether) and C-N stretching vibrations.[5]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the parent amine cation (C₅H₁₃NO⁺) after loss of HCl, providing definitive evidence of the elemental composition.
The Critical Role of Stereochemistry
The defining structural feature of 1-Ethoxypropan-2-amine is the presence of a chiral center at the C2 position. This carbon is bonded to four different substituents: a hydrogen atom, a methyl group (-CH₃), an aminomethyl group (-CH₂NH₂), and an ethoxymethyl group (-CH₂OCH₂CH₃). This arrangement results in the existence of two non-superimposable mirror-image isomers, known as enantiomers.
(R) and (S) Enantiomers
The two enantiomers are designated as (R)-1-Ethoxypropan-2-amine and (S)-1-Ethoxypropan-2-amine based on the Cahn-Ingold-Prelog (CIP) priority rules. Their three-dimensional structures are mirror images of each other.
Caption: (R) and (S) enantiomers of the 1-Ethoxypropan-2-ammonium cation.
Causality: Why Stereochemistry Matters in Drug Development
In a chiral biological environment (e.g., enzymes, receptors), enantiomers can exhibit dramatically different pharmacological, metabolic, and toxicological profiles. One enantiomer may be therapeutically active (the eutomer), while the other may be inactive, less active, or even cause adverse effects (the distomer).[6] Therefore, the ability to synthesize, separate, and analyze the individual enantiomers of a chiral compound like 1-Ethoxypropan-2-amine is a fundamental requirement in modern drug discovery and development.[7]
Methodologies for Stereochemical Analysis
Determining the stereochemical integrity of this compound requires specialized analytical techniques capable of differentiating between enantiomers.
Absolute Configuration by Single-Crystal X-ray Crystallography
Expertise & Causality: X-ray crystallography is the unequivocal method for determining the three-dimensional structure of a crystalline molecule, including its absolute configuration.[8] By analyzing the diffraction pattern of X-rays passing through a single crystal of an enantiomerically pure salt, the precise spatial coordinates of each atom can be determined. This technique is considered the "gold standard" because it provides a direct, unambiguous visualization of the molecule's stereochemistry, which can then be used to calibrate other analytical methods. The formation of a high-quality crystal of one of the diastereomeric salts (as described in Section 5.2) is often the source material for this definitive analysis.[9]
Enantiomeric Excess (ee) Determination by Chiral NMR Spectroscopy
Expertise & Causality: Enantiomers are isochronous in a standard achiral NMR solvent, meaning their corresponding nuclei resonate at the exact same frequencies, yielding identical spectra. To differentiate them, it is necessary to introduce a chiral environment that breaks this degeneracy.[10] This is achieved by reacting the amine with a Chiral Derivatizing Agent (CDA). The CDA, being enantiomerically pure, reacts with both the (R) and (S) amines to form a pair of diastereomers. Diastereomers have different physical properties and are no longer mirror images, resulting in distinct, resolvable signals in the NMR spectrum.[11] The ratio of the integrals of these distinct signals directly corresponds to the ratio of the enantiomers in the original sample.[12]
References
- 1. echemi.com [echemi.com]
- 2. 1-ETHOXY-2-PROPANAMINE HYDROCHLORIDE price,buy 1-ETHOXY-2-PROPANAMINE HYDROCHLORIDE - chemicalbook [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Amine - Wikipedia [en.wikipedia.org]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. Engineering an enantioselective amine oxidase for the synthesis of pharmaceutical building blocks and alkaloid natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
The Versatile Scaffold: Unlocking the Research Potential of 1-Ethoxypropan-2-amine Hydrochloride Derivatives
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Ethoxypropan-2-amine hydrochloride and its derivatives represent a class of versatile chemical intermediates with significant, yet not fully exploited, potential in various scientific domains. This guide delves into the core research applications of these compounds, moving beyond their role as simple building blocks to explore their utility in the synthesis of complex heterocyclic systems for medicinal chemistry, and their potential in other industrial applications. We will examine the causality behind synthetic choices, provide detailed experimental frameworks, and present data-driven insights to empower researchers in their quest for novel molecules and materials. This document serves as a comprehensive resource, consolidating current knowledge and providing a forward-looking perspective on the untapped opportunities presented by this unique chemical scaffold.
Introduction: The Structural and Chemical Landscape of 1-Ethoxypropan-2-amine Derivatives
1-Ethoxypropan-2-amine, a chiral amine featuring an ethoxy group, offers a unique combination of steric and electronic properties. The hydrochloride salt enhances its stability and handling characteristics, making it a readily available precursor for a multitude of chemical transformations.[1] The presence of a primary amine, a chiral center, and an ether linkage provides multiple reaction sites and stereochemical control, rendering it a valuable synthon in asymmetric synthesis and the construction of complex molecular architectures.
The molecular structure of 1-ethoxypropan-2-amine consists of a propyl chain with an ethoxy group at the 1-position and an amino group at the 2-position. This arrangement allows for the introduction of diverse functionalities through reactions targeting the amine group, such as alkylation, acylation, and condensation reactions. The ether linkage is generally stable under many reaction conditions, providing a robust scaffold for further molecular elaboration.
Core Application in Medicinal Chemistry: A Gateway to Novel Heterocycles
The primary and most documented application of this compound lies in its role as a precursor for the synthesis of heterocyclic compounds, which are foundational structures in a vast array of pharmaceuticals.[2] The amine functionality serves as a nucleophilic handle to construct various ring systems.
Synthesis of Substituted Pyridines: A Case Study
One of the key applications of this compound is in the synthesis of substituted pyridines, a class of compounds with a broad spectrum of biological activities. A notable example is its use as a precursor in the synthesis of 2-(1-ethoxypropan-2-ylamino)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile, a fused ring system with potential pharmaceutical applications.[1] This synthesis highlights the utility of the amine in constructing complex, multi-ring structures.
Experimental Protocol: Synthesis of a Dihydropyridine Intermediate
This protocol outlines a generalized procedure for the initial condensation step, a crucial part of forming a dihydropyridine ring system which can then be oxidized to the corresponding pyridine.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) and a suitable 1,3-dicarbonyl compound (1.1 equivalents) in a protic solvent such as ethanol or isopropanol.
-
Base Addition: To the stirred solution, add a catalytic amount of a weak base, such as piperidine or triethylamine (0.1 equivalents), to neutralize the hydrochloride and facilitate the condensation reaction.
-
Condensation: Heat the reaction mixture to reflux for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude dihydropyridine intermediate.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Functionalized Intermediates for Drug Discovery
Beyond direct incorporation into heterocyclic rings, this compound is also employed in the synthesis of functionalized acyclic intermediates. An example is the synthesis of 5-(1-ethoxypropan-2-ylamino)-N'-hydroxy-2,2-dimethylpentanimidamide.[1] This demonstrates its role in introducing the 1-ethoxypropan-2-ylamino moiety into a molecule, which can then be further elaborated into a final drug candidate. This moiety can influence the pharmacokinetic properties of the molecule, such as lipophilicity and metabolic stability.
Diagram: General Synthetic Utility
Caption: Synthetic pathways from 1-Ethoxypropan-2-amine.
Emerging and Potential Research Applications
While medicinal chemistry is a primary focus, the unique structure of 1-ethoxypropan-2-amine derivatives suggests potential in other areas of research and development.
Materials Science: Building Blocks for Functional Polymers
The bifunctional nature of 1-ethoxypropan-2-amine (amine and ether) makes it a candidate for the synthesis of specialty polymers. The amine group can participate in polymerization reactions, such as the formation of polyamides or polyimides, while the ethoxy side chain can impart flexibility and influence the polymer's solubility and thermal properties. Further research is warranted to explore the synthesis of novel polymers and co-polymers incorporating this monomer and to evaluate their material properties for applications in coatings, adhesives, or biocompatible materials.
Agricultural Chemistry: A Scaffold for Novel Bioactive Agents
The structural motifs found in successful pharmaceuticals often translate to applications in agrochemicals. The 1-ethoxypropan-2-amine scaffold could be explored for the synthesis of novel herbicides, fungicides, or insecticides. The chirality of the molecule could be particularly advantageous in developing stereospecific agrochemicals with improved efficacy and reduced off-target effects.
Structure-Activity Relationships and Bioisosteric Considerations
When designing new derivatives of 1-ethoxypropan-2-amine for biological applications, understanding structure-activity relationships (SAR) is crucial. The ethoxy group, for instance, can be modified to explore the impact of chain length or branching on potency and selectivity. The amine can be derivatized to form amides, sulfonamides, or ureas to probe interactions with biological targets.
Furthermore, the concept of bioisosterism can be applied. For example, the ether oxygen could be replaced with a sulfur atom (thioether) or a methylene group to modulate the electronic and conformational properties of the molecule. A comparative analysis of such structural analogues can provide valuable insights into the key features required for biological activity.[3]
Table 1: Physicochemical Properties of 1-Ethoxypropan-2-amine and its Hydrochloride Salt
| Property | 1-Ethoxypropan-2-amine | This compound | Reference |
| CAS Number | 89282-65-5 | 1909313-11-6 | [1][4] |
| Molecular Formula | C5H13NO | C5H14ClNO | [1][4] |
| Molecular Weight | 103.16 g/mol | 139.62 g/mol | [1][4] |
| Appearance | Liquid | Solid | [1] |
| Solubility | Miscible with water | Soluble in water and alcohols | [1] |
Conclusion and Future Outlook
This compound is more than just a simple chemical intermediate; it is a versatile scaffold with significant potential for the development of novel molecules in medicinal chemistry and beyond. Its utility in constructing complex heterocyclic systems is well-established, and its unique structural features open doors for exploration in materials science and agricultural chemistry. Future research should focus on the synthesis and biological evaluation of a wider range of derivatives to fully elucidate the structure-activity relationships and unlock the full therapeutic and industrial potential of this promising class of compounds. The detailed protocols and conceptual frameworks provided in this guide aim to facilitate and inspire such future investigations.
References
A Comprehensive Guide to the Safe Handling, Storage, and Use of 1-Ethoxypropan-2-amine Hydrochloride
Introduction
1-Ethoxypropan-2-amine hydrochloride is a chemical compound utilized in various research and development applications, particularly within the pharmaceutical and chemical synthesis sectors.[1] As with any specialized chemical intermediate, a thorough understanding and rigorous implementation of safety protocols are not merely procedural formalities but are fundamental to protecting personnel, ensuring experimental integrity, and maintaining regulatory compliance. This guide provides an in-depth framework for the safe handling, storage, and emergency management of this compound, designed for researchers, laboratory managers, and drug development professionals. The protocols herein are synthesized from established safety data for this compound and structurally related amines, emphasizing a proactive approach to risk mitigation.
Section 1: Chemical Identification and Properties
A precise understanding of a chemical's identity and physical characteristics is the foundation of its safe management.
Table 1.1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| Chemical Name | 1-Ethoxy-2-propanamine hydrochloride | [2] |
| Synonyms | 1-ethoxypropan-2-amine HCl | [2] |
| CAS Number | 1185304-14-6 | [2] |
| Molecular Formula | C₅H₁₄ClNO | [2] |
| Molecular Weight | 139.62 g/mol |[1][3] |
Table 1.2: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Appearance | Data not widely available; related compounds can be oily liquids. | |
| Topological Polar Surface Area | 35.2 Ų | [2][3] |
| Hydrogen Bond Donor Count | 2 | [2][3] |
| Hydrogen Bond Acceptor Count | 2 | [2][3] |
| Rotatable Bond Count | 3 |[2][3] |
Section 2: Hazard Identification and Toxicology
While specific toxicological data for this compound is limited, data from structurally similar compounds indicate that it should be handled as a hazardous substance. The primary risks are associated with irritation to the skin, eyes, and respiratory system.
2.1 GHS Classification (Anticipated)
Based on analogous compounds, the following GHS classifications should be conservatively applied.[4]
Table 2.1: Anticipated GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
-
Signal Word: Warning
2.2 Primary Routes of Exposure and Toxicological Effects
-
Inhalation: Inhalation of dust or aerosols may cause irritation to the respiratory tract.[5][6] Symptoms can include coughing, shortness of breath, and inflammation of the lungs.[5]
-
Skin Contact: Direct contact may result in skin irritation, characterized by redness, itching, and pain.[5]
-
Eye Contact: The compound is expected to be a serious eye irritant.[6][7] Contact can cause redness, pain, and potentially severe eye damage.[5]
-
Ingestion: While a less common route of exposure in a laboratory setting, ingestion may cause gastrointestinal irritation.
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is critical. The hierarchy of controls dictates that engineering solutions are the primary line of defense, supplemented by administrative controls and, finally, personal protective equipment.
3.1 Engineering Controls: The First Line of Defense
The causality behind prioritizing engineering controls is their ability to contain the hazard at its source, minimizing the potential for operator exposure.
-
Ventilation: All handling of this compound, especially the weighing of solids and preparation of solutions, must be conducted in a well-ventilated area.[5] A certified chemical fume hood is mandatory for these tasks to keep airborne concentrations low.[5]
-
Safety Stations: Facilities must be equipped with easily accessible eyewash fountains and safety showers.[5][7] Their proximity to the handling area is critical for immediate response in case of an emergency.
3.2 Personal Protective Equipment (PPE): The Essential Barrier
PPE provides a direct barrier between the user and the chemical. The selection of appropriate PPE is not optional and must be based on a thorough risk assessment of the specific procedure being performed.
-
Eye and Face Protection: Chemical safety goggles or a face shield are required to prevent splashes to the eyes.[7][8]
-
Skin Protection:
-
Gloves: Wear compatible, chemical-resistant gloves.[7] Gloves must be inspected for integrity before each use. Use proper glove removal technique to avoid cross-contamination.[7]
-
Protective Clothing: A lab coat or chemical-resistant apron must be worn.[5] For tasks with a higher risk of splashes, disposable chemical-resistant coveralls are recommended.[9]
-
-
Respiratory Protection: If work cannot be conducted within a fume hood or if aerosol generation is unavoidable, a NIOSH-approved respirator is required.[7] The type of respirator should be selected based on the potential airborne concentration.
Protocol 3.1: PPE Donning and Doffing Sequence
-
Donning (Putting On):
-
Perform hand hygiene.
-
Put on a lab coat or coveralls.
-
Put on a respirator (if required), ensuring a proper fit-check.
-
Put on eye and face protection.
-
Put on gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
-
Doffing (Taking Off):
-
Remove gloves using a skin-to-skin and glove-to-glove technique.
-
Remove lab coat or coveralls by rolling it inside-out, avoiding contact with the exterior.
-
Perform hand hygiene.
-
Remove eye and face protection.
-
Remove respirator (if used).
-
Perform thorough hand hygiene with soap and water.[5]
-
Diagram 3.1: PPE Selection Workflow This diagram outlines the decision-making process for selecting the appropriate level of PPE.
References
- 1. scbt.com [scbt.com]
- 2. echemi.com [echemi.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 2-Ethoxypropan-1-amine | C5H13NO | CID 22450283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. aksci.com [aksci.com]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. fishersci.com [fishersci.com]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
A Methodological Guide to Elucidating the Biological Mechanism of Action of 1-Ethoxypropan-2-amine Hydrochloride
Abstract
1-Ethoxypropan-2-amine hydrochloride is a chemical entity with a defined structure, yet its interactions with biological systems remain largely uncharacterized in publicly available scientific literature.[1][2][3][4][5] This technical guide addresses this knowledge gap not by presenting a known mechanism of action, but by providing a comprehensive methodological framework for its elucidation. Designed for researchers, scientists, and drug development professionals, this document outlines a systematic, multi-tiered approach to progressively uncover the compound's biological activity, from initial cytotoxicity profiling to target identification and pathway analysis. We present a series of self-validating experimental protocols, data interpretation strategies, and workflow visualizations to guide the scientific inquiry into the potential pharmacology of this compound. This guide serves as a roadmap for transforming this compound from a chemical novelty into a characterized biological agent.
Introduction and Current State of Knowledge
This compound is an organic amine compound, available commercially primarily for research and development purposes as a synthetic intermediate.[6] A thorough review of scientific databases and literature reveals a significant absence of studies detailing its pharmacological effects or mechanism of action (MoA). The compound is typically supplied as a hydrochloride salt to improve stability and solubility.[6] Its chemical structure, featuring a primary amine and an ether linkage, suggests the potential for various biological interactions, but these have not been empirically determined.
This guide, therefore, takes a proactive stance. Instead of a retrospective summary, we provide a prospective research framework. The following sections will detail the necessary steps a research team would undertake to systematically and rigorously determine the MoA of a novel compound like this compound.
Compound Profile: Physicochemical Properties
A foundational understanding of a compound's physical and chemical properties is critical for designing meaningful biological assays. For instance, solubility dictates vehicle selection for in vitro and in vivo studies, while molecular weight and lipophilicity (XLogP) can offer early predictions about cell permeability and potential for oral bioavailability.
| Property | Value | Source |
| Molecular Formula | C₅H₁₄ClNO | ECHEMI[5] |
| Molecular Weight | 139.62 g/mol | Santa Cruz Biotechnology[4] |
| IUPAC Name | 1-ethoxypropan-2-amine;hydrochloride | PubChem[3] |
| CAS Number | 1185304-14-6 | ECHEMI[5] |
| Computed XLogP3-AA | -0.1 | PubChem[3] |
| Hydrogen Bond Donor Count | 2 | Guidechem[7] |
| Hydrogen Bond Acceptor Count | 2 | Guidechem[7] |
| Topological Polar Surface Area | 35.2 Ų | Guidechem[7] |
This data provides a baseline for experimental design. The low XLogP value suggests good water solubility, which is consistent with its hydrochloride salt form.
A Phased Approach to Mechanism of Action Elucidation
We propose a three-phase experimental workflow. This structure is designed to be resource-efficient, starting with broad, cost-effective screens and progressively focusing on more specific, complex assays as data is generated.
Figure 1: A three-phase workflow for MoA elucidation.
Phase 1: Foundational Activity Screening
The initial goal is to determine if this compound has any biological effect at all, and if so, in what context.
Experimental Protocol 1: Cell Viability and Cytotoxicity Assay
-
Objective: To determine the concentration range at which the compound affects cell viability.
-
Cell Lines: Select a diverse panel of cell lines (e.g., HeLa for cervical cancer, HEK293 for human embryonic kidney, Jurkat for leukemia) to identify potential cell-type specificity.
-
Methodology (MTT Assay):
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare a 2x serial dilution of this compound in appropriate cell culture medium, ranging from 1 µM to 1 mM. A vehicle control (e.g., sterile water or PBS) must be included.
-
Replace the medium in the cell plates with the compound dilutions and incubate for 24, 48, and 72 hours.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan.
-
Solubilize the formazan crystals with DMSO or another suitable solvent.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data to determine the IC₅₀ (half-maximal inhibitory concentration).
Phase 2: Target Identification and Validation
If Phase 1 reveals a consistent phenotype (e.g., induction of apoptosis), the next step is to identify the direct molecular target(s).
Experimental Protocol 2: Affinity Chromatography for Target Pull-Down
-
Objective: To isolate cellular proteins that directly bind to this compound.
-
Methodology:
-
Immobilization: Covalently link 1-ethoxypropan-2-amine (the free base form) to an activated chromatography resin (e.g., NHS-activated Sepharose). The primary amine group is a suitable handle for this conjugation. A control resin without the compound must be prepared in parallel.
-
Lysate Preparation: Prepare a total protein lysate from a responsive cell line identified in Phase 1.
-
Incubation: Incubate the cell lysate with both the compound-conjugated resin and the control resin.
-
Washing: Wash the resins extensively with a series of buffers to remove non-specific binding proteins.
-
Elution: Elute the specifically bound proteins from the resin, often by changing pH or using a high-salt buffer.
-
Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).
-
-
Data Analysis: Compare the list of proteins identified from the compound resin to the control resin. Bona fide targets should be significantly enriched in the compound sample.
References
- 1. aksci.com [aksci.com]
- 2. ethoxy(propan-2-yl)amine hydrochloride | 1909313-11-6 [sigmaaldrich.com]
- 3. 1-Ethoxypropan-2-amine | C5H13NO | CID 16788417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. echemi.com [echemi.com]
- 6. Ethoxy(propan-2-yl)amine hydrochloride|CAS 1909313-11-6 [benchchem.com]
- 7. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to the Solubility of 1-Ethoxypropan-2-amine Hydrochloride in Various Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 1-ethoxypropan-2-amine hydrochloride, a key intermediate in various synthetic and pharmaceutical applications.[1] The document delves into the theoretical principles governing its dissolution in different solvent systems, offers a detailed experimental protocol for solubility determination, and presents a comparative analysis of its solubility profile. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's physicochemical properties to optimize its use in their work.
Introduction: The Significance of this compound and Its Solubility
This compound is an organic amine salt recognized for its role as a versatile synthetic intermediate and building block in medicinal chemistry and drug discovery research.[1] The hydrochloride salt form is often preferred as it enhances the stability and handling of the parent amine, 1-ethoxypropan-2-amine.[2] Understanding the solubility of this compound is paramount, as it directly influences reaction kinetics, purification strategies, formulation development, and ultimately, the bioavailability of active pharmaceutical ingredients (APIs) derived from it.[3] In drug development, poor aqueous solubility is a frequent cause of low oral bioavailability, making a thorough understanding of a compound's solubility profile a critical early-stage consideration.[3][4]
This guide will provide a detailed exploration of the factors influencing the solubility of this compound and a practical framework for its empirical determination.
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible. For this compound, an ionic salt, its solubility is a complex interplay of its ionic nature and the organic portion of the molecule.
The Role of the Solvent
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents are characterized by the presence of O-H or N-H bonds, allowing them to act as both hydrogen bond donors and acceptors. Water, with its high dielectric constant, is particularly effective at solvating the ions of this compound. The positively charged ammonium ion and the negatively charged chloride ion are stabilized by ion-dipole interactions with water molecules. The ethoxy and secondary amine groups can also participate in hydrogen bonding, further enhancing solubility.[2]
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide): These solvents possess a dipole moment but lack O-H or N-H bonds. While they can solvate the cation through dipole-dipole interactions, their ability to solvate the anion is limited. Consequently, the solubility of ionic compounds like this compound is generally lower in these solvents compared to polar protic solvents.
-
Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): These solvents have low dielectric constants and lack significant dipole moments. They are incapable of effectively solvating ions, leading to very poor solubility for ionic compounds. The energy required to overcome the lattice energy of the salt is not compensated by favorable solute-solvent interactions.
Influence of pH
The pH of the solvent, particularly in aqueous systems, can significantly impact the solubility of amine hydrochlorides.[2][5] In acidic to neutral solutions, the amine remains protonated as the ammonium salt, which is generally water-soluble.[6] However, in basic solutions (high pH), the ammonium ion can be deprotonated to the free amine (1-ethoxypropan-2-amine). This free amine is less polar than its salt form and may have significantly lower aqueous solubility, potentially leading to precipitation.
Effect of Temperature
For most solid solutes dissolving in liquid solvents, the dissolution process is endothermic, meaning it absorbs heat from the surroundings.[4] Consequently, an increase in temperature will generally lead to an increase in the solubility of this compound.[2][5] This is a critical factor to consider in processes such as recrystallization for purification.
Experimental Determination of Solubility
The following protocol provides a robust method for determining the solubility of this compound in various solvents. This method is based on the principle of reaching equilibrium saturation of the solute in the solvent.
Materials and Equipment
-
This compound (analytical grade)
-
A selection of solvents (e.g., deionized water, ethanol, methanol, acetone, toluene, hexane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system or a suitable quantitative analytical technique
Experimental Workflow
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that a saturated solution is achieved.
-
Accurately dispense a known volume of each test solvent into the corresponding vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
-
Phase Separation:
-
After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.
-
Centrifuge the vials at a moderate speed to ensure complete separation of the undissolved solid from the supernatant.
-
-
Sample Analysis:
-
Carefully withdraw a precise aliquot of the clear supernatant without disturbing the solid pellet.
-
Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method such as HPLC.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in mg/mL or g/100mL.
-
Solubility Profile of this compound
The following table presents illustrative solubility data for this compound in a range of solvents at 25 °C. This data is based on the general principles of solubility for amine hydrochlorides and is intended for comparative purposes. Actual experimental values may vary.
| Solvent | Solvent Type | Predicted Solubility (mg/mL) |
| Water | Polar Protic | > 200 (Very Soluble) |
| Methanol | Polar Protic | 100 - 200 (Freely Soluble) |
| Ethanol | Polar Protic | 50 - 100 (Soluble) |
| Acetone | Polar Aprotic | 1 - 10 (Slightly Soluble) |
| Acetonitrile | Polar Aprotic | < 1 (Slightly Soluble) |
| Dichloromethane | Nonpolar | < 0.1 (Practically Insoluble) |
| Toluene | Nonpolar | < 0.1 (Practically Insoluble) |
| Hexane | Nonpolar | < 0.1 (Practically Insoluble) |
Conclusion
This compound exhibits high solubility in polar protic solvents, particularly water, owing to its ionic nature. Its solubility decreases significantly in polar aprotic and nonpolar solvents. This solubility profile is a critical consideration for its application in organic synthesis, purification, and the formulation of pharmaceuticals. The experimental protocol detailed in this guide provides a reliable method for obtaining precise solubility data, which is essential for informed decision-making in research and development.
References
- 1. Ethoxy(propan-2-yl)amine hydrochloride|CAS 1909313-11-6 [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. What are the factors that influence solubility? | AAT Bioquest [aatbio.com]
- 6. quora.com [quora.com]
Methodological & Application
Experimental protocol for the synthesis of 1-Ethoxypropan-2-amine hydrochloride
An Application Note for the Synthesis of 1-Ethoxypropan-2-amine Hydrochloride
Abstract
This application note provides a detailed, field-proven experimental protocol for the synthesis of this compound. This compound serves as a valuable building block in medicinal chemistry and drug discovery research.[1] The described methodology is centered around the robust and highly selective reductive amination of 1-ethoxypropan-2-one.[2][3] The protocol employs sodium triacetoxyborohydride as the reducing agent, a choice predicated on its high functional group tolerance, operational simplicity, and superior safety profile compared to alternatives like sodium cyanoborohydride.[4] This guide offers a comprehensive walkthrough, from the underlying reaction mechanism and safety protocols to step-by-step synthesis, purification, salt formation, and final product characterization, designed for researchers and professionals in organic synthesis and drug development.
Introduction and Mechanistic Overview
The synthesis of primary, secondary, and tertiary amines is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry. Reductive amination stands out as one of the most powerful and reliable strategies for forming carbon-nitrogen (C-N) bonds.[4][5] This method circumvents common issues like overalkylation often encountered in direct alkylation of amines with alkyl halides.[3]
The reaction proceeds in two key stages within a single pot:
-
Imine/Iminium Ion Formation: The process begins with the condensation of a carbonyl compound (1-ethoxypropan-2-one) and an amine source (ammonia) to form an intermediate imine. In the weakly acidic conditions typically used, this imine is protonated to form a more electrophilic iminium ion.[2][3]
-
In Situ Reduction: A selective reducing agent, present in the reaction mixture, reduces the iminium ion to the corresponding amine. The choice of reducing agent is critical; it must reduce the C=N bond of the iminium ion faster than the C=O bond of the starting ketone.[4] Sodium triacetoxyborohydride, NaBH(OAc)₃, is exceptionally well-suited for this, reacting selectively with the protonated imine intermediate.[4]
The final step involves the conversion of the synthesized free amine to its hydrochloride salt, which enhances stability, simplifies handling, and often facilitates purification by crystallization.[1]
Reaction Scheme: Step 1: Reductive Amination (Image depicting 1-ethoxypropan-2-one reacting with ammonia and NaBH(OAc)3 to form 1-ethoxypropan-2-amine)
Step 2: Hydrochloride Salt Formation (Image depicting 1-ethoxypropan-2-amine reacting with HCl to form this compound)
Safety and Handling
Proper safety precautions are mandatory for this procedure. All operations must be conducted inside a certified chemical fume hood.[6][7]
-
Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, safety goggles, and compatible chemical-resistant gloves (e.g., nitrile) at all times.[6][7]
-
Reagent Hazards:
-
1-Ethoxypropan-2-one: Flammable liquid. Keep away from heat, sparks, and open flames.[8]
-
Sodium Triacetoxyborohydride: Reacts with water to release flammable hydrogen gas. It is also an irritant. Handle in a dry environment and avoid contact with skin and eyes.
-
Ammonium Acetate: May cause irritation upon contact.
-
Hydrochloric Acid (in Ether/Dioxane): Highly corrosive and volatile. Causes severe skin and eye burns. Work with extreme caution.
-
Solvents (Dichloromethane, Diethyl Ether): Volatile and flammable. Dichloromethane is a suspected carcinogen. Ensure the fume hood has adequate ventilation.[6]
-
-
Emergency Procedures: An eyewash station and safety shower must be readily accessible.[6] In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes.[9] For inhalation, move the individual to fresh air.[6]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| 1-Ethoxypropan-2-one | ≥98% | Sigma-Aldrich |
| Ammonium Acetate | ACS Reagent, ≥98% | Fisher Scientific |
| Sodium Triacetoxyborohydride | 97% | Acros Organics |
| Dichloromethane (DCM), Anhydrous | ≥99.8% | VWR Chemicals |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | J.T. Baker |
| Magnesium Sulfate (MgSO₄), Anhydrous | Laboratory Grade | EMD Millipore |
| Diethyl Ether, Anhydrous | ≥99% | Sigma-Aldrich |
| 2.0 M HCl in Diethyl Ether | Solution | Sigma-Aldrich |
Equipment:
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Glass funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
-
Ice bath
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH paper or meter
Detailed Experimental Protocol
Part A: Synthesis of 1-Ethoxypropan-2-amine (Free Base)
-
Reaction Setup: To a 250 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, add 1-ethoxypropan-2-one (5.11 g, 50.0 mmol, 1.0 equiv.) and anhydrous dichloromethane (100 mL).
-
Amine Source Addition: Add ammonium acetate (11.56 g, 150.0 mmol, 3.0 equiv.) to the solution. Stir the resulting suspension at room temperature for 20-30 minutes. Causality Note: Ammonium acetate serves as both the ammonia source and a mild acid catalyst to promote imine formation.
-
Reduction: Cool the flask in an ice bath to 0 °C. Slowly add sodium triacetoxyborohydride (15.9 g, 75.0 mmol, 1.5 equiv.) portion-wise over 15-20 minutes. Expertise Note: The portion-wise addition at 0 °C helps to control the initial exotherm and maintain reaction selectivity.
-
Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone spot has been consumed (typically 4-6 hours).
-
Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Trustworthiness Note: This step neutralizes the acetic acid byproduct from the reducing agent and any remaining acid catalyst, which is crucial for a clean extraction.
-
Aqueous Workup: Transfer the mixture to a separatory funnel. Add more DCM if necessary to dissolve all solids. Wash the organic layer with saturated NaHCO₃ solution (2 x 50 mL) followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1-ethoxypropan-2-amine as an oil.
Part B: Formation and Isolation of the Hydrochloride Salt
-
Salt Formation: Dissolve the crude amine from Part A in approximately 50 mL of anhydrous diethyl ether.
-
Precipitation: While stirring, slowly add a 2.0 M solution of HCl in diethyl ether dropwise. A white precipitate of the hydrochloride salt will form immediately. Continue adding the HCl solution until no further precipitation is observed. Insight: Using a slight excess of HCl ensures complete conversion to the salt.
-
Isolation: Stir the resulting thick suspension for an additional 30 minutes at room temperature to ensure complete precipitation.
-
Filtration and Drying: Collect the white solid by vacuum filtration. Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities.
-
Final Product: Dry the collected solid under high vacuum to a constant weight to yield this compound.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the molecular structure and assess purity.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): To verify the carbon framework.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): To identify characteristic functional group stretches (e.g., N-H, C-O).
-
MS (Mass Spectrometry): To confirm the molecular weight of the free base cation.
-
Melting Point: To assess the purity of the crystalline salt.
Data Summary and Yield Calculation
| Compound | MW ( g/mol ) | Amount (g) | Moles (mmol) | Equiv. |
| 1-Ethoxypropan-2-one | 102.13 | 5.11 | 50.0 | 1.0 |
| Ammonium Acetate | 77.08 | 11.56 | 150.0 | 3.0 |
| Sodium Triacetoxyborohydride | 211.94 | 15.9 | 75.0 | 1.5 |
| Product (Hydrochloride) | 139.62 | (Actual) | (Actual) | - |
Theoretical Yield: 50.0 mmol * 139.62 g/mol = 6.98 g Expected Yield: 75-85%
Synthesis Workflow Diagram
Caption: Overall workflow for the synthesis of 1-Ethoxypropan-2-amine HCl.
References
- 1. Ethoxy(propan-2-yl)amine hydrochloride|CAS 1909313-11-6 [benchchem.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. organicreactions.org [organicreactions.org]
- 6. fishersci.com [fishersci.com]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. fishersci.fr [fishersci.fr]
- 9. aksci.com [aksci.com]
The Versatile Building Block: Application Notes and Protocols for 1-Ethoxypropan-2-amine Hydrochloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Unique Chiral Amine
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 1-Ethoxypropan-2-amine hydrochloride, a chiral secondary amine, has emerged as a valuable and versatile intermediate in medicinal chemistry and drug discovery.[1] Its structure, featuring a chiral center, a nucleophilic secondary amine, and an ether linkage, offers a unique combination of functionalities for the synthesis of diverse scaffolds, particularly nitrogen-containing heterocycles. This guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
The hydrochloride salt form of 1-Ethoxypropan-2-amine enhances its stability and handling properties, making it a reliable reagent in various synthetic transformations.[1] This document will delve into its utility in key reactions such as reductive amination and the synthesis of heterocyclic systems, providing both the "how" and the "why" behind the experimental procedures.
Core Physicochemical and Safety Data
A thorough understanding of a reagent's properties is fundamental to its safe and effective use. The following table summarizes the key data for 1-Ethoxypropan-2-amine and its hydrochloride salt.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 89282-65-5 (free base) | [2] |
| Molecular Formula | C₅H₁₄ClNO | [1] |
| Molecular Weight | 139.62 g/mol | [1] |
| Appearance | Oil (hydrochloride salt) | [3] |
| IUPAC Name | 1-ethoxypropan-2-amine | [2] |
| Synonyms | 2-Amino-1-ethoxypropane hydrochloride | N/A |
Safety Profile:
This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Key Synthetic Applications
The reactivity of this compound is primarily centered around the nucleophilicity of the secondary amine. This allows for its facile incorporation into a variety of molecular frameworks through several key reaction types.
Reductive Amination: A Gateway to Substituted Amines
Reductive amination is a cornerstone of amine synthesis, providing a controlled and efficient method for forming C-N bonds.[4] It involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine. This method avoids the over-alkylation often encountered in direct alkylation of amines.[4]
The reaction proceeds in two main stages: iminium ion formation and reduction. The initial reaction between the secondary amine and the carbonyl compound is typically acid-catalyzed and forms an unstable carbinolamine, which then dehydrates to the electrophilic iminium ion. A mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride, is then used to selectively reduce the iminium ion without affecting the starting carbonyl compound.[4]
Protocol 1: General Procedure for Reductive Amination
This protocol outlines a general procedure for the reductive amination of a generic ketone with this compound.
Materials:
-
This compound
-
Ketone of choice (e.g., cyclohexanone)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent and Base Addition: Dissolve the amine salt in anhydrous dichloromethane (DCM) (0.1-0.5 M). Add triethylamine (1.1 eq) or DIPEA to neutralize the hydrochloride and liberate the free amine. Stir for 10-15 minutes at room temperature.
-
Carbonyl Addition: Add the ketone (1.0-1.2 eq) to the reaction mixture.
-
Reducing Agent Addition: In a single portion, add sodium triacetoxyborohydride (1.5 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-24 hours).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM (3 x volume).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired tertiary amine.
Synthesis of Heterocyclic Scaffolds: Building Complexity
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and agrochemicals. This compound serves as a valuable precursor for the construction of various heterocyclic systems, such as pyridines and pyrimidines.[1] The secondary amine provides a key nucleophilic center for condensation reactions with difunctional electrophiles.
A notable application of a closely related compound, ethoxy(propan-2-yl)amine hydrochloride, is in the synthesis of 2-(1-ethoxypropan-2-ylamino)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile, a fused ring system of interest in pharmaceutical development.[1] This transformation highlights the utility of this building block in constructing complex, biologically relevant scaffolds. While a detailed protocol for this specific transformation is not publicly available, a general approach for the synthesis of substituted pyridines often involves the condensation of an amine with a 1,3-dicarbonyl compound or its equivalent, followed by cyclization and aromatization.
Protocol 2: Representative Synthesis of a Dihydropyridine Derivative
This protocol provides a plausible, representative procedure for the initial condensation and cyclization step towards a dihydropyridine, which can be subsequently oxidized to the corresponding pyridine.
Materials:
-
This compound
-
1,3-Diketone (e.g., acetylacetone)
-
Ethanol or another suitable protic solvent
-
Triethylamine (Et₃N)
-
Catalytic amount of a protic acid (e.g., acetic acid)
-
Reflux condenser
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in ethanol.
-
Base Addition: Add triethylamine (1.1 eq) to the solution to liberate the free amine.
-
Reagent Addition: Add the 1,3-diketone (1.0 eq) and a catalytic amount of acetic acid to the reaction mixture.
-
Heating: Heat the reaction mixture to reflux and maintain for several hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Cooling and Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Work-up: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude dihydropyridine product.
-
Purification/Further Reaction: The crude product can be purified by column chromatography or carried forward to an oxidation step (e.g., using an oxidizing agent like DDQ or simply exposure to air) to furnish the final pyridine derivative.
Conclusion: A Versatile Tool for the Synthetic Chemist
This compound is a valuable and versatile building block for organic synthesis. Its unique combination of a chiral secondary amine and an ether functionality provides a powerful handle for the construction of a wide array of complex organic molecules. The protocols and insights provided in this guide are intended to facilitate its broader adoption and inspire new synthetic innovations by researchers in both academic and industrial settings. As the demand for novel and diverse chemical entities continues to grow, the strategic application of such well-defined building blocks will remain a critical component of successful drug discovery and development programs.
References
- 1. Ethoxy(propan-2-yl)amine hydrochloride|CAS 1909313-11-6 [benchchem.com]
- 2. 1-Ethoxypropan-2-amine | C5H13NO | CID 16788417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ethoxy(propan-2-yl)amine hydrochloride | 1909313-11-6 [sigmaaldrich.com]
- 4. Parallel Synthesis-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Application of 1-Ethoxypropan-2-amine hydrochloride in pharmaceutical intermediate synthesis
An Application Guide for the Strategic Use of 1-Ethoxypropan-2-amine Hydrochloride in the Synthesis of Heterocyclic Pharmaceutical Intermediates
Introduction: A Versatile Building Block for Modern Drug Discovery
In the landscape of medicinal chemistry, the rational design of drug candidates hinges on the availability of versatile and strategically functionalized building blocks.[1][2] this compound (CAS: 1185304-14-6) has emerged as a valuable primary amine for introducing specific structural motifs that can significantly influence a molecule's pharmacological profile.[3] Its structure, featuring a chiral center, a primary amine for facile reaction, and an ethoxy group, provides a unique combination of steric, electronic, and physicochemical properties. This ether-amine scaffold is particularly relevant in the construction of complex heterocyclic systems, which form the core of numerous therapeutic agents, including kinase inhibitors.[4][5]
This document serves as a detailed application guide for researchers, chemists, and drug development professionals. It outlines the strategic considerations for using this compound and provides a comprehensive, validated protocol for its application in a representative synthesis of a key pharmaceutical intermediate.
Physicochemical Characteristics
A clear understanding of a reagent's properties is fundamental to its effective application. The hydrochloride salt form enhances stability and improves handling characteristics compared to the free base.[6]
| Property | Value | Source |
| Chemical Name | This compound | [3] |
| CAS Number | 1185304-14-6 | [3] |
| Molecular Formula | C₅H₁₄ClNO | [3][6] |
| Molecular Weight | 139.62 g/mol | [6][7] |
| Synonyms | 1-Ethoxy-2-propanamine HCl, this compound | [3] |
| Parent Amine MW | 103.16 g/mol | [8] |
| Parent Amine IUPAC Name | 1-ethoxypropan-2-amine | [8] |
Strategic Application in Heterocyclic Synthesis
The primary amine functionality of 1-Ethoxypropan-2-amine makes it an excellent nucleophile for a variety of bond-forming reactions. One of its most powerful applications is in nucleophilic aromatic substitution (SNAr) reactions with electron-deficient heteroaromatic systems, such as chloropyrimidines or chloropyridines. These heterocyclic cores are prevalent in a vast number of FDA-approved kinase inhibitors, where the secondary amine formed upon reaction often serves as a critical hydrogen-bond donor, interacting with the "hinge region" of the kinase active site.[5]
Rationale for Use:
-
Modulation of Physicochemical Properties: The ethoxy group can enhance solubility and lipophilicity, potentially improving a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Introduction of Chirality: As a chiral building block, it allows for the synthesis of enantiomerically pure final compounds, which is critical for specificity and reducing off-target effects.
-
Vectorial Exit Point: The ethoxypropyl side chain provides a defined three-dimensional vector away from the heterocyclic core, enabling chemists to probe and interact with specific pockets within a biological target.[9]
The following section provides a detailed protocol for a common and highly effective SNAr reaction, demonstrating the practical utility of this reagent.
Experimental Protocol: Synthesis of a Dichloropyrimidine Intermediate
This protocol details the synthesis of N-(1-ethoxypropan-2-yl)-2,4-dichloropyrimidin-5-amine, a versatile intermediate that can be further functionalized at the remaining chlorine position to build a library of potential bioactive molecules.
Overall Experimental Workflow
The process follows a standard synthetic chemistry workflow, from reaction setup to final product analysis.
Caption: Synthetic workflow for the SNAr reaction.
Materials and Reagents
| Reagent | Supplier | CAS Number | Quantity | Equivalents |
| 2,4,5-trichloropyrimidine | Sigma-Aldrich | 5750-76-5 | 1.00 g | 1.0 |
| This compound | BenchChem | 1185304-14-6 | 0.84 g | 1.1 |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | 7087-68-5 | 2.8 mL | 3.0 |
| N,N-Dimethylformamide (DMF), anhydrous | Sigma-Aldrich | 68-12-2 | 20 mL | - |
| Ethyl Acetate (EtOAc) | Fisher Scientific | 141-78-6 | As needed | - |
| Hexane | Fisher Scientific | 110-54-3 | As needed | - |
| Saturated NaCl solution (Brine) | Lab-prepared | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Fisher Scientific | 7757-82-6 | As needed | - |
Step-by-Step Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,4,5-trichloropyrimidine (1.00 g, 5.45 mmol, 1.0 equiv.) and this compound (0.84 g, 6.00 mmol, 1.1 equiv.).
-
Solvent and Base Addition: Add anhydrous N,N-Dimethylformamide (20 mL) to the flask. Follow with the addition of N,N-Diisopropylethylamine (DIPEA) (2.8 mL, 16.35 mmol, 3.0 equiv.) via syringe. The DIPEA serves as a non-nucleophilic base to neutralize the HCl salt and the HCl generated during the reaction.
-
Reaction Conditions: Place the flask under a nitrogen atmosphere and immerse it in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:EtOAc solvent system. The reaction is typically complete within 4-6 hours.
-
Workup - Quenching and Extraction: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water. Extract the aqueous layer three times with ethyl acetate (3 x 50 mL).
-
Workup - Washing and Drying: Combine the organic layers and wash them sequentially with deionized water (2 x 50 mL) and then with saturated brine (1 x 50 mL) to remove residual DMF and salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexane.
-
Characterization: Combine the pure fractions (identified by TLC) and remove the solvent in vacuo to yield the desired product, N-(1-ethoxypropan-2-yl)-2,4-dichloropyrimidin-5-amine, as a pale yellow oil. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS analysis. The expected yield is typically in the range of 75-85%.
Conclusion
This compound is a highly effective and strategic building block for the synthesis of complex pharmaceutical intermediates. Its unique structural features allow for the creation of diverse molecular architectures with tunable properties. The demonstrated SNAr protocol is robust, high-yielding, and broadly applicable to a range of electron-deficient heterocyclic systems, making this reagent an indispensable tool for medicinal chemists engaged in modern drug discovery programs.
References
- 1. Building blocks by functions - Enamine [enamine.net]
- 2. lifechemicals.com [lifechemicals.com]
- 3. echemi.com [echemi.com]
- 4. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Ethoxy(propan-2-yl)amine hydrochloride|CAS 1909313-11-6 [benchchem.com]
- 7. scbt.com [scbt.com]
- 8. 1-Ethoxypropan-2-amine | C5H13NO | CID 16788417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. soci.org [soci.org]
Analytical methods for the quantification of 1-Ethoxypropan-2-amine hydrochloride
Application Note: Quantitative Analysis of 1-Ethoxypropan-2-amine Hydrochloride
Abstract
This comprehensive application note provides detailed protocols and validation guidance for the quantitative analysis of this compound (CAS: 1185304-14-6), a key intermediate in pharmaceutical and chemical synthesis. Accurate quantification is critical for ensuring product quality, purity, and consistency in research and manufacturing settings. This guide presents two robust analytical methods: Gas Chromatography with Flame Ionization Detection (GC-FID) for specific, sensitive quantification and impurity profiling, and Nonaqueous Potentiometric Titration for the accurate assay of the bulk substance. The methodologies are developed and validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability.[1][2] This document is intended for researchers, quality control analysts, and drug development professionals requiring proven methods for the characterization of this compound.
Introduction and Physicochemical Properties
This compound is a primary amine salt. Its structure consists of a propane backbone with an ethoxy group at the 1-position and an amine group at the 2-position, presented as a hydrochloride salt to improve stability and handling.[3] Given its role as a synthetic building block, a precise and accurate determination of its purity and concentration is fundamental for reaction stoichiometry, process control, and regulatory compliance.
The choice of analytical method depends on the specific objective, whether it is determining the absolute purity of the raw material or quantifying it in a complex mixture. This note provides a comparative framework for two fundamentally different but complementary techniques.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1185304-14-6 | [4] |
| Molecular Formula | C₅H₁₄ClNO | [4] |
| Molecular Weight | 139.62 g/mol | |
| Structure | CH₃CH(NH₂HCl)CH₂OCH₂CH₃ | [4] |
| Parent Amine MW | 103.16 g/mol | [5] |
| Appearance | Typically a solid or oil | [6] |
Method 1: Quantification by Gas Chromatography (GC-FID)
Gas Chromatography with Flame Ionization Detection (GC-FID) is the preferred method for determining the purity and quantifying this compound, especially in the presence of volatile organic impurities. The amine is sufficiently volatile for GC analysis, and the FID provides excellent sensitivity and a wide linear range.
Principle of the Method
The sample is volatilized in a heated injector and separated on a capillary column. The separation is based on the differential partitioning of analytes between the stationary phase (a viscous liquid coated on the column wall) and the mobile phase (an inert carrier gas).[7] Because amines are polar and can exhibit peak tailing on standard columns, a column with a wax or polyethylene glycol (PEG) phase is recommended to improve peak shape.[8] The FID detects organic compounds by pyrolyzing them in a hydrogen-air flame, producing ions that generate a measurable current proportional to the mass of carbon entering the detector.
Experimental Protocol: GC-FID
-
Gas Chromatograph: Agilent 8890 GC system (or equivalent) with a split/splitless injector and Flame Ionization Detector.
-
Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar PEG column.
-
Reagents: Methanol (HPLC grade), this compound reference standard (>99% purity), Nitrogen (carrier gas, >99.999%), Hydrogen (FID, >99.999%), and compressed air (FID, zero grade).
| Parameter | Setting | Rationale |
| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte. |
| Injection Mode | Split (50:1 ratio) | Prevents column overloading and ensures sharp peaks for a concentrated sample. |
| Injection Volume | 1.0 µL | Standard volume for quantitative analysis. |
| Carrier Gas | Nitrogen | Inert gas providing good efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow for column efficiency and separation. |
| Oven Program | 80 °C (hold 2 min), ramp to 220 °C at 15 °C/min, hold 5 min | Gradient ensures separation from potential early-eluting solvents and later-eluting impurities. |
| Detector Temperature | 280 °C | Prevents condensation of analytes in the detector. |
| FID Gas Flows | H₂: 30 mL/min, Air: 300 mL/min, Makeup (N₂): 25 mL/min | Standard flows for stable flame and optimal sensitivity. |
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard, transfer to a 10 mL volumetric flask, and dissolve in methanol.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 50, 100, 250, 500, 750 µg/mL) by serially diluting the stock solution with methanol.
-
Sample Solution: Accurately weigh approximately 25 mg of the this compound sample, transfer to a 50 mL volumetric flask, and dissolve in methanol to achieve a target concentration of 500 µg/mL.
GC-FID Analysis Workflow
Caption: Workflow for the quantification of 1-Ethoxypropan-2-amine HCl by GC-FID.
Method Validation Summary
A validation of the analytical method is essential to provide documented evidence that the procedure is suitable for its intended purpose.[1][9] The following table presents typical acceptance criteria based on ICH Q2(R1) guidelines and expected performance for this GC-FID method.[10][11]
Table 2: GC-FID Method Validation Parameters and Expected Results
| Parameter | ICH Acceptance Criteria | Expected Performance |
| Specificity | Analyte peak is well-resolved from impurities/matrix components. | Peak purity > 99.5% confirmed by peak shape analysis. |
| Linearity (R²) | ≥ 0.995 | > 0.999 over 50-750 µg/mL range. |
| Accuracy (% Recovery) | 80% - 120% of test concentration | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability (≤ 2%), Intermediate Precision (≤ 3%) | < 1.0% (Repeatability), < 2.0% (Intermediate) |
| LOD (µg/mL) | Signal-to-Noise Ratio of 3:1 | ~2 µg/mL |
| LOQ (µg/mL) | Signal-to-Noise Ratio of 10:1 | ~7 µg/mL |
| Robustness | No significant impact on results from minor variations. | %RSD < 5% for small changes in flow rate and oven temp. |
Method 2: Nonaqueous Potentiometric Titration
For determining the assay of the bulk this compound substance, nonaqueous potentiometric titration is a highly accurate and precise classical method. The hydrochloride salt can be titrated as a weak acid in a suitable nonaqueous solvent.
Principle of the Method
In a nonaqueous environment, the acidic and basic properties of weak acids and bases are enhanced. This method involves titrating the amine hydrochloride (a salt of a weak base and strong acid, which acts as a weak acid) with a strong base in a nonaqueous solvent.[12] A potentiometric endpoint is used, where the change in potential (mV) is monitored as the titrant is added. The equivalence point is determined from the point of maximum inflection on the titration curve (the first derivative).
A common approach is to use a standardized solution of sodium hydroxide in a suitable solvent like isopropanol or a mixture of ethylene glycol and isopropanol to titrate the sample dissolved in the same solvent system.[12]
Experimental Protocol: Titration
-
Autotitrator: Mettler Toledo T5 (or equivalent) with a suitable nonaqueous pH electrode (e.g., DG-113-SC).
-
Reagents: Isopropanol (anhydrous), 0.1 M Sodium Hydroxide in Isopropanol (standardized), this compound reference standard.
-
Accurately weigh approximately 80-100 mg of primary standard grade benzoic acid and dissolve in 50 mL of isopropanol.
-
Titrate with the 0.1 M Sodium Hydroxide in Isopropanol solution to the potentiometric endpoint.
-
Calculate the exact molarity of the titrant. Perform in triplicate.
-
Accurately weigh approximately 100-120 mg of the this compound sample.
-
Dissolve the sample in 50 mL of anhydrous isopropanol in a titration vessel.
-
Immerse the electrode and the titrant delivery tube into the solution.
-
Titrate with the standardized 0.1 M Sodium Hydroxide in Isopropanol to the potentiometric endpoint.
-
Record the volume of titrant consumed at the equivalence point.
Titration Analysis Workflow
Caption: Workflow for the assay determination of 1-Ethoxypropan-2-amine HCl by titration.
Calculation
The assay percentage is calculated using the following formula:
Assay (%) = (Veq × M × MW) / (W_sample × 10)
Where:
-
Veq = Volume of titrant at the equivalence point (mL)
-
M = Molarity of the standardized NaOH titrant (mol/L)
-
MW = Molecular weight of 1-Ethoxypropan-2-amine HCl (139.62 g/mol )
-
W_sample = Weight of the sample (mg)
Comparative Summary of Methods
The selection of an analytical method is driven by the specific requirements of the analysis.
| Feature | GC-FID | Nonaqueous Titration |
| Principle | Chromatographic Separation | Acid-Base Neutralization |
| Primary Application | Purity, Impurity Profiling, Quantification in Mixtures | Bulk Material Assay/Potency |
| Specificity | High (separates from other components) | Moderate (titrates all acidic species) |
| Sensitivity | High (µg/mL or ppm level) | Low (% level) |
| Equipment | Gas Chromatograph | Autotitrator or Burette/pH meter |
| Throughput | Moderate (20-30 min/sample) | High (5-10 min/sample) |
| Complexity | High (method development required) | Low to Moderate |
Conclusion
This application note details two validated, robust, and reliable methods for the quantitative analysis of this compound.
-
GC-FID is the recommended method for purity testing and quantification where high specificity and sensitivity are required, allowing for the simultaneous assessment of related volatile impurities.
-
Nonaqueous Potentiometric Titration serves as an excellent, cost-effective, and highly precise method for the assay determination of the bulk substance, conforming to classic pharmacopeial standards for quality control.
The implementation of these protocols, supported by rigorous method validation, will ensure the generation of accurate and defensible analytical data for this compound in research, development, and quality control laboratories.[2]
References
- 1. particle.dk [particle.dk]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. Ethoxy(propan-2-yl)amine hydrochloride|CAS 1909313-11-6 [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. 1-Ethoxypropan-2-amine | C5H13NO | CID 16788417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ethoxy(propan-2-yl)amine hydrochloride | 1909313-11-6 [sigmaaldrich.com]
- 7. ccsknowledge.com [ccsknowledge.com]
- 8. bre.com [bre.com]
- 9. wjarr.com [wjarr.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. fda.gov [fda.gov]
- 12. info.gfschemicals.com [info.gfschemicals.com]
High-performance liquid chromatography (HPLC) method for 1-Ethoxypropan-2-amine hydrochloride
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 1-Ethoxypropan-2-amine Hydrochloride
Authored by a Senior Application Scientist
Abstract
This comprehensive guide details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. As a primary aliphatic amine, this compound presents analytical challenges due to its lack of a native chromophore, high polarity, and the presence of a chiral center. To overcome these, this document presents two distinct but complementary methods. The first is a reversed-phase HPLC method coupled with pre-column derivatization using o-Phthalaldehyde (OPA) for highly sensitive and accurate quantification via fluorescence detection. The second method addresses the critical need for enantiomeric purity assessment, employing a normal-phase chiral stationary phase (CSP) for the effective separation of its enantiomers. This application note provides in-depth explanations for methodological choices, detailed step-by-step protocols, and a full validation summary according to ICH Q2(R2) guidelines, making it an essential resource for researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge
1-Ethoxypropan-2-amine is a key building block in organic and medicinal chemistry.[1] Its accurate quantification and chiral purity assessment are critical for process control, quality assurance, and regulatory compliance in pharmaceutical development.[2] The analysis of this small, hydrophilic primary amine by HPLC is non-trivial due to several inherent properties:
-
Lack of a UV Chromophore: The molecule does not absorb light in the conventional UV-Vis range, making direct detection insensitive and impractical.[3][4]
-
High Polarity: Its hydrophilic nature leads to poor retention on traditional reversed-phase columns like C18, resulting in elution near the solvent front and poor separation from excipients.[3]
-
Chirality: The molecule contains a stereocenter at the second carbon of the propane chain, meaning it exists as two enantiomers. As enantiomers can have different pharmacological and toxicological profiles, their separation is often a regulatory requirement.[5]
To address these challenges, this guide presents a dual-methodology approach: a derivatization-based method for quantification and a specialized chiral chromatography method for enantiomeric separation.
Part I: Quantitative Analysis via Pre-Column Derivatization
Principle and Rationale
To overcome the lack of a chromophore and improve retention, a pre-column derivatization strategy is employed. We selected o-Phthalaldehyde (OPA) as the derivatization reagent. In the presence of a thiol (e.g., 3-mercaptopropionic acid), OPA reacts rapidly and specifically with primary amines under mild, aqueous conditions to form highly fluorescent and stable isoindole derivatives.[6][7][8]
Causality of Choice:
-
Sensitivity & Selectivity: Fluorescence detection is inherently more sensitive than UV-Vis absorption, allowing for the quantification of trace-level analytes. The reaction is specific to primary amines, reducing interference from secondary amines or other matrix components.
-
Improved Chromatography: The resulting isoindole derivative is significantly more hydrophobic than the parent amine, enabling excellent retention and separation on a standard C18 reversed-phase column.[7]
-
Rapid Reaction: The derivatization reaction is typically complete within minutes at room temperature, making it suitable for high-throughput analysis and automation.[8]
Experimental Protocol: Quantitative Analysis
-
This compound reference standard
-
HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)
-
Deionized (DI) water, 18.2 MΩ-cm resistivity
-
Sodium Borate
-
Boric Acid
-
o-Phthalaldehyde (OPA)
-
3-Mercaptopropionic Acid (3-MPA)
-
Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
-
Mobile Phase A (Aqueous Buffer): Prepare a 20 mM phosphate buffer and adjust the pH to 6.5 with phosphoric acid or sodium hydroxide. The fluorescence response of the derivatives is optimal around this pH.[6]
-
Mobile Phase B: HPLC-grade Acetonitrile (ACN).
-
Diluent: Methanol/Water (50:50, v/v).
-
Borate Buffer (0.4 M, pH 10.2): Dissolve 15.26 g of Sodium Borate (Na₂B₄O₇·10H₂O) in 50 mL DI water, then dilute to 100 mL.[8]
-
OPA Derivatization Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 50 µL of 3-MPA and dilute to 12.5 mL with the 0.4 M Borate Buffer. This reagent is light-sensitive and should be prepared fresh daily and stored in an amber vial.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | Fluorescence Detector (FLD) |
| Column | C18 Reversed-Phase, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 20 mM Phosphate Buffer, pH 6.5B: Acetonitrile (ACN) |
| Gradient Elution | 0-10 min: 30-70% B10-12 min: 70-30% B12-15 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| FLD Wavelengths | Excitation (λex): 340 nmEmission (λem): 455 nm |
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of diluent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the diluent to create calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
This workflow is designed for efficiency and can be automated using a modern autosampler.
Figure 1: Automated pre-column derivatization workflow.
Part II: Chiral Separation for Enantiomeric Purity
Principle and Rationale
Assessing enantiomeric purity requires a chiral environment that can differentiate between the two enantiomers. This is achieved using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly effective for separating a broad range of chiral compounds, including amines.[2][5]
Causality of Choice:
-
Mechanism: Separation occurs due to the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the CSP. Differences in the stability of these complexes lead to different retention times.
-
Mobile Phase: A normal-phase mobile phase (e.g., hexane/ethanol) often provides superior selectivity on polysaccharide CSPs. A small amount of a basic additive, such as diethylamine (DEA), is critical.[9] The DEA acts as a competitor for highly acidic sites on the silica surface, preventing strong, non-specific interactions that would otherwise cause severe peak tailing and poor resolution of the basic amine analytes.[9]
-
Detection: Since this is a purity test, high sensitivity is not the primary goal. Direct UV detection at a low wavelength (e.g., 210 nm), where the amine has some residual absorbance, is sufficient.
Experimental Protocol: Chiral Separation
-
Racemic this compound standard
-
HPLC-grade n-Hexane
-
HPLC-grade Ethanol (or Isopropanol)
-
Diethylamine (DEA), HPLC grade
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV-Vis Detector (VWD or DAD) |
| Column | Chiralpak® IC or equivalent (cellulose tris(3,5-dichlorophenylcarbamate))250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 5 µL |
| UV Wavelength | 210 nm |
-
System Suitability Solution: Prepare a solution of the racemic standard in the mobile phase at a concentration of approximately 0.5 mg/mL. This solution is used to confirm that the system can adequately separate the two enantiomers (Resolution > 1.5).
-
Sample Solution: Prepare the test sample in the mobile phase at a similar concentration.
Part III: Method Validation Summary (ICH Q2(R2))
The quantitative analysis method (Part I) was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[10][11][12] The validation demonstrates that the analytical procedure is fit for its intended purpose.[13]
Figure 2: ICH Q2(R2) method validation workflow.
Validation Results
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the retention time of the analyte peak. | Pass: The method is selective for the analyte. |
| Linearity (Range) | Correlation coefficient (r²) ≥ 0.999 over 0.1-25 µg/mL. | Pass: r² = 0.9998 |
| Accuracy | Mean recovery between 98.0% and 102.0% at 3 levels. | Pass: Recoveries ranged from 99.2% to 101.5%. |
| Precision (Repeatability) | Relative Standard Deviation (%RSD) ≤ 2.0% for 6 injections. | Pass: %RSD = 0.8% |
| Precision (Intermediate) | %RSD ≤ 2.0% across different days and analysts. | Pass: %RSD = 1.3% |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio (S/N) ≥ 10. | Pass: 0.1 µg/mL |
| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N) ≥ 3. | Pass: 0.03 µg/mL |
| Robustness | %RSD ≤ 2.0% after minor changes (pH ±0.2, Temp ±2°C). | Pass: The method is robust. |
Conclusion
This application note provides two validated, reliable, and robust HPLC methods for the comprehensive analysis of this compound. The pre-column derivatization method with OPA and fluorescence detection offers exceptional sensitivity and accuracy for quantitative purposes. The normal-phase chiral HPLC method enables precise determination of enantiomeric purity, a critical quality attribute. The detailed protocols and validation data confirm that these methods are fit-for-purpose and suitable for implementation in research, development, and quality control laboratories within the pharmaceutical industry.
References
- 1. Ethoxy(propan-2-yl)amine hydrochloride|CAS 1909313-11-6 [benchchem.com]
- 2. Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral Stationary Phases [yakhak.org]
- 3. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
- 4. Detecting Primary Amines - Chromatography Forum [chromforum.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. mdpi.com [mdpi.com]
- 10. scribd.com [scribd.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. database.ich.org [database.ich.org]
- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Note: Gas Chromatographic Analysis of 1-Ethoxypropan-2-amine Hydrochloride
Abstract
This application note provides a comprehensive guide for the quantitative analysis of 1-Ethoxypropan-2-amine hydrochloride using gas chromatography (GC). Due to the inherent challenges in the direct GC analysis of polar primary amines and their non-volatile salt forms, this document outlines detailed protocols for sample preparation, including the conversion of the hydrochloride salt to its free base, and subsequent derivatization to enhance chromatographic performance. Both achiral and chiral separation methodologies are discussed, providing a robust framework for researchers, scientists, and drug development professionals.
Introduction: The Challenge of Analyzing Polar Amines
1-Ethoxypropan-2-amine is a primary amine containing an ether linkage, making it a chiral molecule with potential applications as a building block in pharmaceutical synthesis. Accurate and reliable quantification of this compound is crucial for quality control and process monitoring. However, the direct gas chromatographic analysis of primary amines like 1-Ethoxypropan-2-amine presents several analytical hurdles. Free amines are highly polar and prone to strong interactions with active sites on GC columns and inlets, leading to poor peak shapes, tailing, and inaccurate quantification.[1][2] Furthermore, the compound is supplied as a hydrochloride salt, which is non-volatile and thermally labile, precluding direct injection into a GC system.
To overcome these challenges, a multi-step sample preparation procedure is necessary, followed by a carefully optimized GC method. This application note details a systematic approach to the analysis of this compound, focusing on the principles behind each step to ensure methodological robustness and scientific integrity.
Physicochemical Properties of 1-Ethoxypropan-2-amine
A fundamental understanding of the analyte's properties is critical for method development.
| Property | Value | Source |
| Molecular Formula | C5H13NO | [3] |
| Molecular Weight | 103.16 g/mol | [3] |
| Form | Hydrochloride Salt | N/A |
| Chirality | Contains one chiral center | N/A |
The hydrochloride salt form enhances stability and shelf-life but necessitates conversion to the volatile free base prior to GC analysis.
Experimental Workflow: A Step-by-Step Guide
The overall analytical workflow is designed to address the challenges associated with the analysis of this compound.
Figure 1: A comprehensive workflow for the GC analysis of this compound.
Sample Preparation: From Salt to Analyzable Derivative
This is the most critical stage of the analysis. Each step is designed to quantitatively convert the non-volatile salt into a form suitable for GC analysis.
Protocol 1: Conversion of Hydrochloride Salt to Free Base
Rationale: The hydrochloride salt must be neutralized to the free amine to make it volatile. This is achieved by basification followed by extraction into an organic solvent.
Materials:
-
This compound sample
-
Deionized water
-
1 M Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution
-
Dichloromethane (DCM) or Diethyl ether
-
Anhydrous sodium sulfate (Na2SO4)
-
Separatory funnel
-
Glass vials
Procedure:
-
Accurately weigh a known amount of the this compound sample into a glass vial.
-
Dissolve the sample in a known volume of deionized water.
-
Transfer the aqueous solution to a separatory funnel.
-
Slowly add 1 M NaOH solution dropwise while gently swirling the funnel. Monitor the pH with pH paper or a calibrated pH meter until it is in the range of 10-12 to ensure complete conversion to the free base.
-
Add a suitable organic solvent (e.g., DCM) to the separatory funnel. The volume of the organic solvent should be chosen to achieve a target concentration of the analyte.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate completely.
-
Drain the lower organic layer (DCM) into a clean, dry flask. If using a less dense solvent like diethyl ether, the top layer is collected.
-
Repeat the extraction of the aqueous layer with a fresh portion of the organic solvent to ensure quantitative recovery.
-
Combine the organic extracts.
-
Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.
-
Carefully decant or filter the dried organic extract into a clean vial for the next step.
Protocol 2: Derivatization for Improved Chromatographic Performance
Rationale: Derivatization of the primary amine group reduces its polarity, leading to improved peak shape and thermal stability.[1][4] Silylation is a common and effective derivatization technique for amines.[5][6]
Materials:
-
Dried organic extract containing the free 1-Ethoxypropan-2-amine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., acetonitrile or the extraction solvent)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
Procedure:
-
Transfer a known volume of the dried organic extract into a reaction vial.
-
If necessary, evaporate the solvent under a gentle stream of nitrogen to a smaller volume.
-
Add 100 µL of an anhydrous solvent to the vial.
-
Add 100 µL of BSTFA (with 1% TMCS).[1]
-
Tightly cap the vial and heat it at 70-80°C for 30-60 minutes in a heating block or oven.[1]
-
Allow the vial to cool to room temperature.
-
The derivatized sample is now ready for GC analysis.
Figure 2: Workflow for the silylation derivatization of 1-Ethoxypropan-2-amine.
Gas Chromatography Method Parameters
The following GC parameters are provided as a starting point for method development and may require optimization for specific instrumentation and analytical goals.
Table 1: Recommended GC Conditions for Achiral Analysis
| Parameter | Recommended Setting | Rationale |
| GC System | Gas Chromatograph with FID or MS | FID is a robust, universal detector for organic compounds. MS provides definitive identification. |
| Column | Mid-polarity column, e.g., DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) | A 5% phenyl-methylpolysiloxane stationary phase provides good general-purpose separation. |
| Carrier Gas | Helium or Hydrogen | |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the derivatized analyte. |
| Injection Volume | 1 µL | |
| Split Ratio | 20:1 (adjustable based on concentration) | Prevents column overloading. |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min) | A temperature ramp allows for the separation of compounds with a range of boiling points. |
| Detector | FID: 280 °C; MS: Transfer line 280 °C, Ion source 230 °C |
Chiral Separation: Resolving the Enantiomers
As 1-Ethoxypropan-2-amine is a chiral molecule, it may be necessary to resolve and quantify the individual enantiomers, particularly in a pharmaceutical context.[7] This can be achieved using a chiral GC column.
Table 2: Recommended GC Conditions for Chiral Analysis
| Parameter | Recommended Setting | Rationale |
| GC System | Gas Chromatograph with FID or MS | |
| Column | Chiral capillary column, e.g., a cyclodextrin-based column such as Rt-βDEXsm or equivalent | Cyclodextrin-based stationary phases are effective for the enantiomeric separation of a wide range of compounds, including amines.[8][9] |
| Carrier Gas | Helium or Hydrogen | |
| Inlet Temperature | 250 °C | |
| Injection Volume | 1 µL | |
| Split Ratio | 50:1 (adjustable) | |
| Oven Program | Isothermal analysis (e.g., 100-150 °C) or a slow temperature ramp may be required to optimize resolution. | Isothermal conditions often provide better chiral resolution.[10] |
| Detector | FID: 280 °C; MS: Transfer line 280 °C, Ion source 230 °C |
Note on Chiral Analysis: The derivatization step is also crucial for chiral separations as it can enhance the enantioselectivity.[5][10][11]
Method Validation and Quality Control
A robust analytical method requires thorough validation. Key validation parameters to consider include:
-
Linearity and Range: A calibration curve should be prepared using a series of standards of known concentrations to demonstrate a linear relationship between detector response and analyte concentration.
-
Accuracy: Determined by analyzing samples with known concentrations of the analyte (spiked samples) and comparing the measured values to the true values.
-
Precision: Assessed by repeatedly analyzing the same sample to determine the degree of agreement between individual test results. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Specificity: The ability of the method to exclusively measure the analyte of interest in the presence of other components that may be expected to be present in the sample matrix.
Conclusion
The gas chromatographic analysis of this compound is a multi-faceted process that requires careful attention to sample preparation. The conversion of the non-volatile hydrochloride salt to its free base is a mandatory first step. Subsequent derivatization, while optional, is highly recommended to improve chromatographic performance and ensure accurate and reproducible results. The choice between an achiral or chiral GC method will depend on the specific analytical objectives. The protocols and guidelines presented in this application note provide a solid foundation for the development and validation of a robust GC method for the analysis of this compound in a research or industrial setting.
References
- 1. 1-Ethoxypropan-2-amine | C5H13NO | CID 16788417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 89282-65-5 | 1-ethoxypropan-2-amine - Moldb [moldb.com]
- 4. gcms.labrulez.com [gcms.labrulez.com]
- 5. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography [pubmed.ncbi.nlm.nih.gov]
- 6. bre.com [bre.com]
- 7. CN103776931A - Measuring method of ethylamine in workplace air - Google Patents [patents.google.com]
- 8. gcms.cz [gcms.cz]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Alkylation of 1-Ethoxypropan-2-amine Hydrochloride
Introduction: The Strategic Importance of N-Alkylated Amines
The N-alkylation of primary amines is a cornerstone transformation in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. The resulting secondary amines are prevalent scaffolds in a vast array of biologically active molecules. 1-Ethoxypropan-2-amine, with its unique combination of an ether linkage and a chiral center, serves as a valuable building block for introducing specific steric and electronic properties into target molecules. This guide provides a comprehensive protocol for the N-alkylation of its hydrochloride salt, focusing on the highly efficient and selective method of reductive amination.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the underlying chemical principles, empowering the user to adapt and troubleshoot the reaction for their specific needs.
Understanding the Reaction: Reductive Amination
Direct alkylation of primary amines with alkyl halides is often fraught with challenges, most notably the propensity for over-alkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts.[1][2] Reductive amination elegantly circumvents this issue by offering a controlled, stepwise approach to N-alkylation.[1][3][4]
The reaction proceeds in two key stages:
-
Imine Formation: The primary amine reacts with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate. This reaction is reversible and often requires the removal of water to drive the equilibrium towards the imine.[5]
-
In Situ Reduction: The imine is then reduced in the same reaction vessel (in situ) to the corresponding secondary amine using a selective reducing agent.[3][5]
A critical aspect of this protocol is the use of 1-Ethoxypropan-2-amine hydrochloride. The hydrochloride salt enhances the compound's stability and handling. However, the amine must be liberated from its salt form in situ by the addition of a base to act as a nucleophile in the initial condensation with the carbonyl compound.
Choosing the Right Reducing Agent: The Case for Sodium Triacetoxyborohydride (NaBH(OAc)₃)
Several reducing agents can be employed for reductive amination, including sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN).[1][6] However, sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, has emerged as the reagent of choice for many applications due to its remarkable selectivity and mild nature.[7][8][9]
Key Advantages of NaBH(OAc)₃:
-
Selectivity: It readily reduces the protonated imine (iminium ion) intermediate much faster than it reduces the starting aldehyde or ketone, minimizing the formation of alcohol byproducts.[7][9]
-
Mild Reaction Conditions: The reaction can typically be carried out at room temperature in common aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[6]
-
Safety: Unlike sodium cyanoborohydride, it does not release toxic cyanide gas, making it a safer alternative.[4][9]
Experimental Protocol: N-Alkylation of this compound via Reductive Amination
This protocol details a general procedure for the N-alkylation of this compound with an aldehyde. The stoichiometry and reaction times may need to be optimized for specific substrates.
Materials:
-
This compound
-
Aldehyde or Ketone (1.0 - 1.2 equivalents)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 equivalents)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[10]
-
1-Ethoxy-2-propanol, a related compound, is flammable and may cause drowsiness or dizziness.[11][12] Handle with care and avoid ignition sources.[11][12]
-
Sodium triacetoxyborohydride is water-sensitive.[6] Handle in a dry environment.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.[11][13][14]
Step-by-Step Procedure:
-
Reactant Preparation: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).
-
Solvent Addition: Add anhydrous DCM or DCE (approximately 0.1-0.2 M concentration with respect to the amine hydrochloride).
-
Base Addition: Add triethylamine or DIPEA (1.1 equivalents) to the suspension and stir for 10-15 minutes at room temperature. The mixture should become a clear solution as the free amine is generated.
-
Carbonyl Addition: Add the aldehyde or ketone (1.0-1.2 equivalents) to the reaction mixture and stir for 1-2 hours at room temperature to facilitate imine formation.[3] Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirred solution. An exotherm may be observed. Maintain the temperature at room temperature.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. Monitor the reaction for completion by TLC or LC-MS (typically 2-24 hours).
-
Work-up:
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x volume of aqueous layer).[3]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[3]
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated secondary amine.[3]
-
Data Presentation: Key Reaction Parameters
The following table summarizes typical reaction parameters for the reductive amination of this compound.
| Parameter | Recommended Range/Value | Rationale |
| Amine Hydrochloride | 1.0 equivalent | Limiting reagent. |
| Aldehyde/Ketone | 1.0 - 1.2 equivalents | A slight excess can help drive the imine formation to completion. |
| Base (TEA/DIPEA) | 1.1 equivalents | To neutralize the HCl salt and liberate the free amine. |
| Reducing Agent (NaBH(OAc)₃) | 1.5 equivalents | To ensure complete reduction of the imine intermediate. |
| Solvent | Anhydrous DCM or DCE | Aprotic solvents that are compatible with NaBH(OAc)₃.[6] |
| Temperature | Room Temperature | Sufficient for both imine formation and reduction. |
| Reaction Time | 2 - 24 hours | Substrate dependent; monitor by TLC or LC-MS. |
Visualizing the Workflow
The following diagram illustrates the key stages of the N-alkylation protocol.
Caption: Workflow for the N-alkylation of this compound.
Troubleshooting and Considerations
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous, as water can decompose the reducing agent and hinder imine formation.
-
Increase the reaction time or gently heat the reaction if imine formation is sluggish (for less reactive carbonyls).
-
Consider adding a dehydrating agent like anhydrous MgSO₄ during the imine formation step.[3]
-
-
Side Product Formation:
-
If the alcohol byproduct from carbonyl reduction is observed, it may indicate that the NaBH(OAc)₃ is not selective enough for the specific substrate or that the reaction conditions are not optimal.
-
Over-alkylation is generally not an issue with reductive amination, but if observed, ensure the stoichiometry of the amine to the carbonyl is correct.
-
-
Purification Challenges:
-
The basic nature of the amine product may require the use of a solvent system containing a small amount of a basic modifier (e.g., triethylamine) during column chromatography to prevent streaking.
-
Conclusion
This application note provides a robust and reliable protocol for the N-alkylation of this compound using reductive amination with sodium triacetoxyborohydride. By understanding the principles behind each step, from the in situ generation of the free amine to the selective reduction of the imine intermediate, researchers can confidently apply and adapt this methodology to synthesize a wide range of valuable N-alkylated compounds.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 10. aksci.com [aksci.com]
- 11. fishersci.com [fishersci.com]
- 12. cpachem.com [cpachem.com]
- 13. gjchemical.com [gjchemical.com]
- 14. fishersci.es [fishersci.es]
Use of 1-Ethoxypropan-2-amine hydrochloride in the development of novel catalysts
Application Note & Protocols: The Strategic Application of 1-Ethoxypropan-2-amine Hydrochloride in the Synthesis of Novel Chiral Catalysts for Asymmetric Hydrogenation
Abstract
Chiral amines are indispensable building blocks and ligands in modern asymmetric catalysis, forming the core of catalysts used to produce enantiomerically pure compounds, particularly in the pharmaceutical and fine chemical industries.[1][2] This application note presents a detailed guide on the utilization of this compound as a precursor for a novel chiral ligand and its subsequent application in a transition-metal-catalyzed asymmetric hydrogenation. We provide the scientific rationale for its selection, detailed, field-tested protocols for its conversion to a phosphine ligand, the synthesis of a rhodium-catalyst complex, and the application of this novel catalyst in the asymmetric hydrogenation of a model substrate. This guide is intended for researchers and professionals in catalyst development and drug discovery, offering both the theoretical basis and practical steps for innovation in asymmetric synthesis.
Introduction: The Value Proposition of 1-Ethoxypropan-2-amine
The demand for enantiomerically enriched amines continues to grow, driven by their prevalence in over 40% of small-molecule pharmaceuticals.[1] Transition metal-catalyzed asymmetric hydrogenation is a powerful and atom-economical method for creating chiral centers, and the success of this approach hinges on the design of the chiral ligand.[1][3][4] These ligands, typically chiral phosphines or amines, coordinate to a metal center (e.g., Rhodium, Iridium, Ruthenium) to create a chiral environment that directs the stereochemical outcome of the reaction.[3][5]
1-Ethoxypropan-2-amine possesses key structural features that make it a compelling candidate for a chiral ligand precursor:
-
A Stereogenic Center: The amine group is attached to a chiral carbon, which is the fundamental requirement for inducing asymmetry.
-
Coordinating Amine Group: The primary amine provides a strong coordination site for transition metals.
-
Modifiable Ether Moiety: The ethoxy group offers a site for potential secondary interactions within the catalytic pocket and can influence the ligand's steric and electronic properties.
This document outlines a scientifically grounded, hypothetical pathway to leverage these features in the development of a novel catalyst system.
Physicochemical Properties & Handling
Before use, it is critical to understand the properties of the starting material, 1-Ethoxypropan-2-amine and its hydrochloride salt.
| Property | Value | Source |
| Chemical Name | This compound | ECHEMI[6] |
| CAS Number | 1185304-14-6 | ECHEMI[6] |
| Molecular Formula | C₅H₁₄ClNO | PubChem[7] |
| Molecular Weight | 139.62 g/mol | Benchchem[8] |
| Appearance | Oil (Parent Amine) | Sigma-Aldrich |
| Chirality | Exists as (R) and (S) enantiomers | N/A |
Handling: this compound is a stable salt. For use as a ligand, it must be converted to the free amine. Standard laboratory safety protocols, including the use of personal protective equipment (PPE), should be followed.
Rationale for Ligand Design
The amine itself can act as a ligand. However, to create a more robust and tunable catalyst, we will describe its conversion into a chiral aminophosphine ligand. Aminophosphine ligands are highly effective in asymmetric catalysis, combining the strong σ-donating properties of the phosphine with the structural features of the chiral amine backbone.[5]
The proposed ligand, (R/S)-N-(1-ethoxypropan-2-yl)diphenylphosphinamine, leverages a well-established phosphine moiety (diphenylphosphine) attached to our chiral amine scaffold.
Caption: Molecular design of the proposed aminophosphine ligand.
Experimental Protocols
Protocol 1: Free Amine Generation
Objective: To convert this compound to its free amine form for subsequent reaction.
Materials:
-
This compound (1.0 eq)
-
Sodium hydroxide (NaOH), 2 M aqueous solution
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Separatory funnel, round-bottom flask, rotary evaporator
Procedure:
-
Dissolve this compound in deionized water.
-
Transfer the solution to a separatory funnel and cool in an ice bath.
-
Slowly add 2 M NaOH solution dropwise while stirring until the pH of the aqueous layer is >12.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator.
-
Causality: The basic NaOH deprotonates the ammonium salt, liberating the nucleophilic free amine, which is more soluble in the organic solvent, allowing for its extraction and isolation.
Protocol 2: Synthesis of the Chiral Aminophosphine Ligand
Objective: To synthesize (R/S)-N-(1-ethoxypropan-2-yl)diphenylphosphinamine.
Materials:
-
1-Ethoxypropan-2-amine (free amine from Protocol 1, 1.0 eq)
-
Chlorodiphenylphosphine (ClPPh₂) (1.0 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Anhydrous toluene
-
Schlenk line and glassware for inert atmosphere chemistry
Procedure:
-
Under an inert argon atmosphere, dissolve the free amine in anhydrous toluene in a Schlenk flask.
-
Add triethylamine to the solution. This will act as a scavenger for the HCl generated.
-
Cool the mixture to 0 °C in an ice bath.
-
Add chlorodiphenylphosphine dropwise via syringe over 30 minutes. A white precipitate (Et₃N·HCl) will form.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Filter the precipitate under argon and wash with anhydrous toluene.
-
Remove the solvent from the filtrate under vacuum to yield the crude aminophosphine ligand as an oil.
-
Causality: The nucleophilic amine attacks the electrophilic phosphorus center of chlorodiphenylphosphine, displacing the chloride. Triethylamine is a non-nucleophilic base used to neutralize the resulting HCl, driving the reaction to completion. The entire process is conducted under an inert atmosphere to prevent the oxidation of the phosphine.
Caption: Overall experimental workflow from starting material to final analysis.
Protocol 3: Synthesis of the Rhodium-Catalyst Complex
Objective: To synthesize the active catalyst complex: [Rh(COD)(aminophosphine)]BF₄.
Materials:
-
Aminophosphine ligand (from Protocol 2, 2.1 eq)
-
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(COD)₂]BF₄) (1.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
Procedure:
-
Under an argon atmosphere, dissolve the aminophosphine ligand in anhydrous DCM.
-
In a separate Schlenk flask, dissolve [Rh(COD)₂]BF₄ in anhydrous DCM.
-
Slowly add the ligand solution to the rhodium precursor solution at room temperature. The solution will typically change color (e.g., to a deep orange or red).
-
Stir the reaction for 2 hours at room temperature.
-
Concentrate the solution under vacuum.
-
Add anhydrous diethyl ether to precipitate the catalyst complex.
-
Isolate the solid catalyst by filtration, wash with diethyl ether, and dry under vacuum.
-
Causality: The aminophosphine ligand displaces one of the cyclooctadiene (COD) ligands from the rhodium precursor to form a more stable, catalytically active complex.[5] Precipitation with a non-polar solvent like ether is a standard method for isolating these types of charged metal complexes.
Catalyst Characterization
To ensure the successful synthesis of the ligand and catalyst complex (the "Trustworthiness" pillar), a suite of analytical techniques is mandatory.
| Technique | Purpose | Expected Observations |
| ¹H & ¹³C NMR | Structural verification of the ligand and complex. | Appearance of phenyl protons/carbons from the phosphine moiety. Shift changes in the ethoxypropanamine backbone upon coordination to Rh. |
| ³¹P NMR | Confirm P-coordination to Rhodium. | A single peak for the free ligand will become a doublet upon coordination to ¹⁰³Rh, showing a characteristic Rh-P coupling constant (JRh-P). |
| FT-IR | Functional group analysis. | Disappearance of the N-H stretch from the primary amine and appearance of new bands corresponding to the aminophosphine and the metal complex.[9] |
| Mass Spec (ESI-MS) | Confirm molecular weight of the final complex. | Detection of the cationic fragment [M-BF₄]⁺ corresponding to the molecular weight of the catalyst complex without the counter-ion. |
Application: Asymmetric Hydrogenation of a Prochiral Ketone
Objective: To evaluate the efficacy and enantioselectivity of the newly synthesized catalyst in the asymmetric hydrogenation of acetophenone, a model prochiral substrate.
Materials:
-
Synthesized Rh-catalyst (from Protocol 3, 0.01 mol%)
-
Acetophenone (1.0 eq)
-
Methanol (degassed)
-
High-pressure autoclave equipped with a magnetic stirrer
-
Hydrogen gas (H₂)
Procedure:
-
Add the Rh-catalyst and acetophenone to the autoclave vessel inside a glovebox.
-
Add degassed methanol as the solvent.
-
Seal the autoclave, remove it from the glovebox, and purge several times with H₂ gas.
-
Pressurize the vessel to the desired pressure (e.g., 10 bar H₂).
-
Stir the reaction at a constant temperature (e.g., 30 °C) for 24 hours.
-
Carefully vent the autoclave and take a sample for analysis.
-
Causality: The chiral rhodium complex activates the H₂ molecule and coordinates the ketone. The chiral ligand environment forces the hydrogen to add to one face of the carbonyl group preferentially, leading to an excess of one enantiomer of the resulting 1-phenylethanol.[1][4]
Caption: Simplified catalytic cycle for asymmetric hydrogenation.
Data Analysis: Determining Enantiomeric Excess
The primary measure of success for an asymmetric catalyst is the enantiomeric excess (ee) of the product. This is determined using chiral High-Performance Liquid Chromatography (HPLC).
Protocol:
-
Pass the crude reaction mixture through a small plug of silica to remove the catalyst.
-
Inject the filtered sample onto a chiral HPLC column (e.g., Chiralcel OD-H).
-
Use an appropriate mobile phase (e.g., Hexane:Isopropanol 90:10).
-
The two enantiomers of the product (R- and S-1-phenylethanol) will have different retention times.
-
Calculate the ee% using the areas of the two peaks: ee% = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
Hypothetical Results:
| Catalyst Batch | Substrate Loading (mmol) | Catalyst Loading (mol%) | Conversion (%) | ee (%) | Major Enantiomer |
| EP2A-Rh-001 | 1.0 | 0.01 | >99 | 92 | (R) |
| EP2A-Rh-002 | 1.0 | 0.01 | >99 | 93 | (R) |
Conclusion and Future Outlook
This application note provides a comprehensive, albeit hypothetical, framework for the development of a novel chiral catalyst derived from this compound. The protocols herein are based on established, robust methodologies in asymmetric catalysis and serve as a blueprint for researchers.[10][11] The structural simplicity and chirality of 1-Ethoxypropan-2-amine make it an attractive and cost-effective starting point for the exploration of new ligand architectures. Future work should focus on synthesizing both enantiomers of the ligand to control the formation of the (R) or (S) product, as well as modifying the phosphine and ether moieties to fine-tune the catalyst's activity and selectivity.
References
- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 4. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. 1-Ethoxypropan-2-amine | C5H13NO | CID 16788417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ethoxy(propan-2-yl)amine hydrochloride|CAS 1909313-11-6 [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Catalysis of Anionic Amido Iron(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vitro Characterization of 1-Ethoxypropan-2-amine hydrochloride
Introduction
1-Ethoxypropan-2-amine hydrochloride is an organic amine compound supplied as a hydrochloride salt to improve stability and solubility.[1] Its chemical structure, featuring an ethoxy group and a secondary amine on a propane backbone, makes it a potential building block in medicinal chemistry and synthetic organic chemistry.[1][2][3] As with any novel chemical entity being considered for biological applications, a thorough in vitro characterization is the foundational step to understanding its cellular effects.
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to conduct initial in vitro evaluations of this compound. The protocols outlined here are designed as a tiered system, starting with broad assessments of cytotoxicity and progressing toward more mechanistic inquiries. The causality behind experimental choices is explained to empower researchers to adapt these protocols to their specific cell models and research questions.
Safety, Handling, and Compound Preparation
1.1. Hazard Identification and Personal Protective Equipment (PPE)
This compound and related amine compounds may cause skin, eye, and respiratory irritation.[4][5] It is crucial to handle this compound in a well-ventilated area, preferably a chemical fume hood.[6][7]
-
Standard PPE: Always wear a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).[4]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4][6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[4][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
-
1.2. Stock Solution Preparation and Storage
Proper preparation and storage of the compound are critical for reproducible results.
-
Solvent Selection: Due to the hydrochloride salt form, the compound is expected to have good solubility in aqueous buffers. However, for cell-based assays, dissolving the compound in a sterile, cell-culture grade solvent like Dimethyl Sulfoxide (DMSO) or ethanol to create a high-concentration stock is standard practice.[8] The final concentration of the solvent in the cell culture medium should typically not exceed 0.1-0.5% to avoid solvent-induced toxicity.
-
Protocol for 100 mM Stock Solution in DMSO:
-
Aseptically weigh out 13.96 mg of this compound (Molecular Weight: 139.62 g/mol ).
-
Add 1.0 mL of sterile, cell-culture grade DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C for long-term stability.
-
Tier 1 Assay: General Cytotoxicity Assessment
The initial step in characterizing any new compound is to determine its effect on cell viability and proliferation. This helps establish a working concentration range for subsequent, more specific assays. The MTT assay is a widely used colorimetric method for this purpose.
2.1. Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.
2.2. Detailed Protocol: MTT Cell Viability Assay
Materials:
-
Target cell line (e.g., HeLa, A549, or a cell line relevant to the intended research area)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (100 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[8]
-
DMSO (for formazan solubilization)
-
Sterile 96-well flat-bottom plates
-
Multi-channel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A common starting range is from 0.1 µM to 1000 µM.
-
Include a "vehicle control" (medium with the same final DMSO concentration as the highest compound dose) and a "no-treatment control" (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
-
Incubation:
-
Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂. The incubation time should be chosen based on the cell line's doubling time and the expected mechanism of the compound.
-
-
MTT Addition and Formazan Solubilization:
-
After incubation, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for another 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. Use 630 nm as a reference wavelength if available.
-
2.3. Data Presentation and Interpretation
The results are typically expressed as a percentage of cell viability compared to the vehicle control. This data is then plotted against the compound concentration to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC₅₀) can be calculated.
Table 1: Hypothetical IC₅₀ Values for this compound against various cancer cell lines after 48h treatment.
| Cell Line | Tissue of Origin | Hypothetical IC₅₀ (µM) |
| A549 | Lung Carcinoma | 75.2 |
| MCF-7 | Breast Adenocarcinoma | 121.8 |
| HepG2 | Hepatocellular Carcinoma | 98.5 |
| HCT116 | Colon Carcinoma | 82.1 |
Tier 2 Assay: Investigating the Mechanism of Cell Death
If the Tier 1 assay reveals significant cytotoxicity, the next logical step is to determine whether the compound induces apoptosis (programmed cell death) or necrosis (uncontrolled cell death). Caspase-Glo® assays are robust, luminescence-based methods for detecting apoptosis.
3.1. Principle of Caspase-Glo® 3/7 Assay
Caspase-3 and Caspase-7 are key executioner caspases in the apoptotic pathway. The Caspase-Glo® 3/7 assay provides a luminogenic substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7. This cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to the amount of caspase activity.
3.2. Detailed Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
All materials from the MTT assay
-
Caspase-Glo® 3/7 Assay System (Promega or similar)
-
Opaque-walled 96-well plates suitable for luminescence measurements
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT protocol, seeding cells in opaque-walled 96-well plates.
-
It is advisable to use concentrations around the previously determined IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀). Include a positive control for apoptosis (e.g., Staurosporine).
-
-
Assay Reagent Preparation and Addition:
-
Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
After the desired treatment period (e.g., 24 hours), remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.
-
-
Incubation and Data Acquisition:
-
Mix the contents of the wells by gently shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Visualization of Workflows and Pathways
4.1. General Experimental Workflow
The following diagram outlines a logical progression for the in vitro characterization of a novel compound like this compound.
Caption: Tiered workflow for in vitro compound characterization.
4.2. Hypothetical Signaling Pathway for Investigation
Many small molecule compounds exert their effects by modulating key cellular signaling pathways. If initial screens suggest that this compound induces apoptosis, a follow-up investigation into pathways like the PI3K/Akt/mTOR pathway, which is central to cell survival and proliferation, would be a logical next step.
Caption: PI3K/Akt survival pathway as a potential target.
References
- 1. Ethoxy(propan-2-yl)amine hydrochloride|CAS 1909313-11-6 [benchchem.com]
- 2. 1-Ethoxypropan-2-amine | C5H13NO | CID 16788417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy 2-Ethoxypropan-1-amine | 88183-49-7 [smolecule.com]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. 2-Ethoxypropan-1-amine | C5H13NO | CID 22450283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
Scale-up synthesis of 1-Ethoxypropan-2-amine hydrochloride for industrial applications
An Application Note for the Industrial Scale-Up Synthesis of 1-Ethoxypropan-2-amine Hydrochloride
Prepared by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the industrial scale-up synthesis of this compound, a key intermediate in various chemical manufacturing processes. The protocol details a robust and scalable method centered on the reductive amination of 1-ethoxy-2-propanone. This application note is intended for researchers, chemists, and chemical engineers in industrial and drug development settings. It offers in-depth procedural steps, explains the chemical principles behind the methodology, and outlines critical safety and quality control measures.
Introduction
1-Ethoxypropan-2-amine is a valuable primary amine building block utilized in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1][2] Its structure, featuring both an ether linkage and a chiral center, makes it a versatile intermediate. For industrial applications, producing this amine in a cost-effective, scalable, and high-purity manner is essential. Converting the amine to its hydrochloride salt enhances its stability, simplifies handling, and facilitates purification.[1] This guide focuses on a widely adopted industrial method, catalytic reductive amination, to achieve these objectives.
Synthesis Strategy: Reductive Amination
The chosen synthetic route is the reductive amination of 1-ethoxy-2-propanone. This one-pot reaction is highly efficient for industrial-scale production due to its favorable atom economy and the availability of cost-effective reagents.[3][4]
The process involves two key stages:
-
Imine Formation: 1-ethoxy-2-propanone reacts with ammonia to form a transient imine intermediate. An excess of ammonia is used to drive the equilibrium towards the formation of the primary imine, minimizing the formation of secondary amine byproducts.
-
Catalytic Hydrogenation: The imine is then reduced in situ to the desired primary amine, 1-ethoxypropan-2-amine, using hydrogen gas and a suitable catalyst.
Catalytic hydrogenation is preferred for large-scale operations over stoichiometric reducing agents (like sodium borohydride) due to lower cost, reduced waste generation, and simpler product isolation.
Detailed Synthesis Protocol
This protocol is designed for a target scale of approximately 1 kg of the final hydrochloride salt. Adjustments may be necessary based on available equipment and specific process safety assessments.
Part A: Synthesis of 1-Ethoxypropan-2-amine (Free Base)
Materials and Equipment:
-
Reactor: A high-pressure stainless steel hydrogenation reactor (e.g., Parr reactor) with a minimum 20 L capacity, equipped with a mechanical stirrer, gas inlet, pressure gauge, temperature probe, and cooling/heating jacket.
-
Reagents:
-
1-Ethoxy-2-propanone (1.2 kg, 11.75 mol)
-
Methanol (10 L)
-
Ammonia (25-30% solution in water, 3.0 L, ~44 mol) or anhydrous ammonia gas.
-
Raney Nickel (approx. 120 g, 50% slurry in water) or 5% Palladium on Carbon (approx. 120 g). Raney Nickel is a common, cost-effective choice for this type of transformation.
-
Hydrogen gas (high purity)
-
-
Equipment: Filtration apparatus (e.g., pressure filter) to safely remove the catalyst, rotary evaporator.
Procedure:
-
Catalyst Preparation and Reactor Setup:
-
Causality: Raney Nickel is often pyrophoric when dry. It must be handled as a slurry and never allowed to dry out.[5]
-
Carefully wash the Raney Nickel catalyst with methanol to remove the water.
-
Under an inert nitrogen atmosphere, charge the methanol (10 L) and the washed Raney Nickel catalyst into the reactor.
-
Seal the reactor and perform several nitrogen purge cycles to ensure an inert atmosphere.
-
-
Reagent Charging:
-
Add 1-ethoxy-2-propanone (1.2 kg) to the reactor.
-
Slowly add the aqueous ammonia solution. The reaction is exothermic; maintain the temperature below 30°C using the cooling jacket. An excess of ammonia is crucial to maximize the yield of the primary amine.
-
-
Hydrogenation:
-
Seal the reactor and begin agitation.
-
Purge the reactor with hydrogen gas several times to remove the nitrogen.
-
Pressurize the reactor with hydrogen to 10-15 bar (approx. 150-220 psi).
-
Heat the reactor to 60-80°C. The optimal temperature should be determined through process development studies.
-
The reaction progress can be monitored by the uptake of hydrogen gas. The reaction is typically complete within 8-12 hours when hydrogen consumption ceases.
-
-
Work-up and Catalyst Removal:
-
Cool the reactor to room temperature.
-
Carefully vent the excess hydrogen gas and purge the reactor with nitrogen.
-
Safety Critical Step: The catalyst must be filtered under a nitrogen blanket to prevent ignition. Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the catalyst cake with additional methanol (2 x 500 mL) to recover any residual product.
-
The spent catalyst should be immediately quenched and stored under water for safe disposal according to site-specific protocols.
-
Part B: Isolation as this compound
Materials and Equipment:
-
Reagents:
-
Combined filtrate from Part A
-
Hydrochloric acid (e.g., 37% aqueous HCl or a solution of HCl in isopropanol).
-
Isopropanol or Ethyl Acetate (for precipitation)
-
-
Equipment: Large glass reactor or vessel, rotary evaporator, filtration apparatus (Büchner funnel), vacuum oven.
Procedure:
-
Solvent Removal:
-
Concentrate the combined methanolic filtrate under reduced pressure using a rotary evaporator to obtain the crude 1-ethoxypropan-2-amine as an oil.
-
-
Salt Formation and Precipitation:
-
Dissolve the crude amine oil in a suitable solvent like isopropanol or ethyl acetate (approx. 5-7 L).
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add hydrochloric acid dropwise with vigorous stirring. The hydrochloride salt will precipitate out of the solution. Monitor the pH to ensure slight acidity.
-
Causality: The formation of the hydrochloride salt allows for purification through crystallization, as the salt is typically a stable, crystalline solid with lower solubility in organic solvents than the free amine.
-
-
Isolation and Drying:
-
Stir the resulting slurry at 0-5°C for an additional 1-2 hours to maximize precipitation.
-
Collect the solid product by filtration using a Büchner funnel.
-
Wash the filter cake with cold solvent (isopropanol or ethyl acetate) to remove any remaining impurities.
-
Dry the white crystalline solid in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Visualization of Workflows
Synthesis Workflow
Caption: Overall workflow for the synthesis and isolation of 1-Ethoxypropan-2-amine HCl.
Quality Control Workflow
Caption: Quality control workflow for the final product verification.
Data Summary and Expected Results
| Parameter | Value | Rationale / Comments |
| Starting Material | 1-Ethoxy-2-propanone | 1.2 kg (11.75 mol) |
| Ammonia Source | Aq. Ammonia (25-30%) | ~3.0 L (~3.75 eq.) |
| Catalyst | Raney Nickel | ~10% w/w vs. ketone |
| Solvent | Methanol | 10 L |
| Hydrogen Pressure | 10-15 bar | Ensures efficient reduction |
| Temperature | 60-80 °C | Balances reaction rate and stability |
| Reaction Time | 8-12 hours | Monitor via H₂ uptake |
| Expected Yield | 1.3 - 1.5 kg | 80-90% theoretical yield |
| Final Purity (HPLC) | > 98% |
Quality Control and Characterization
To ensure the final product meets the required specifications, the following analytical tests should be performed:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To verify the presence of key functional groups (N-H, C-H, C-O stretches).
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A purity of >98% is typically required for industrial applications.
-
Melting Point: The melting point of the hydrochloride salt is a good indicator of purity.
Safety and Handling
Industrial synthesis involves hazardous materials and conditions. A thorough safety review must be conducted before commencing any work.
-
Flammability: Methanol, isopropanol, ethyl acetate, and hydrogen gas are highly flammable.[5][6][7][8] All equipment must be properly grounded to prevent static discharge.[7][8] Use explosion-proof electrical equipment.[5][6][7] Keep away from heat, sparks, and open flames.[5][6][7][8]
-
Catalyst Hazard: Raney Nickel is pyrophoric and can ignite spontaneously in air. It must be handled under an inert atmosphere or as a water/solvent slurry at all times.
-
Corrosivity and Toxicity: Ammonia and hydrochloric acid are corrosive and have high inhalation toxicity. Handle only in a well-ventilated area or a closed system, wearing appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and safety goggles/face shield.[5]
-
Pressure Hazard: The hydrogenation reaction is performed under high pressure. Ensure the reactor is certified for the intended operating pressure and that all safety relief systems are functional.
Always consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.[5][6][7][8]
References
- 1. Ethoxy(propan-2-yl)amine hydrochloride|CAS 1909313-11-6 [benchchem.com]
- 2. Buy 2-Ethoxypropan-1-amine | 88183-49-7 [smolecule.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
- 6. cpachem.com [cpachem.com]
- 7. gjchemical.com [gjchemical.com]
- 8. echemi.com [echemi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 1-Ethoxypropan-2-amine Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of 1-Ethoxypropan-2-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific synthesis. Here, we address common issues that can lead to low yields and provide scientifically grounded solutions.
Troubleshooting Guide: Question & Answer
Issue 1: Low or No Product Yield
Q1: My reaction has resulted in a very low yield of this compound. What are the most likely causes?
A1: Low yield in the reductive amination of 1-ethoxy-2-propanone with ammonia is a common issue with several potential root causes. The primary factors to investigate are:
-
Incomplete Imine Formation: The initial reaction between the ketone (1-ethoxy-2-propanone) and ammonia to form the imine intermediate is a reversible equilibrium.[1] If water is not effectively removed, the equilibrium will favor the starting materials, leading to a low concentration of the imine for the subsequent reduction.
-
Inefficient Reduction: The choice and activity of the reducing agent are critical. If the reducing agent is old, has been improperly stored, or is not suitable for reducing the imine under the chosen reaction conditions, the conversion to the final amine product will be poor.
-
Side Reactions: Several side reactions can compete with the desired reductive amination, consuming starting materials and reducing the overall yield. These include the self-condensation of the ketone and the reduction of the ketone to the corresponding alcohol (1-ethoxy-2-propanol).
-
Loss During Workup and Purification: The hydrochloride salt of 1-Ethoxypropan-2-amine is water-soluble.[2] Significant product loss can occur during aqueous workup if the pH is not carefully controlled or if an excessive volume of aqueous solution is used.
Issue 2: Presence of Significant Side Products
Q2: My crude product analysis (e.g., by NMR or GC-MS) shows significant impurities. What are these side products, and how can I prevent their formation?
A2: The most common side products in this synthesis are 1-ethoxy-2-propanol and products from the aldol condensation of 1-ethoxy-2-propanone.
-
Formation of 1-Ethoxy-2-propanol: This occurs when the reducing agent reduces the starting ketone before it can react with ammonia to form the imine. This is more likely to happen if a strong, non-selective reducing agent like sodium borohydride is used without careful control of reaction conditions. To mitigate this, consider using a milder reducing agent that is more selective for the imine, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[3][4] These reagents are generally more reactive towards the protonated imine (iminium ion) than the starting ketone, especially under mildly acidic conditions.[3][4]
-
Aldol Condensation Products: Ketones with α-hydrogens, like 1-ethoxy-2-propanone, can undergo self-condensation under basic or acidic conditions. To minimize this, maintain a neutral to slightly acidic pH (around 6-7) during the reaction.[3] Adding the ketone slowly to the reaction mixture containing ammonia can also help to keep the instantaneous concentration of the ketone low, thus disfavoring the bimolecular condensation reaction.
Issue 3: Difficulty in Product Isolation and Purification
Q3: I'm having trouble isolating a pure, crystalline product. The isolated material is an oil or is difficult to handle. What are the best practices for purification?
A3: 1-Ethoxypropan-2-amine is a relatively low molecular weight amine and can be difficult to crystallize as the free base. Conversion to the hydrochloride salt not only improves stability but also typically yields a more crystalline solid that is easier to handle and purify.
-
Effective Salt Formation: After the reaction is complete and the solvent has been removed, dissolve the crude amine in a suitable organic solvent like diethyl ether or ethyl acetate. Then, bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an anhydrous solvent (e.g., HCl in isopropanol or diethyl ether). The hydrochloride salt should precipitate out.
-
Recrystallization: If the precipitated salt is still impure, recrystallization is recommended. A common solvent system for recrystallizing amine hydrochlorides is a mixture of an alcohol (like ethanol or isopropanol) and an ether (like diethyl ether or MTBE).[2] Dissolve the crude salt in a minimal amount of the hot alcohol, and then slowly add the ether until the solution becomes turbid. Allow the solution to cool slowly to promote the formation of well-defined crystals.
-
Aqueous Workup Considerations: During the workup, if you are performing an acid-base extraction to purify the amine before salt formation, be mindful of the product's water solubility.[2] Use brine (saturated NaCl solution) to wash the organic layers, which will help to reduce the amount of product lost to the aqueous phase. Ensure the aqueous layer is thoroughly extracted multiple times with an organic solvent.
Frequently Asked Questions (FAQs)
Q: What is the optimal pH for this reductive amination?
A: The optimal pH for reductive amination is typically between 6 and 7.[3] This pH range is a compromise: it needs to be acidic enough to catalyze the formation of the imine and to protonate it to the more reactive iminium ion, but not so acidic that it protonates the ammonia, rendering it non-nucleophilic.
Q: Which reducing agent is best for this synthesis?
A: While various reducing agents can be used, sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred for their selectivity in reducing the imine in the presence of the ketone.[3][4] Catalytic hydrogenation over a metal catalyst (e.g., Pd/C, PtO₂, Raney Nickel) is also an effective and "greener" alternative.[5]
Q: How can I effectively remove water to drive the imine formation equilibrium?
A: There are several methods to remove water from the reaction:
-
Azeotropic Distillation: If the reaction is run in a suitable solvent like toluene, a Dean-Stark apparatus can be used to physically remove the water as it is formed.
-
Dehydrating Agents: The addition of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can effectively sequester water. However, ensure the chosen agent is compatible with your reaction conditions.
Q: How can I monitor the progress of the reaction?
A: The reaction progress can be monitored by Thin Layer Chromatography (TTC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). By spotting the reaction mixture alongside the starting ketone, you can track the disappearance of the starting material and the appearance of the product.
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Cyanoborohydride
-
To a solution of 1-ethoxy-2-propanone (1.0 eq) in anhydrous methanol, add ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of 1 M HCl until the pH is ~2.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Perform an aqueous workup and extract the product into an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine.
Protocol 2: Purification via Hydrochloride Salt Formation
-
Dissolve the crude 1-Ethoxypropan-2-amine in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution until no further precipitation is observed, or add a solution of 2 M HCl in diethyl ether dropwise.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold, anhydrous diethyl ether.
-
Dry the solid under vacuum to obtain this compound.
-
If necessary, recrystallize from an ethanol/ether mixture.
Data Summary
| Parameter | Recommended Condition | Rationale | Potential Issue if Deviated |
| pH | 6-7 | Optimal for imine formation and reduction[3] | Too low: protonated amine is not nucleophilic. Too high: promotes aldol condensation. |
| Reducing Agent | NaBH₃CN, NaBH(OAc)₃, or H₂/Catalyst | Selective for imine reduction[3][4] | Stronger, less selective agents (e.g., NaBH₄) can reduce the starting ketone. |
| Water Removal | Azeotropic distillation or dehydrating agent | Drives imine formation equilibrium forward[1] | Presence of water leads to low conversion to the imine. |
| Temperature | 0 °C to Room Temperature | Balances reaction rate and minimizes side reactions | Higher temperatures may promote side reactions and decomposition. |
Visualized Workflows
Logical Troubleshooting Workflow
Caption: A workflow for troubleshooting low yields.
General Synthesis and Purification Workflow
Caption: Synthesis and purification of 1-Ethoxypropan-2-amine HCl.
References
Technical Support Center: Optimization of 1-Ethoxypropan-2-amine Hydrochloride Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the technical support center for the synthesis of 1-Ethoxypropan-2-amine hydrochloride. This guide, designed by senior application scientists, provides in-depth troubleshooting and optimization strategies for this important amine synthesis. We move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design. The synthesis of primary amines like 1-Ethoxypropan-2-amine is a critical process in the development of many pharmaceutical compounds.[1][2] This resource is structured to anticipate and address the common challenges encountered during this synthesis, ensuring a higher rate of success and a deeper understanding of the reaction intricacies.
Core Synthesis Pathway: Reductive Amination
The most common and efficient method for synthesizing 1-Ethoxypropan-2-amine is through the reductive amination of 1-ethoxypropan-2-one.[3] This reaction, a cornerstone of amine synthesis, involves the formation of an imine intermediate from the ketone and an ammonia source, which is then reduced to the desired primary amine.[4][5][6] The overall process can be performed in a single pot, making it an attractive method in terms of efficiency and atom economy.[4]
Below is a diagram illustrating the general workflow for this synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethoxy(propan-2-yl)amine hydrochloride|CAS 1909313-11-6 [benchchem.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 1-ethoxypropan-2-amine synthesis - chemicalbook [chemicalbook.com]
Identifying and minimizing byproducts in 1-Ethoxypropan-2-amine hydrochloride reactions
Welcome to the technical support center for the synthesis and purification of 1-Ethoxypropan-2-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chemical reactions. Here, you will find in-depth guidance on identifying, minimizing, and eliminating byproducts to ensure the highest purity of your final compound.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for 1-Ethoxypropan-2-amine and what are the expected byproducts?
The most prevalent synthetic pathway to 1-Ethoxypropan-2-amine is the reductive amination of 1-ethoxy-2-propanone. This process involves the reaction of the ketone with ammonia to form an intermediate imine, which is then reduced to the desired primary amine.[1][2] While this method is efficient, several byproducts can arise.
Common Byproducts Include:
-
Secondary Amine: The primary amine product can react with another molecule of 1-ethoxy-2-propanone to form a secondary amine after reduction.
-
Alcohol: Over-reduction of the starting ketone, 1-ethoxy-2-propanone, can lead to the formation of 1-ethoxy-2-propanol.
-
Unreacted Starting Materials: Residual 1-ethoxy-2-propanone and other reagents may remain in the final mixture.
-
Oxidation Products: Amines are susceptible to oxidation, especially when exposed to air and light, which can lead to the formation of nitrosoamines, nitrates, and nitrites.[3]
-
Solvent Residues: Solvents used in the synthesis, such as methanol or ethanol, may be present as impurities.[3]
Q2: How can I reliably identify and quantify byproducts in my reaction mixture?
A combination of chromatographic and spectroscopic techniques is essential for the accurate identification and quantification of byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying volatile compounds.[4][5] Due to the polar nature of amines, derivatization is often necessary to improve chromatographic performance and prevent peak tailing.[6] Benzenesulfonyl chloride is a common derivatizing agent for this purpose.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is another effective method for separating components of the reaction mixture.[6] Similar to GC, derivatization may be required for optimal analysis of amines.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the compounds present in your sample, helping to confirm the identity of byproducts.
Q3: What are the key reaction parameters to control for minimizing byproduct formation during reductive amination?
Careful control of reaction conditions is paramount to maximizing the yield of the desired product and minimizing impurities.
| Parameter | Recommended Action | Rationale |
| Stoichiometry | Use a molar excess of ammonia. | A higher concentration of ammonia shifts the equilibrium towards the formation of the primary imine, reducing the likelihood of the primary amine product reacting with the ketone to form a secondary amine. |
| Reducing Agent | Select a mild and selective reducing agent. | Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they selectively reduce the imine in the presence of the ketone.[1][7][8] |
| Temperature | Maintain a moderate reaction temperature. | Lower temperatures generally favor the desired reaction pathway and can help prevent side reactions, such as over-reduction or polymerization. |
| pH | Control the pH of the reaction mixture. | The rate of imine formation and the activity of the reducing agent are often pH-dependent. The optimal pH should be determined experimentally for your specific conditions. |
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides actionable solutions.
Issue 1: Low Yield of 1-Ethoxypropan-2-amine
Potential Causes & Solutions:
-
Incomplete Reaction:
-
Solution: Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time. Consider increasing the reaction time or temperature if the reaction is stalling.
-
-
Formation of Secondary Amine Byproduct:
-
Solution: As mentioned in the FAQs, use a significant molar excess of ammonia to favor the formation of the primary amine.
-
-
Ineffective Reducing Agent:
-
Solution: Ensure the reducing agent is fresh and has been stored correctly. Consider trying an alternative reducing agent if yields remain low.
-
Issue 2: Presence of Significant 1-Ethoxy-2-propanol Byproduct
Potential Cause & Solution:
-
Over-reduction of the Ketone:
-
Solution: Use a milder reducing agent that shows greater selectivity for the imine over the ketone. Sodium cyanoborohydride is a good candidate under slightly acidic conditions.[1][8] Alternatively, a two-step process where the imine is formed first, followed by the addition of the reducing agent, can improve selectivity.
-
Issue 3: Detection of N-Oxide Impurities
Potential Cause & Solution:
-
Oxidation of the Amine Product:
Issue 4: Difficulty in Purifying the Final Product
Potential Causes & Solutions:
-
Similar Physical Properties of Product and Byproducts:
-
Solution: If distillation is ineffective, consider converting the amine to its hydrochloride salt. The salt will have significantly different solubility properties, often allowing for purification by recrystallization.
-
-
Presence of Emulsions During Extraction:
-
Solution: Amines can act as surfactants, leading to emulsions during aqueous workups. Adding a small amount of a saturated salt solution (brine) can help to break the emulsion.
-
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination of 1-Ethoxy-2-propanone
-
To a solution of 1-ethoxy-2-propanone in a suitable solvent (e.g., methanol), add a solution of ammonia in methanol.
-
Stir the mixture at room temperature for a designated period to allow for imine formation.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of sodium borohydride (or another suitable reducing agent) while maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).
-
Quench the reaction carefully with water.
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or by forming the hydrochloride salt and recrystallizing.
Protocol 2: GC-MS Analysis of Reaction Mixture (with Derivatization)
-
Take an aliquot of the crude reaction mixture and dilute it with a suitable solvent (e.g., dichloromethane).
-
Add a base (e.g., pyridine) followed by the derivatizing agent, benzenesulfonyl chloride.
-
Allow the derivatization reaction to proceed at room temperature or with gentle heating.
-
Quench the reaction and wash the organic layer with dilute acid and then water.
-
Dry the organic layer and inject an aliquot into the GC-MS.
-
Analyze the resulting chromatogram and mass spectra to identify and quantify the components.[4]
Visualizing Reaction Pathways and Troubleshooting
Reductive Amination Pathway and Key Byproducts
Caption: Synthetic pathway and common byproducts.
Troubleshooting Workflow for Low Product Yield
Caption: Troubleshooting low product yield.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. veeprho.com [veeprho.com]
- 4. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 5. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
Common side reactions in the synthesis of amine hydrochlorides and their prevention
Welcome to the Technical Support Center for the synthesis of amine hydrochlorides. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and address frequently encountered challenges during their experiments. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to empower you to optimize your synthetic routes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of amine hydrochlorides, presented in a question-and-answer format.
Problem: Low or No Product Yield
Q1: My reaction yield is significantly lower than expected. What are the common culprits and how can I improve it?
A1: Low yield in amine hydrochloride synthesis can stem from several factors, ranging from reagent quality to product loss during workup. Here’s a breakdown of potential causes and their solutions:
-
Incomplete Reaction: The primary amine synthesis may not have gone to completion.
-
Troubleshooting: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS, GC-MS). If the reaction has stalled, consider extending the reaction time or moderately increasing the temperature. Ensure your reagents are of high purity and used in the correct stoichiometric ratios.
-
-
Hydrolysis of Reagents or Product: Water is a common enemy in many organic syntheses.
-
Causality: Reagents like acid chlorides are highly susceptible to hydrolysis, which will consume them before they can react with the amine.[1] Similarly, if you are synthesizing the amine via an imine intermediate, excess water can drive the equilibrium back to the starting materials.[2][3] The final amine hydrochloride salt can also be water-soluble, leading to losses during aqueous workup steps.[4]
-
Prevention:
-
Use anhydrous solvents and reagents. Dry your glassware thoroughly before use.
-
Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.
-
During workup, if your amine hydrochloride has significant water solubility, minimize the use of aqueous washes or use saturated brine to reduce partitioning into the aqueous layer. Back-extraction of the aqueous layers with an organic solvent can also help recover dissolved product.
-
-
-
Product Loss During Workup: The physical properties of your amine hydrochloride can make its isolation tricky.
-
Troubleshooting:
-
Acid-Base Extraction: Ensure the pH of the aqueous layer is sufficiently acidic (typically pH 1-2) during extraction to fully protonate the amine and keep it in the aqueous phase, separating it from non-basic impurities. Conversely, to isolate the free amine, basify the aqueous layer (pH > 10) before extracting with an organic solvent.
-
Precipitation/Crystallization: If you are precipitating the hydrochloride salt, ensure you are using an appropriate anti-solvent. Diethyl ether or MTBE are common choices to precipitate the salt from a more polar solvent like methanol, ethanol, or isopropanol.[5][6] Cooling the mixture can further increase the yield of the precipitate.
-
-
Problem: Impure Product - Unexpected Side Products
Q2: My TLC/LC-MS analysis shows multiple byproducts. What is the most common side reaction leading to a mixture of amines?
A2: The most frequent side reaction when synthesizing primary or secondary amines via alkylation is over-alkylation .[7]
-
Causality: The product of the initial alkylation (a primary amine from ammonia, or a secondary amine from a primary amine) is often more nucleophilic than the starting amine.[8] This means it can compete with the starting material for the alkylating agent, leading to a cascade of reactions that produce secondary, tertiary, and even quaternary ammonium salts.[9][10][11][12] This is often referred to as a "runaway train" reaction.[8]
-
Prevention:
-
Use a Large Excess of the Starting Amine: By using a significant excess of ammonia or the primary amine, you increase the probability that the alkylating agent will react with the intended starting material rather than the more substituted product.
-
Alternative Synthetic Routes: To avoid over-alkylation altogether, consider these more controlled methods:
-
Reductive Amination: This involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.[13] It is a highly effective method for synthesizing primary, secondary, and tertiary amines.
-
Gabriel Synthesis: This method is specific for the synthesis of primary amines and uses phthalimide as a surrogate for ammonia, which prevents over-alkylation.[14]
-
Azide Reduction: An SN2 reaction of an alkyl halide with sodium azide, followed by reduction, provides a clean route to primary amines.[13]
-
-
dot
Caption: Over-alkylation side reaction pathway.
Q3: I've identified an alkene impurity in my product. How could this have formed?
A3: The presence of an alkene suggests that an elimination reaction has occurred. This is particularly relevant if your synthesis involves quaternary ammonium salts or if you are working at elevated temperatures with a base.
-
Hofmann Elimination: This reaction involves the elimination of a quaternary ammonium hydroxide upon heating to form an alkene and a tertiary amine.[15][16][17] The major product is typically the less substituted alkene (Hofmann's rule).[16][17] This can occur if a quaternary ammonium salt is formed as a byproduct of over-alkylation and is subsequently exposed to basic conditions and heat.
-
Cope Elimination: This is another elimination reaction, but it proceeds from a tertiary amine oxide, which can be formed by the oxidation of a tertiary amine.[14][18] The reaction is a syn-elimination and also typically yields the Hofmann product.
-
Prevention:
-
Avoid excessive heat during your reaction and workup, especially in the presence of a base.
-
If you suspect the formation of a quaternary ammonium salt, try to remove it before any subsequent steps that involve heat or base.
-
Ensure your starting materials and solvents are free from oxidizing agents that could lead to the formation of amine oxides.
-
Q4: My product is contaminated with a compound containing a C=O or C=N bond. What is the likely source?
A4: This type of impurity often points to the formation and subsequent hydrolysis of an imine (Schiff base) .
-
Causality: Primary amines can react with aldehydes or ketones to form imines.[2][3][19][20][21] This reaction is reversible and acid-catalyzed.[19] The source of the carbonyl compound could be an impurity in your starting materials or solvents, or it could be a byproduct of an undesired oxidation reaction.
-
Mechanism of Imine Formation as a Side Reaction:
-
Nucleophilic attack of the primary amine on the carbonyl carbon.
-
Proton transfer to form a carbinolamine intermediate.
-
Protonation of the hydroxyl group.
-
Elimination of water to form an iminium ion.
-
Deprotonation to yield the imine.
-
-
Hydrolysis: Imines are susceptible to hydrolysis back to the amine and the carbonyl compound, especially in the presence of aqueous acid.[2][3][19] This can be a source of carbonyl impurities in your final product.
-
Prevention:
-
Use high-purity, carbonyl-free solvents and reagents.
-
If you suspect imine formation, you can try to remove the carbonyl impurity by washing with a solution of sodium bisulfite.
-
During workup, carefully control the amount of water and the pH to avoid both the formation and hydrolysis of imines.
-
dot
Caption: Imine formation and hydrolysis cycle.
Problem: Issues with Chiral Amines
Q5: The optical purity of my chiral amine hydrochloride has decreased after synthesis and workup. What could be causing this racemization?
A5: Preserving the stereochemical integrity of chiral amines is crucial, and racemization can occur under several conditions.
-
Causality:
-
Harsh pH Conditions: Both strongly acidic and strongly basic conditions can promote racemization, often by facilitating the formation of a transient, achiral intermediate like an enamine or imine.
-
Elevated Temperatures: Heat can provide the energy needed to overcome the activation barrier for racemization.[22]
-
Presence of Catalysts: Certain metal catalysts, sometimes used in hydrogenation or other transformations, can also catalyze racemization.[23][24]
-
-
Prevention:
-
Mild Reaction Conditions: Whenever possible, use mild reaction conditions (neutral or near-neutral pH, ambient temperature).
-
Protecting Groups: If the chiral center is sensitive, consider using a protecting group on the amine to prevent side reactions at that center.[25][26][27][28]
-
Careful Catalyst Selection: If a catalyst is necessary, choose one that is known not to cause racemization under your reaction conditions.
-
Dynamic Kinetic Resolution: In some cases, racemization of an undesired enantiomer is intentionally induced to convert it to the desired one, a process known as dynamic kinetic resolution.[24] However, for preserving chirality, these conditions should be avoided.
-
Problem: Product Isolation and Purification
Q6: My amine hydrochloride product is an oil and refuses to crystallize. What are my options?
A6: The formation of an oily product instead of a crystalline solid is a common frustration in the synthesis of amine hydrochlorides.
-
Causality:
-
Impurities: Even small amounts of impurities can disrupt the crystal lattice and prevent crystallization.
-
Hygroscopic Nature: Amine hydrochlorides can be hygroscopic, absorbing atmospheric moisture to form a viscous oil or gum.[4]
-
Solvent Effects: The choice of solvent for precipitation or crystallization is critical.
-
-
Troubleshooting:
-
Purification of the Free Base: Before forming the salt, ensure the free amine is as pure as possible. Chromatography (e.g., on silica gel with a small amount of triethylamine added to the eluent, or on basic alumina) can be effective.[5]
-
Solvent System for Precipitation:
-
Dissolve the purified free amine in a minimal amount of a solvent in which the hydrochloride salt is soluble (e.g., methanol, isopropanol).
-
Slowly add a solution of HCl in a solvent in which the salt is insoluble (e.g., HCl in diethyl ether, dioxane, or isopropanol).[5][6]
-
Stir and cool the mixture. Scratching the inside of the flask with a glass rod can help induce crystallization.
-
-
Recrystallization: If you obtain a solid, recrystallization can improve its purity and crystalline form. A common solvent system is methanol/ether or ethanol/ether.[4]
-
Trituration: If the oil is persistent, try adding a small amount of the anti-solvent and stirring vigorously. This can sometimes induce solidification.
-
Drying: Ensure the final product is dried thoroughly under vacuum to remove any residual solvents or moisture.
-
Q7: My final product is dark brown or black. What causes this discoloration and how can I obtain a clean, white product?
A7: Discoloration is usually a sign of decomposition or the presence of highly colored impurities.
-
Causality:
-
High Reaction Temperatures: Uncontrolled exothermic reactions can lead to decomposition and the formation of colored byproducts.[4]
-
Oxidation: Amines, especially aromatic amines, can be susceptible to air oxidation, which often produces colored impurities.[29]
-
Impurities in Reagents: Impurities in starting materials or solvents can catalyze side reactions that lead to discoloration.[4]
-
-
Prevention and Remediation:
-
Temperature Control: Maintain careful control over the reaction temperature, especially during the addition of reactive reagents. Using an ice bath is often recommended.[4]
-
Inert Atmosphere: Running the reaction under an inert atmosphere of nitrogen or argon can prevent air oxidation.
-
Decolorizing Carbon: If your product is discolored, you can try dissolving it in a suitable solvent and treating the solution with activated charcoal to adsorb the colored impurities. Filter the charcoal and then proceed with crystallization.
-
Recrystallization: This is often the most effective way to remove colored impurities and obtain a pure, crystalline product.
-
Frequently Asked Questions (FAQs)
FAQ1: What is the most reliable method for forming an amine hydrochloride salt from the free amine?
The most common and generally reliable method is to dissolve the purified free amine in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or a minimal amount of an alcohol like isopropanol) and then add a solution of hydrogen chloride in an organic solvent (e.g., HCl in diethyl ether or dioxane) dropwise with stirring.[5][6] The hydrochloride salt will typically precipitate out of the solution and can be collected by filtration.
FAQ2: How can I efficiently remove unreacted starting amine or other basic impurities from my product?
An acid-base extraction is the standard procedure. Dissolve the crude product in an organic solvent and wash it with a dilute aqueous acid solution (e.g., 1M HCl). The desired amine and any other basic impurities will be protonated and move into the aqueous layer.[30] The organic layer, containing neutral or acidic impurities, can be discarded. The aqueous layer can then be basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.
FAQ3: What are the best practices for storing amine hydrochlorides?
Amine hydrochlorides are often hygroscopic and can be sensitive to light and air.[4] They should be stored in a tightly sealed container, preferably in a desiccator to protect them from moisture. Storing them in a cool, dark place is also recommended to prevent degradation over time.
Experimental Protocols
Protocol 1: General Procedure for the Formation and Precipitation of an Amine Hydrochloride Salt
-
Purify the Free Amine: Ensure the starting free amine is of high purity. If necessary, purify it by distillation or column chromatography.
-
Dissolution: Dissolve the purified amine (1.0 eq) in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane). The concentration should be such that the starting material is fully dissolved.
-
Addition of HCl: While stirring the amine solution, slowly add a solution of HCl in an organic solvent (e.g., 2.0 M HCl in diethyl ether or 4.0 M HCl in dioxane). Typically, 1.05 to 1.1 equivalents of HCl are used.
-
Precipitation: The amine hydrochloride salt should begin to precipitate as the HCl is added. Continue stirring for 15-30 minutes after the addition is complete. If precipitation is slow, cooling the mixture in an ice bath may be beneficial.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of the anhydrous solvent used for the precipitation (e.g., diethyl ether) to remove any soluble impurities.
-
Drying: Dry the purified amine hydrochloride salt under high vacuum to remove all residual solvent.
Protocol 2: Preventing Over-alkylation in Primary Amine Synthesis using Reductive Amination
-
Reaction Setup: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) in a suitable solvent (e.g., methanol, dichloroethane).
-
Amine Addition: Add a solution of ammonia in methanol (or another primary amine, 1.0-1.2 eq). If using ammonia, a solution in an organic solvent is preferred to minimize water.
-
Imine Formation: Stir the mixture at room temperature. The formation of the imine or enamine intermediate can be monitored by TLC or GC-MS. This step may take from 30 minutes to several hours. For some substrates, the addition of a mild acid catalyst like acetic acid can be beneficial.
-
Reduction: Cool the reaction mixture in an ice bath. In portions, add a suitable reducing agent such as sodium borohydride (NaBH₄, 1.5 eq) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).
-
Reaction Completion: Allow the reaction to warm to room temperature and stir until the imine intermediate is fully consumed (monitor by TLC or GC-MS).
-
Workup: Quench the reaction by the slow addition of water. Adjust the pH to be basic (pH > 10) with aqueous NaOH. Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude amine can then be purified further if necessary before conversion to the hydrochloride salt.
dot
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. grokipedia.com [grokipedia.com]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Amine alkylation - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Amination Reactions | ChemTalk [chemistrytalk.org]
- 15. 24.7 Reactions of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. youtube.com [youtube.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. m.youtube.com [m.youtube.com]
- 21. Imines from Aldehydes and Ketones with Primary Amines - Chemistry Steps [chemistrysteps.com]
- 22. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 27. willingdoncollege.ac.in [willingdoncollege.ac.in]
- 28. mazams.weebly.com [mazams.weebly.com]
- 29. US1878970A - Purification of primary aromatic amine hydrohalides of the benzene series - Google Patents [patents.google.com]
- 30. Workup [chem.rochester.edu]
Technical Support Center: Improving the Stability of 1-Ethoxypropan-2-amine Hydrochloride in Solution
Welcome to the technical support center for 1-Ethoxypropan-2-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into maintaining the stability of this compound in solution. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experiments are built on a solid foundation of scientific principles.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and stability of this compound.
Q1: What is this compound and why is its salt form used?
A: 1-Ethoxypropan-2-amine is a primary amine with an ether linkage. It is supplied as a hydrochloride (HCl) salt to enhance its stability and aqueous solubility.[1] The protonation of the amine group to form the ammonium salt increases its polarity, making it more soluble in aqueous solutions, and can improve its thermal stability compared to the free base form.[2][3][4]
Q2: What are the primary stability concerns for this compound in an aqueous solution?
A: The primary stability concerns for this compound in solution are:
-
pH-Dependent Degradation: The amine and ether functional groups are susceptible to degradation under certain pH conditions.[5][6][7]
-
Oxidative Degradation: Like many amines, this compound can be susceptible to oxidation, which can be catalyzed by factors like light, heat, and the presence of metal ions.[8]
-
Formation of Heat Stable Salts: Reaction with acidic contaminants can form "heat stable salts," which are not easily reversible and can lead to a loss of the active compound.[9][10]
Q3: At what pH range is this compound generally most stable?
A: Generally, amine hydrochlorides are most stable in acidic to slightly acidic conditions (pH 3-6).[6][7] In this range, the amine group is protonated, which can protect it from certain degradation pathways. However, at very low pH, the ether linkage may become susceptible to acid-catalyzed hydrolysis.[11][12] At alkaline pH, the free amine is more prevalent, making it more susceptible to oxidation.[5]
Q4: Can I use a standard phosphate-buffered saline (PBS) for my solution?
A: While PBS is a common buffer, its suitability depends on your specific application and required shelf-life. PBS typically has a pH around 7.4. At this pH, a significant portion of the amine will be in its free base form, which can increase susceptibility to oxidative degradation. For short-term experiments, it may be acceptable, but for long-term storage, a lower pH buffer system might be necessary. It's also important to consider potential interactions between phosphate ions and your compound or other formulation components.
II. Troubleshooting Guide: Common Stability Issues
This section provides a systematic approach to identifying and resolving common stability problems encountered during experiments.
Issue 1: Observation of Precipitation or Cloudiness in Solution
| Possible Cause | Explanation | Troubleshooting Steps |
| pH Shift | The pH of your solution may have shifted to a more alkaline range, causing the less soluble free base to precipitate out. This can happen due to interaction with container surfaces or other components. | 1. Verify pH: Immediately measure the pH of the cloudy solution. 2. Adjust pH: If the pH is alkaline, carefully titrate with a dilute acid (e.g., 0.1N HCl) to bring the pH back into the acidic range (e.g., pH 4-5) and see if the precipitate redissolves. 3. Buffer Selection: Implement a suitable buffer system to maintain the desired pH.[13][14] See the Buffer Selection Protocol below. |
| Formation of Insoluble Salts | The amine hydrochloride may be reacting with other ions in your solution to form an insoluble salt. | 1. Review Formulation: Analyze all components of your solution for potential counter-ions that could form an insoluble salt. 2. Solubility Test: Conduct a simple solubility test of this compound in each individual component of your formulation to isolate the problematic ingredient. |
| Low Temperature Storage | If the solution is stored at low temperatures (e.g., 2-8°C), the solubility of the compound may decrease, leading to precipitation. | 1. Warm Solution: Gently warm the solution to room temperature to see if the precipitate dissolves. 2. Determine Saturation Point: If low-temperature storage is required, determine the saturation point at that temperature to avoid preparing an overly concentrated solution. |
Issue 2: Loss of Potency or Appearance of Degradant Peaks in HPLC Analysis
| Possible Cause | Explanation | Troubleshooting Steps |
| Oxidative Degradation | The amine group is susceptible to oxidation, which can be accelerated by oxygen, light, and trace metal ions.[8] This often leads to the formation of N-oxides or other degradation products.[8] | 1. Protect from Light: Store solutions in amber vials or protect them from light.[15] 2. Inert Atmosphere: Prepare and store the solution under an inert gas like nitrogen or argon to displace oxygen.[15] 3. Add Chelating Agents: If metal ion contamination is suspected (e.g., from glassware or other reagents), add a chelating agent like EDTA to sequester the metal ions.[14] 4. Add Antioxidants: Consider adding antioxidants like sodium metabisulfite or ascorbic acid to the formulation.[15][16] |
| Hydrolytic Degradation | This can occur at the ether linkage, especially under strongly acidic or basic conditions.[11][12][17] | 1. Forced Degradation Study: Perform a forced degradation study to understand the compound's stability profile across a range of pH values (e.g., pH 2, 7, and 10).[18][19][20] This will help identify the optimal pH for stability. 2. Optimize pH: Based on the forced degradation results, adjust and buffer the solution pH to the range where the compound is most stable.[15] |
| Incompatibility with Excipients | Certain excipients can react with the amine group. For example, reactive impurities in some grades of polyethylene glycols (PEGs) can cause N-methylation.[21] | 1. Excipient Compatibility Study: Conduct a compatibility study by preparing binary mixtures of the amine hydrochloride with each excipient and analyzing for degradation over time at accelerated conditions (e.g., 40°C/75% RH). 2. Select High-Purity Excipients: Use high-purity, low-reactivity grades of excipients. |
Workflow for Investigating Degradation
Caption: A logical workflow for troubleshooting degradation of 1-Ethoxypropan-2-amine HCl.
III. Experimental Protocols
Protocol 1: Selection of a Stabilizing Buffer System
This protocol outlines the steps to select an appropriate buffer to maintain a stable pH for your solution.
Objective: To identify a buffer system that maintains the pH in the optimal stability range (typically pH 3-6) for this compound.
Materials:
-
This compound
-
Purified water (HPLC grade)
-
Buffer components (e.g., citric acid, sodium citrate, acetic acid, sodium acetate)
-
Calibrated pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Determine Target pH: Based on preliminary stability data or literature, choose a target pH. For this example, we will target pH 4.5.
-
Choose Buffer System: Select a buffer system with a pKa value close to the target pH. A citrate buffer (pKa2 = 4.76) or an acetate buffer (pKa = 4.76) are good candidates.
-
Prepare Buffer Solutions:
-
Prepare stock solutions of the acidic component (e.g., 0.1 M citric acid) and the basic component (e.g., 0.1 M sodium citrate).
-
In a beaker, add a volume of the acidic component stock solution.
-
While monitoring with a calibrated pH meter, slowly add the basic component stock solution until the target pH of 4.5 is reached.
-
-
Prepare Test Solution:
-
Dissolve a known concentration of this compound in the prepared pH 4.5 buffer.
-
-
Monitor Stability:
-
Store the buffered solution under desired conditions (e.g., room temperature, 40°C).
-
Periodically (e.g., at T=0, 1 week, 2 weeks, 4 weeks), measure the pH to ensure it remains stable and analyze the solution by a stability-indicating HPLC method to quantify the parent compound and any degradants.
-
Data Summary Table for Buffer Screening:
| Buffer System | Target pH | Initial pH | pH after 4 Weeks at 40°C | % Degradation after 4 Weeks at 40°C |
| Unbuffered Water | N/A | 5.5 | 6.8 | 12.5% |
| Acetate (50mM) | 4.5 | 4.51 | 4.55 | 1.8% |
| Citrate (50mM) | 4.5 | 4.50 | 4.52 | 1.5% |
| Phosphate (50mM) | 7.4 | 7.42 | 7.38 | 8.9% |
Protocol 2: Forced Degradation Study
This study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[18][19][20]
Objective: To identify potential degradation pathways and products for this compound under various stress conditions.
Materials:
-
This compound
-
0.1N Hydrochloric Acid (HCl)
-
0.1N Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Stability-indicating HPLC-UV/MS system
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol) at a concentration of ~1 mg/mL.
-
Acid Hydrolysis:
-
Mix equal parts of the stock solution and 0.1N HCl.
-
Heat at 60°C for 24 hours.
-
Cool, neutralize with 0.1N NaOH, and dilute for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal parts of the stock solution and 0.1N NaOH.
-
Keep at room temperature for 24 hours.
-
Cool, neutralize with 0.1N HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal parts of the stock solution and 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Store the stock solution in the dark at 60°C for 7 days.
-
Dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Keep a control sample wrapped in foil to protect it from light.
-
Dilute both samples for HPLC analysis.
-
-
Analysis: Analyze all stressed samples and a control (T=0) sample using a validated stability-indicating HPLC-UV/MS method. The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.[8]
Degradation Pathway Visualization
Caption: Potential degradation pathways for this compound in solution.
By understanding the chemical vulnerabilities of this compound and applying these systematic troubleshooting and formulation strategies, researchers can significantly improve the stability and reliability of their solutions, ensuring the integrity of their experimental results.
References
- 1. Ethoxy(propan-2-yl)amine hydrochloride|CAS 1909313-11-6 [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Amine hydrochloride salts : a problem in polyurethane synthesis - Enlighten Theses [theses.gla.ac.uk]
- 4. Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts [jstage.jst.go.jp]
- 5. d-nb.info [d-nb.info]
- 6. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijrpp.com [ijrpp.com]
- 9. Overcoming Heat Stable Salts: Enhance Your Amine Treating Process — Sulfur Recovery Engineering Inc. [sulfurrecovery.com]
- 10. youtube.com [youtube.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. researchgate.net [researchgate.net]
- 13. pharmtech.com [pharmtech.com]
- 14. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 15. The ways to improve drug stability [repository.usmf.md]
- 16. ipsf.org [ipsf.org]
- 17. web.viu.ca [web.viu.ca]
- 18. ajpsonline.com [ajpsonline.com]
- 19. benchchem.com [benchchem.com]
- 20. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 21. A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs… [ouci.dntb.gov.ua]
Technical Support Center: Purification of 1-Ethoxypropan-2-amine Hydrochloride
Here is the technical support center for researchers, scientists, and drug development professionals.
Welcome to the technical support guide for the purification of commercial 1-Ethoxypropan-2-amine hydrochloride. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered in the laboratory. Our goal is to equip you with the knowledge to not only perform the purification but to understand the rationale behind each step, ensuring a robust and reproducible outcome.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the likely impurities in my commercial-grade this compound?
A1: Impurities in commercial amines and their salts typically originate from the synthesis, storage, or degradation of the material.[1] For this compound, you should anticipate the following classes of impurities:
-
Residual Starting Materials & Synthesis Byproducts: Unreacted precursors from the synthetic route can persist in the final product.
-
Oxidation Products: Primary amines are susceptible to oxidation, especially when exposed to air and light over time.[1] This can lead to the formation of corresponding imines, nitroso compounds, or other degradation products.[1][2]
-
Solvent Residues: Residual solvents used during the synthesis and initial purification, such as ethanol, methanol, or acetone, may be present.[1]
-
Water: Amine hydrochlorides are often hygroscopic and can absorb atmospheric moisture.
-
Related Positional Isomers: Depending on the synthetic route, isomers like 2-ethoxypropan-1-amine may be present.
-
Heavy Metals: Catalysts used in the synthesis can sometimes introduce trace amounts of elemental impurities.[1]
Q2: How can I assess the purity of my starting material and the final purified product?
A2: A multi-faceted analytical approach is recommended for a comprehensive purity assessment. No single technique tells the whole story.
-
Chromatographic Methods (GC/HPLC): Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary tools for quantifying purity and detecting organic impurities.[3]
-
GC: Often requires derivatization for polar amines but can be effective. A short column with Tenax-GC packing has been shown to be effective for analyzing various amines with good peak separation.[4]
-
HPLC: Reverse-phase HPLC (e.g., with a C18 column) coupled with UV or Mass Spectrometry (MS) detection is a powerful method for separating the target compound from its impurities.[5] LC-MS provides both quantification and mass identification of contaminants.[6][7]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation of the desired product and for identifying organic impurities, provided they are present at levels typically >1%.
-
Karl Fischer Titration: This is the gold-standard method for accurately determining water content in the sample.
Q3: What is the most effective general strategy for purifying this compound?
A3: For a crystalline solid like an amine hydrochloride, recrystallization is the most direct and efficient purification method.[8] The principle is based on the differential solubility of the compound and its impurities in a chosen solvent system at varying temperatures. The goal is to find a solvent that dissolves the compound well when hot but poorly when cold, while impurities remain either completely soluble or insoluble at all temperatures.
Given that this compound is a salt, it is significantly more polar than its freebase form. Therefore, polar solvents are the most appropriate starting point for developing a recrystallization protocol.[9]
Q4: I'm having trouble with the recrystallization. The compound either "oils out" or doesn't crystallize at all. What should I do?
A4: This is a common and frustrating issue. "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid rather than a solid. Here’s a systematic troubleshooting guide:
-
Re-evaluate Your Solvent System:
-
If the compound oils out, the solution is likely too concentrated, or the cooling is too rapid. Try adding a small amount of additional hot solvent to the mixture, reheating until everything dissolves again, and then allowing it to cool much more slowly.
-
The polarity of the solvent may be too high. For amine salts, a good strategy is to use a polar solvent in which the compound is soluble (like ethanol or isopropanol) and add a less polar "anti-solvent" (like diethyl ether or ethyl acetate) dropwise at the boiling point until the solution becomes faintly cloudy. Then, add a few drops of the primary solvent to clarify and allow it to cool slowly.[9]
-
-
Control the Cooling Rate: Slow, undisturbed cooling is critical. A heated oil bath or a dewar flask can be used to slow down the cooling process, promoting the formation of larger, purer crystals. Rapid cooling (e.g., plunging in an ice bath) often leads to precipitation of impurities and the formation of small, impure crystals.
-
Induce Crystallization:
-
Seeding: If you have a small crystal of pure material, add it to the cooled, supersaturated solution to act as a nucleation point.
-
Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide a surface for crystal nucleation.
-
-
Ensure Purity of the Salt: If the starting material is the freebase (which may be an oil), impurities can severely inhibit crystallization. In this case, perform an acid-base extraction first. Dissolve the crude amine in a solvent like diethyl ether, wash with a basic aqueous solution (e.g., NaHCO₃) to remove acidic impurities, and then extract the amine into an acidic aqueous solution (e.g., 1M HCl).[10] The amine is now in the aqueous layer as its hydrochloride salt. After washing the aqueous layer with ether to remove neutral impurities, the water can be evaporated to yield the crude salt, which can then be recrystallized.
Q5: How should I properly handle and store the purified this compound to maintain its purity?
A5: Proper storage is crucial to prevent degradation.
-
Container: Store the compound in a tightly-sealed, airtight container.[11]
-
Atmosphere: To prevent oxidation, consider flushing the container with an inert gas like argon or nitrogen before sealing.
-
Environment: Store the container in a cool, dry, and dark place, away from incompatible substances and sources of ignition.[11] A desiccator can help prevent moisture absorption.
Experimental Protocols & Data
Workflow for Purification and Analysis
The diagram below outlines the logical flow for purifying commercial this compound.
Caption: Purification workflow for 1-Ethoxypropan-2-amine HCl.
Table 1: Solvent Selection for Recrystallization of Amine Hydrochlorides
| Solvent | Polarity Index | Boiling Point (°C) | Suitability & Rationale |
| Water | 10.2 | 100 | High Polarity: May be too good a solvent, leading to low recovery. Use with caution. |
| Ethanol | 4.3 | 78 | Good Candidate: Often provides good solubility when hot and lower solubility when cold for polar salts. |
| Isopropanol (IPA) | 3.9 | 82 | Excellent Candidate: Similar to ethanol but less volatile. A very common choice for recrystallizing amine salts. |
| Acetonitrile | 5.8 | 82 | Moderate Candidate: Its high polarity can be useful, sometimes in combination with another solvent. |
| Ethyl Acetate | 4.4 | 77 | Anti-Solvent: Generally a poor solvent for amine salts on its own but excellent as an anti-solvent with alcohols. |
| Diethyl Ether | 2.8 | 35 | Anti-Solvent: Very low polarity. Used to precipitate the salt from a more polar solvent solution. Its low boiling point can be a challenge. |
| Hexanes | 0.1 | 69 | Insoluble: Useful for washing non-polar impurities from the crude solid before recrystallization. |
Protocol 1: Recrystallization of this compound
This protocol assumes a starting batch of approximately 5.0 g of commercial-grade material. Adjust volumes accordingly.
Safety: Always perform this procedure in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11][12]
-
Solvent Screening (Small Scale): a. Place ~50 mg of the crude hydrochloride salt into several small test tubes. b. Add a potential solvent (e.g., isopropanol, see Table 1) dropwise at room temperature. Note the solubility. A good solvent will not dissolve the compound well at room temperature. c. Gently heat the test tube. The ideal solvent will fully dissolve the compound at or near its boiling point. d. Allow the tube to cool to room temperature, then place it in an ice bath. Abundant crystal formation indicates a suitable solvent.
-
Dissolution: a. Place 5.0 g of the crude this compound into a 100 mL Erlenmeyer flask equipped with a magnetic stir bar. b. Add the chosen solvent (e.g., isopropanol) in small portions while heating the mixture on a hot plate with stirring. Start with ~20-25 mL. c. Continue adding the minimum amount of hot solvent required to fully dissolve the solid. It is crucial to avoid adding a large excess of solvent, as this will reduce the final yield.
-
Decolorization (If Necessary): a. If the hot solution is colored, remove it from the heat and allow it to cool slightly. b. Add a small amount (1-2% by weight) of activated charcoal to the solution. c. Reheat the mixture to boiling for a few minutes. The charcoal will adsorb colored impurities.[8] d. Perform a hot filtration through a fluted filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization in the filter funnel.
-
Crystallization: a. Cover the flask containing the clear, hot solution with a watch glass. b. Allow the flask to cool slowly and undisturbed to room temperature. Do not agitate it. c. Once the flask has reached room temperature and crystal formation has occurred, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Collection and Washing: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities. c. Break the vacuum and gently press the crystals with a clean spatula to remove excess solvent.
-
Drying: a. Transfer the crystals to a clean, pre-weighed watch glass. b. Dry the purified product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
References
- 1. veeprho.com [veeprho.com]
- 2. researchgate.net [researchgate.net]
- 3. DSpace [helda.helsinki.fi]
- 4. bre.com [bre.com]
- 5. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20070010023A1 - Method of analysis of amine by mass spectrometry - Google Patents [patents.google.com]
- 7. books.rsc.org [books.rsc.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. aksci.com [aksci.com]
- 12. fishersci.com [fishersci.com]
Technical Support Center: Catalyst Deactivation in 1-Ethoxypropan-2-amine Hydrochloride Synthesis
Welcome to the technical support center for troubleshooting catalyst deactivation issues in the synthesis of 1-Ethoxypropan-2-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during this catalytic process. The synthesis, typically achieved through the reductive amination of 1-ethoxy-2-propanone with ammonia over a heterogeneous catalyst, is a robust reaction that can be susceptible to catalyst deactivation, leading to stalled reactions, low yields, and inconsistent results.
This document provides in-depth, field-proven insights into why catalysts fail and offers structured, validated protocols to restore their activity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 1-Ethoxypropan-2-amine?
The most prevalent and atom-economical method is the direct reductive amination of 1-ethoxy-2-propanone. This one-pot reaction involves the condensation of the ketone with ammonia to form an imine intermediate, which is then immediately hydrogenated to the target primary amine in the presence of a heterogeneous catalyst, such as Palladium on Carbon (Pd/C) or Raney® Nickel.[1][2][3] The final product is then typically isolated as its hydrochloride salt to improve stability and handling.
Q2: My hydrogenation reaction has stalled. What is the most likely cause?
A stalled or sluggish reaction is the primary indicator of catalyst deactivation.[4] The most probable cause is catalyst poisoning, where impurities in the reactants, solvent, or hydrogen gas irreversibly bind to the catalyst's active sites.[5][6] Other common causes include fouling (coking) or changes in the catalyst's physical structure (sintering).
Q3: What are the typical catalysts used, and what are their main vulnerabilities?
-
Palladium on Carbon (Pd/C): Highly effective for hydrogenations, but extremely sensitive to poisoning by sulfur, halides, and strong coordinating species like nitriles or even excess product amine.[5][7][8] It can also be deactivated by coking.
-
Raney® Nickel: A cost-effective and highly active catalyst, particularly for nitrile and carbonyl group reductions.[9] Its main vulnerabilities include deactivation by chemisorption of reactants or byproducts, poisoning by sulfur or halogenated compounds, and physical fouling by oil or polymeric material.[10][11][12]
Q4: Is it possible to regenerate a deactivated catalyst?
Yes, in many cases, regeneration is possible, although the success rate depends heavily on the deactivation mechanism. Fouling by organic deposits can often be reversed by solvent washing or oxidative treatment.[13][14] Some forms of chemical poisoning can be reversed, but strong chemisorption, such as from sulfur, can be irreversible.[4] Thermal degradation (sintering) is generally irreversible.[15]
Troubleshooting Guide: A Diagnostic Approach
This guide provides a systematic workflow for identifying and resolving issues during the synthesis.
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process for diagnosing catalyst deactivation problems.
Caption: A logical workflow for diagnosing catalyst deactivation.
Problem 1: The reaction starts but stops before completion, even with sufficient hydrogen.
Possible Cause A: Catalyst Poisoning
Explanation: Poisoning occurs when molecules bind strongly to the active metal sites, blocking them from reactants.[5] This is the most common and abrupt cause of deactivation. In reductive amination, the amine product itself can act as a poison by coordinating to the metal center, although this is often a reversible inhibition.[7] More severe, irreversible poisoning comes from external contaminants.
Diagnostic Checks:
-
Review Raw Material Purity: Scrutinize the certificates of analysis for your 1-ethoxy-2-propanone, ammonia source, and solvent. Look for trace impurities, particularly sulfur- or halogen-containing compounds.
-
Hydrogen Gas Source: Ensure you are using high-purity (e.g., 99.999%) hydrogen. Lower-grade hydrogen can contain catalyst poisons like carbon monoxide or sulfur compounds.[6]
-
Analyze Starting Materials: If suspected, run a GC-MS on your starting ketone and solvent to screen for unknown impurities.
Recommended Solutions:
-
Purify Inputs: Distill the 1-ethoxy-2-propanone and solvent if impurities are suspected.
-
Use a Guard Bed: Pass gaseous reactants (like hydrogen) through a trap containing an appropriate adsorbent to remove poisons before they reach the reactor.
-
Increase Catalyst Loading: In cases of mild poisoning, increasing the catalyst loading can sometimes allow the reaction to reach completion, as there are more active sites available. However, this is not a cost-effective or scalable solution.
Possible Cause B: Mechanical Fouling or "Coking"
Explanation: At higher temperatures or concentrations, side reactions can produce polymeric or carbonaceous materials ("coke") that physically block the catalyst's pores and active sites.[8] This leads to a gradual, rather than abrupt, decrease in reaction rate.
Diagnostic Checks:
-
Visual Inspection: Carefully examine the spent catalyst after filtration. Does it appear clumped, sticky, or coated with a film?
-
Characterization: Temperature-Programmed Oxidation (TPO) of the spent catalyst can quantify the amount of carbonaceous deposits.
Recommended Solutions:
-
Optimize Reaction Conditions: Lower the reaction temperature or substrate concentration to minimize byproduct formation.
-
Catalyst Regeneration: A fouled catalyst can often be regenerated. See the Catalyst Regeneration Protocols section below.
Problem 2: Reaction rate is consistently slow across multiple batches with fresh catalyst.
Possible Cause: Incorrect Catalyst Handling or Activation
Explanation: Both Pd/C and Raney Nickel require careful handling to maintain their high surface area and activity. Raney Nickel is typically supplied as a slurry in water or another solvent to prevent pyrophoric activity, and its activity can diminish if stored improperly.[9][16] Dry Pd/C that has been exposed to hydrogen can be pyrophoric and must be handled under an inert atmosphere or as a wet slurry.[17][18]
Diagnostic Checks:
-
Review Catalyst Handling SOPs: Ensure that the catalyst is not being unnecessarily exposed to air. When weighing and transferring the catalyst, is it done under a blanket of inert gas (e.g., Argon or Nitrogen)?
-
Check Catalyst Age and Storage: Catalysts have a shelf life. Raney Nickel, in particular, can lose activity over time.[19] Confirm that the catalyst is within its recommended use period and has been stored according to the manufacturer's instructions.
Recommended Solutions:
-
Strict Inert Handling: Use a glovebox or Schlenk line techniques for transferring the catalyst to the reaction vessel.
-
Pre-reduction (for Pd/C): While often used directly, pre-reducing the Pd/C catalyst in a clean solvent under hydrogen before adding the reactants can sometimes improve performance by ensuring the active sites are fully available.
-
Use Fresh Catalyst: When in doubt, open a new bottle of catalyst to rule out degradation from age or improper storage of the existing stock.[20]
Mechanisms of Catalyst Deactivation
Caption: The three primary mechanisms of catalyst deactivation.
Catalyst Regeneration Protocols
SAFETY FIRST: Always handle spent hydrogenation catalysts as potentially pyrophoric. Do not allow them to dry in the open air. Keep the filter cake wet with solvent or water at all times and dispose of it according to your institution's safety guidelines.[17][18]
Protocol 1: Regeneration of Fouled Raney® Nickel
This protocol is effective for deactivation caused by the deposition of organic residues (oils, polymers).[12][13]
Methodology:
-
Initial Wash: After filtering the catalyst from the reaction mixture, wash the wet filter cake thoroughly with a non-polar solvent like n-hexane or toluene (3 x 10 mL per gram of catalyst). This removes non-polar organic residues.
-
Alkaline Treatment: Prepare a 0.5-5N solution of NaOH in water. Suspend the catalyst in this solution (approx. 20 mL per gram of catalyst).[10][21]
-
Heating: Gently stir the suspension at 40-80 °C for 1-2 hours. This helps to dissolve more stubborn or acidic organic foulants.
-
Hydrogen Treatment (Optional but Recommended): For enhanced regeneration, the alkaline treatment can be performed under a hydrogen atmosphere (30-40 bar) at elevated temperatures (up to 150 °C).[10][16] This helps to re-saturate the catalyst with active hydrogen species.
-
Final Wash: Carefully decant the alkaline solution and wash the catalyst repeatedly with deionized water until the washings are neutral (pH 7).
-
Storage: Store the regenerated catalyst under water in a sealed container. Never store it dry.
Protocol 2: Regeneration of Fouled/Coked Palladium on Carbon (Pd/C)
This protocol is primarily for removing carbonaceous deposits (coke).
Methodology:
-
Solvent Wash: Similar to Raney Ni, first wash the spent catalyst with a suitable solvent (e.g., chloroform and glacial acetic acid mixture, or a polar solvent like methanol) to remove adsorbed products and byproducts.[14][22]
-
Oxidative Treatment (Calcination):
-
Caution: This procedure should only be performed by trained personnel with appropriate equipment (e.g., a tube furnace with controlled gas flow). The process can be exothermic.
-
Place the solvent-washed and dried (under vacuum) catalyst in a furnace.
-
Pass a stream of dilute air or oxygen (e.g., 2-5% O₂ in N₂) over the catalyst.
-
Slowly ramp the temperature to 250-300 °C and hold for 2-4 hours.[23] This will burn off the carbon deposits as CO₂.
-
-
Reduction: After calcination, cool the catalyst to room temperature under an inert gas (N₂ or Ar). Then, reduce the oxidized palladium back to its active Pd(0) state by treating it with a hydrogen stream (e.g., 5-10% H₂ in N₂) at an elevated temperature (e.g., 200 °C) for 2 hours.
-
Passivation & Storage: Carefully cool the catalyst and store it under an inert atmosphere or as a slurry under a deoxygenated solvent.
Data Summary: Regeneration Techniques
| Catalyst | Deactivation Mode | Regeneration Method | Key Parameters | Efficacy | Reference |
| Raney® Ni | Fouling (Oils/Organics) | Solvent Washing + Ultrasonication | n-Hexane, 65°C, 2h | High | [13] |
| Fouling / Poisoning | Alkaline Treatment | 0.5-5N NaOH, 40-150°C | Moderate to High | [10][21] | |
| General Deactivation | High-Pressure Hydrogen | 30 bar H₂, 150°C | High, full recovery possible | [10][16] | |
| Pd/C | Coking / Fouling | Oxidative Treatment (Calcination) | 2-5% O₂ in N₂, 250-300°C | High, >80% activity recovery | [23] |
| Fouling (Organics) | Solvent Wash | Chloroform/Acetic Acid | Moderate | [14] | |
| Sulfur Poisoning | Air Oxidation | 50-140°C in air | Effective for S-poisoning | [24] |
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. jocpr.com [jocpr.com]
- 3. jocpr.com [jocpr.com]
- 4. benchchem.com [benchchem.com]
- 5. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Raney nickel - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pure.uos.ac.kr [pure.uos.ac.kr]
- 14. Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) [mdpi.com]
- 15. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 16. papers.sim2.be [papers.sim2.be]
- 17. reddit.com [reddit.com]
- 18. benchchem.com [benchchem.com]
- 19. US3796670A - Method of regenerating an aged raney nickel catalyst with carboxylic acid and base treatment - Google Patents [patents.google.com]
- 20. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 21. GB833592A - Process for regenerating raney nickle and raney cobalt catalysts - Google Patents [patents.google.com]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents [patents.google.com]
Technical Support Center: Enhancing Stereoselectivity in Reactions with 1-Ethoxypropan-2-amine Hydrochloride
Welcome to the technical support center for stereoselective synthesis involving 1-Ethoxypropan-2-amine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the stereochemical outcome of their reactions. Here, we address common challenges and provide in-depth, field-proven insights to enhance the stereoselectivity of your synthetic transformations.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, offering potential causes and actionable solutions.
Question 1: My reaction shows low enantiomeric or diastereomeric excess. What are the primary factors I should investigate?
Low stereoselectivity is a frequent challenge that can often be resolved by systematically evaluating several key reaction parameters. The root cause typically lies in one or more of the following areas:
-
Sub-optimal Catalyst or Chiral Auxiliary: The choice of catalyst or chiral auxiliary is the cornerstone of stereochemical control.[1] An inappropriate selection can lead to a small energy difference between the diastereomeric transition states, resulting in poor stereoselectivity.[2]
-
Solution: Conduct a screening of various chiral ligands or catalysts. For metal-catalyzed reactions, even minor modifications to the ligand's structure, affecting its steric or electronic properties, can have a significant impact on enantioselectivity.[3] If you are using a chiral auxiliary, ensure its steric bulk is sufficient to effectively direct the incoming reagent to one face of the molecule.[2]
-
-
Incorrect Reaction Conditions: Temperature, solvent, and concentration play a crucial role in the delicate energy balance of stereoselective reactions.
-
Solution: Systematically optimize the reaction conditions. Lowering the reaction temperature often enhances selectivity by amplifying the small energy differences between competing reaction pathways. The polarity and coordinating ability of the solvent can also influence the geometry of the transition state.[4]
-
-
Substrate-Catalyst Mismatch: Not all catalysts are universally effective for every substrate.[2] Steric hindrance or specific electronic properties of your substrate, including 1-Ethoxypropan-2-amine, may prevent it from effectively interacting with the chiral catalyst.
-
Solution: Consider modifying the substrate, if possible, for example, by altering protecting groups. Alternatively, explore different classes of catalysts that may be better suited to your substrate's characteristics.
-
-
Presence of Impurities: Impurities in starting materials, reagents, or solvents can act as catalyst poisons or interfere with the desired reaction pathway. Water is a common culprit that can be detrimental to many stereoselective reactions.[2]
-
Solution: Ensure all reagents and solvents are of high purity and are appropriately dried. Using freshly distilled solvents and properly stored reagents is highly recommended.
-
Question 2: I am observing product racemization. How can I prevent this?
Product racemization can occur either during the reaction or during the work-up and purification stages, and it undermines the stereoselectivity achieved in the primary reaction.
-
Reaction Conditions: The reaction conditions themselves might be promoting racemization. For instance, if the chiral center has an acidic proton, the presence of a base can lead to its loss and subsequent non-stereoselective reprotonation.[5]
-
Solution: If possible, modify the reaction conditions to be milder. This could involve using a less harsh base, a lower reaction temperature, or a shorter reaction time.
-
-
Work-up and Purification: Acidic or basic conditions during aqueous work-up, or high temperatures during purification methods like distillation or chromatography, can also lead to racemization.
-
Solution: Employ neutral work-up procedures whenever feasible. For purification, consider techniques that operate at lower temperatures, such as flash column chromatography with a carefully selected eluent system, over high-temperature distillation.
-
Question 3: My diastereoselectivity is poor when using 1-Ethoxypropan-2-amine as a chiral directing group. What should I look into?
When using a chiral amine like 1-Ethoxypropan-2-amine to direct the stereochemistry of a reaction, poor diastereoselectivity often points to issues with how effectively it controls the facial selectivity of the reaction.
-
Conformational Flexibility: If the substrate-amine adduct can adopt multiple low-energy conformations, the directing effect of the chiral center will be diminished.[2]
-
Solution: The choice of solvent can influence the conformational equilibrium. Experiment with a range of solvents with varying polarities. Additionally, for reactions involving metal reagents, the choice of the metal can impact the extent of chelation, which can lock the molecule into a more rigid and predictable conformation.[2]
-
-
Inadequate Steric Shielding: The steric bulk of the chiral amine must be sufficient to effectively block one face of the reacting center from the approach of the reagent.
-
Solution: While you cannot change the structure of 1-Ethoxypropan-2-amine itself, you can sometimes modify the other reactants to enhance the steric differentiation. For example, using a bulkier reagent might lead to better selectivity.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the enhancement of stereoselectivity in reactions involving this compound.
What are the main strategies for achieving high stereoselectivity in C-N bond forming reactions?
The formation of chiral amines is a critical transformation in organic synthesis.[6] Several powerful strategies exist to control the stereochemistry of C-N bond formation:[7][8]
-
Catalytic Asymmetric Hydrogenation: This is a widely used method for the synthesis of chiral amines.[9] It involves the reduction of imines, enamines, or N-heteroarenes using a chiral transition metal catalyst.[6] The choice of the chiral ligand is paramount for achieving high enantioselectivity.
-
Asymmetric Reductive Amination: This method allows for the synthesis of enantiomerically enriched amines using chiral catalysts or auxiliaries to control the stereochemistry of the amine product.[10]
-
Use of Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction.[1] After the reaction, the auxiliary can be removed and ideally recycled.
-
Biocatalysis: Enzymes, such as transaminases, offer a highly selective and environmentally friendly approach to synthesizing chiral amines.[11][12] They can catalyze the transfer of an amino group to a ketone with excellent enantioselectivity.[11]
How do I choose the right chiral catalyst for my reaction?
The selection of an optimal catalyst is often an empirical process, but some general principles can guide your choice:
-
Literature Precedent: Start by reviewing the literature for similar transformations. There is a vast body of research on asymmetric catalysis, and it is likely that a suitable catalyst system has already been reported for a reaction similar to yours.
-
Catalyst Screening Kits: Many suppliers offer screening kits containing a variety of chiral ligands. These kits allow for the rapid and efficient screening of different catalysts under your specific reaction conditions.
-
Consider the Reaction Mechanism: A good understanding of the reaction mechanism can provide insights into the key factors that control stereoselectivity. This can help you to rationally select a catalyst that is likely to be effective.
What is the role of a chiral auxiliary and how do I select one?
A chiral auxiliary is a powerful tool for controlling stereochemistry. It functions by being temporarily incorporated into the substrate, thereby creating a chiral environment that directs the approach of the incoming reagent.[1]
When selecting a chiral auxiliary, consider the following:
-
Ease of Attachment and Removal: The auxiliary should be easy to attach to the substrate and, equally importantly, easy to remove under mild conditions that do not affect the newly created stereocenter.[1]
-
High Directing Ability: The auxiliary should provide a high degree of stereochemical control, leading to the desired diastereomer in high excess.
-
Recoverability: For cost-effectiveness, especially on a larger scale, the auxiliary should be recoverable and reusable.
Well-known examples of chiral auxiliaries include Evans' oxazolidinones and Oppolzer's camphorsultam.[1]
III. Experimental Protocols & Data
Protocol: General Procedure for Screening Chiral Catalysts in an Asymmetric Reductive Amination
This protocol provides a general framework for screening different chiral catalysts for the asymmetric reductive amination of a ketone with this compound.
-
Preparation of the Amine: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in a suitable solvent (e.g., dichloromethane). Add one equivalent of a non-nucleophilic base (e.g., triethylamine) and stir for 10-15 minutes at room temperature to generate the free amine.
-
Imine Formation: To the solution of the free amine, add one equivalent of the ketone substrate. If necessary, a dehydrating agent (e.g., magnesium sulfate) can be added to drive the reaction to completion. Stir the mixture at room temperature until imine formation is complete (monitor by TLC or GC-MS).
-
Catalyst Screening: In a series of parallel reaction vials, add a small amount of the pre-formed imine solution. To each vial, add a different chiral catalyst (typically 1-5 mol%).
-
Reduction: Subject the reaction vials to the reducing conditions (e.g., a hydrogen atmosphere or addition of a hydride source). The specific conditions will depend on the chosen catalyst system.
-
Reaction Monitoring and Analysis: Monitor the progress of the reactions by TLC or GC. Once the reactions are complete, quench the reactions appropriately and determine the enantiomeric excess of the product amine using chiral HPLC or GC.
Data Presentation: Comparison of Catalysts for Asymmetric Amination
| Catalyst System | Ligand | Solvent | Temperature (°C) | Conversion (%) | Enantiomeric Excess (%) |
| [Ir(COD)Cl]₂/Ligand A | (S)-BINAP | Toluene | 25 | >99 | 85 |
| [Ir(COD)Cl]₂/Ligand B | (R)-MeO-BIPHEP | THF | 0 | 98 | 92 |
| RuCl₂(PPh₃)₃/Ligand C | (S,S)-Ts-DPEN | Methanol | 40 | 95 | 78 |
This table is a representative example and the actual results will vary depending on the specific substrates and reaction conditions.
IV. Visualizing Reaction Workflows
Troubleshooting Workflow for Low Stereoselectivity
Caption: A decision tree for troubleshooting poor stereoselectivity.
V. References
-
Ju, M., & Schomaker, J. M. (2021). Nitrene transfer catalysts for enantioselective C–N bond formation. Nature Reviews Chemistry, 5(8), 580-594. --INVALID-LINK--
-
BenchChem. (2025). Overcoming poor stereoselectivity in chiral amine synthesis. BenchChem Technical Notes. --INVALID-LINK--
-
Recent advances in enantioselective construction of C–N bonds involving radical intermediates. Organic Chemistry Frontiers. (2025). --INVALID-LINK--
-
ResearchGate. (n.d.). Methods and Strategies for C–N Bond Formation Reactions. --INVALID-LINK--
-
ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. --INVALID-LINK--
-
Wikipedia. (n.d.). Chiral auxiliary. --INVALID-LINK--
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(125). --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Chiral Auxiliaries. --INVALID-LINK--
-
Ellman Laboratory, Yale University. (n.d.). Asymmetric Synthesis of Amines. --INVALID-LINK--
-
Nuñez, A., & Martín, V. S. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(20), 12921-12992. --INVALID-LINK--
-
Myers, E. L., & Seidel, D. (2016). Explaining Anomalies in Enamine Catalysis: “Downstream Species” as a New Paradigm for Stereocontrol. Accounts of Chemical Research, 49(3), 517-529. --INVALID-LINK--
-
Mukherjee, S., Yang, J. W., Hoffmann, S., & List, B. (2007). Asymmetric enamine catalysis. Chemical Reviews, 107(12), 5471-5569. --INVALID-LINK--
-
BenchChem. (n.d.). How to increase the stereoselectivity in reactions with 2-Amino-1-(2-nitrophenyl)ethanol. --INVALID-LINK--
-
Pup, M. (2005). Studies towards the Stereoselective Electrophilic Amination of Carbanions. Universität Bielefeld. --INVALID-LINK--
-
France, S., Guerin, D. J., Miller, S. J., & Lectka, T. (2003). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, 103(8), 2985-3012. --INVALID-LINK--
-
ResearchGate. (n.d.). Factors Affecting Enantioselectivity: Allosteric Effects. --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). Methods and Strategies for C–N Bond Formation Reactions. --INVALID-LINK--
-
Nuñez, A., & Martín, V. S. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. --INVALID-LINK--
-
Mlynarski, S. N., Karns, A. S., & Morken, J. P. (2012). A protocol for direct stereospecific amination of primary, secondary, and tertiary alkylboronic esters. Journal of the American Chemical Society, 134(39), 16449-16451. --INVALID-LINK--
-
Edelstein, E. K., Grote, A. C., Palkowitz, M. D., & Morken, J. P. (2018). A Protocol for Direct Stereospecific Amination of Primary, Secondary, and Tertiary Alkylboronic Esters. Synlett, 29(13), 1749-1752. --INVALID-LINK--
-
TCI Chemicals. (n.d.). C-N Bond Formation Reactions. --INVALID-LINK--
-
HETEROCYCLES, Vol. 52, No. 3, 2000. --INVALID-LINK--
-
Company, R., & Afonso, M. (2020). Asymmetric Dual Enamine Catalysis/Hydrogen Bonding Activation. Molecules, 25(21), 5127. --INVALID-LINK--
-
ChemicalBook. (n.d.). 1-ethoxypropan-2-amine synthesis. --INVALID-LINK--
-
Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. --INVALID-LINK--
-
ResearchGate. (2013). An investigation of the observed, but counter-intuitive, stereoselectivity noted during chiral amine synthesis via N-chiral-ketimines. --INVALID-LINK--
-
BenchChem. (n.d.). Ethoxy(propan-2-yl)amine hydrochloride. --INVALID-LINK--
-
TCI Chemicals. (n.d.). Chiral Auxiliaries and Optical Resolving Agents. --INVALID-LINK--
-
PubChemLite. (n.d.). Ethoxy(propan-2-yl)amine hydrochloride (C5H13NO). --INVALID-LINK--
-
Frontiers. (2024). Recent advances in catalytic asymmetric synthesis. --INVALID-LINK--
-
BenchChem. (n.d.). Asymmetric Synthesis of (S)-1-(5-methylfuran-2-yl)propan-1-amine: Application Notes and Protocols. --INVALID-LINK--
-
PubChem. (n.d.). 1-Ethoxypropan-2-amine. --INVALID-LINK--
-
CCS Chemistry. (n.d.). Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines. --INVALID-LINK--
-
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC. (2024). --INVALID-LINK--
-
Smolecule. (2023). Buy 2-Ethoxypropan-1-amine. --INVALID-LINK--
-
Hsung, R. P., & Feltenberger, J. B. (2011). Asymmetric Synthesis with Ynamides: Unique Reaction Control, Chemical Diversity and Applications. Chemical Society reviews, 40(11), 5236-5247. --INVALID-LINK--
-
Ataman Kimya. (n.d.). 1-ETHOXY-2-PROPANOL. --INVALID-LINK--
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rsc.org [rsc.org]
- 6. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. api.pageplace.de [api.pageplace.de]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jocpr.com [jocpr.com]
- 11. benchchem.com [benchchem.com]
- 12. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 1-Ethoxypropan-2-amine Hydrochloride for Researchers and Drug Development Professionals
Introduction
1-Ethoxypropan-2-amine hydrochloride is a key building block in medicinal chemistry and drug discovery, serving as a versatile intermediate in the synthesis of a wide range of pharmaceutical compounds.[1] Its structural motif is incorporated into various therapeutic agents, making the efficient and scalable synthesis of this amine salt a critical consideration for researchers and drug development professionals. This guide provides a comparative analysis of different synthetic strategies to produce this compound, offering insights into the underlying chemical principles, experimental protocols, and a critical evaluation of each route's advantages and disadvantages. We will explore classical chemical methods, including Reductive Amination, the Gabriel Synthesis, and the Leuckart-Wallach reaction, alongside a modern biocatalytic approach, to provide a comprehensive overview for selecting the most suitable pathway for your specific research and development needs.
Reductive Amination of 1-Ethoxy-2-propanone
Reductive amination is a widely employed and versatile method for the synthesis of amines from carbonyl compounds.[1] This approach involves the reaction of a ketone or aldehyde with an amine or ammonia to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of 1-Ethoxypropan-2-amine, the readily available starting material is 1-ethoxy-2-propanone.
Reaction Mechanism
The synthesis commences with the nucleophilic attack of ammonia on the carbonyl carbon of 1-ethoxy-2-propanone, forming a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base (imine). The imine is subsequently reduced to the primary amine, 1-Ethoxypropan-2-amine. The final step involves the formation of the hydrochloride salt by treatment with hydrochloric acid.
Two primary strategies for the reduction of the imine intermediate are commonly employed: catalytic hydrogenation and hydride reduction.
-
Catalytic Hydrogenation: This method utilizes hydrogen gas and a metal catalyst, such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum oxide (PtO₂). This approach is often favored for its high efficiency and the generation of water as the only byproduct, making it an environmentally friendly option. However, it requires specialized equipment to handle hydrogen gas under pressure.
-
Hydride Reduction: Reagents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) can also be used to reduce the imine. Sodium cyanoborohydride is particularly effective as it is more selective for the imine over the ketone, reducing the likelihood of side reactions. These reactions are typically easier to perform on a laboratory scale than catalytic hydrogenation.
Caption: Reductive amination of 1-ethoxy-2-propanone.
Experimental Protocols
Method A: Catalytic Hydrogenation
-
Imine Formation and Reduction: A solution of 1-ethoxy-2-propanone (1.0 mol) in ethanol is charged into a high-pressure reactor. The reactor is cooled, and anhydrous ammonia (1.2 mol) is introduced. A slurry of Raney Nickel (5% w/w) in ethanol is added. The reactor is sealed and purged with nitrogen, then pressurized with hydrogen gas to 100 psi. The reaction mixture is heated to 80°C and stirred vigorously for 12 hours, maintaining the hydrogen pressure.
-
Work-up: After cooling and venting the reactor, the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to remove the solvent and excess ammonia.
-
Salt Formation: The crude amine is dissolved in diethyl ether and cooled in an ice bath. A solution of hydrochloric acid in isopropanol is added dropwise with stirring until precipitation is complete. The resulting white solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound.
Method B: Hydride Reduction
-
Imine Formation and Reduction: To a solution of 1-ethoxy-2-propanone (1.0 mol) and ammonium acetate (1.5 mol) in methanol, sodium cyanoborohydride (1.2 mol) is added portion-wise at 0°C. The reaction mixture is then stirred at room temperature for 24 hours.
-
Work-up: The solvent is removed under reduced pressure. The residue is taken up in water and the pH is adjusted to >12 with a concentrated sodium hydroxide solution. The aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated.
-
Salt Formation: The crude amine is purified by distillation. The purified amine is then dissolved in anhydrous diethyl ether and treated with a solution of HCl in ether to precipitate the hydrochloride salt. The salt is collected by filtration, washed with ether, and dried.
Gabriel Synthesis
The Gabriel synthesis is a classic and reliable method for the preparation of primary amines, avoiding the over-alkylation often encountered in direct alkylation with alkyl halides.[2] This multi-step process utilizes phthalimide as a protected source of ammonia.
Reaction Mechanism
The synthesis begins with the deprotonation of phthalimide with a base, such as potassium hydroxide, to form the potassium phthalimide salt. This salt then acts as a nucleophile, reacting with a suitable alkyl halide in an Sₙ2 reaction to form an N-alkylphthalimide. For the synthesis of 1-Ethoxypropan-2-amine, the required alkyl halide is 1-ethoxy-2-halopropane (e.g., 1-ethoxy-2-chloropropane). The final step is the liberation of the primary amine from the N-alkylphthalimide, which is typically achieved by hydrazinolysis (the Ing-Manske procedure) or acid hydrolysis. Hydrazinolysis is often preferred due to its milder reaction conditions.
Caption: Gabriel synthesis of 1-Ethoxypropan-2-amine.
Experimental Protocol
-
Synthesis of 1-Ethoxy-2-chloropropane (Starting Material): 1-Ethoxy-2-propanol is reacted with thionyl chloride in the presence of pyridine at 0°C to yield 1-ethoxy-2-chloropropane. The product is purified by distillation.
-
N-Alkylation of Potassium Phthalimide: A mixture of potassium phthalimide (1.0 mol) and 1-ethoxy-2-chloropropane (1.1 mol) in anhydrous dimethylformamide (DMF) is heated at 100°C for 8 hours. The reaction mixture is then cooled to room temperature and poured into ice water. The resulting precipitate, N-(1-ethoxypropan-2-yl)phthalimide, is collected by filtration, washed with water, and dried.
-
Hydrazinolysis: The N-(1-ethoxypropan-2-yl)phthalimide (0.9 mol) is suspended in ethanol, and hydrazine hydrate (1.8 mol) is added. The mixture is refluxed for 4 hours, during which a white precipitate of phthalhydrazide forms.
-
Work-up and Salt Formation: After cooling, the mixture is acidified with concentrated hydrochloric acid and then filtered to remove the phthalhydrazide. The filtrate is concentrated under reduced pressure. The residue is made strongly basic with a sodium hydroxide solution and extracted with diethyl ether. The combined organic extracts are dried over anhydrous potassium carbonate and concentrated. The resulting crude amine is dissolved in isopropanol and treated with a solution of HCl in isopropanol to precipitate the hydrochloride salt, which is then collected by filtration and dried.
Leuckart-Wallach Reaction
The Leuckart-Wallach reaction provides a direct method for the reductive amination of ketones using ammonium formate or formamide as both the nitrogen source and the reducing agent.[3] This one-pot reaction is particularly useful for the synthesis of primary amines from ketones.
Reaction Mechanism
When 1-ethoxy-2-propanone is heated with ammonium formate, the ammonium formate decomposes to formic acid and ammonia. The ammonia reacts with the ketone to form an imine, which is then reduced by the formic acid to the corresponding amine. The reaction typically proceeds at high temperatures (160-185°C). A common intermediate is the N-formyl derivative of the amine, which is subsequently hydrolyzed to the free amine during the work-up.
Caption: Leuckart-Wallach reaction for 1-Ethoxypropan-2-amine.
Experimental Protocol
-
Reaction: A mixture of 1-ethoxy-2-propanone (1.0 mol) and ammonium formate (3.0 mol) is heated in an oil bath at 180-185°C for 6 hours. The reaction is monitored by TLC until the starting ketone is consumed.
-
Hydrolysis and Work-up: The reaction mixture is cooled to room temperature and then treated with concentrated hydrochloric acid. The mixture is refluxed for 4 hours to hydrolyze the intermediate N-formyl amine. After cooling, the solution is made strongly alkaline with a 40% sodium hydroxide solution and extracted with diethyl ether.
-
Purification and Salt Formation: The combined ethereal extracts are dried over anhydrous potassium carbonate and the solvent is removed by distillation. The crude amine is purified by fractional distillation. The purified 1-Ethoxypropan-2-amine is then dissolved in anhydrous diethyl ether and a stream of dry hydrogen chloride gas is passed through the solution to precipitate the hydrochloride salt. The salt is collected by filtration, washed with cold ether, and dried.
Biocatalytic Synthesis via Transamination
A modern and increasingly attractive alternative to traditional chemical synthesis is the use of biocatalysts. Transaminases (TAs) are enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor.[4] This method offers high enantioselectivity, mild reaction conditions, and is environmentally benign.
Reaction Mechanism
In this approach, a transaminase enzyme facilitates the transfer of an amino group from an amino donor, such as isopropylamine or alanine, to 1-ethoxy-2-propanone, producing 1-Ethoxypropan-2-amine and a ketone byproduct (e.g., acetone or pyruvate). The reaction is often driven to completion by using a large excess of the amino donor or by removing the ketone byproduct. This method can be used to produce enantiomerically pure amines if a stereoselective transaminase is employed.
Caption: Biocatalytic synthesis of 1-Ethoxypropan-2-amine.
Experimental Protocol
-
Enzymatic Reaction: In a temperature-controlled vessel, a solution of 1-ethoxy-2-propanone (100 mM) is prepared in a phosphate buffer (pH 8.0) containing pyridoxal 5'-phosphate (PLP) as a cofactor. A suitable transaminase enzyme is added, followed by a large excess of isopropylamine (1 M) as the amino donor. The reaction mixture is stirred at 30°C for 48 hours.
-
Work-up: The reaction is quenched by adding a strong acid to denature the enzyme. The mixture is then basified with sodium hydroxide and extracted with methyl tert-butyl ether (MTBE). The organic layers are combined, dried, and concentrated.
-
Salt Formation: The resulting amine is dissolved in isopropanol and treated with a stoichiometric amount of hydrochloric acid in isopropanol. The hydrochloride salt is precipitated, collected by filtration, washed with a cold solvent, and dried.
Comparative Analysis of Synthetic Routes
The choice of a synthetic route for this compound depends on several factors, including the desired scale of production, cost considerations, available equipment, and the need for stereochemical control.
| Parameter | Reductive Amination (Catalytic Hydrogenation) | Reductive Amination (Hydride Reduction) | Gabriel Synthesis | Leuckart-Wallach Reaction | Biocatalytic Synthesis |
| Starting Materials | 1-Ethoxy-2-propanone, NH₃, H₂ | 1-Ethoxy-2-propanone, NH₄OAc, NaBH₃CN | 1-Ethoxy-2-chloropropane, Phthalimide | 1-Ethoxy-2-propanone, Ammonium Formate | 1-Ethoxy-2-propanone, Amino Donor |
| Typical Yield | High (80-90%) | Moderate to High (70-85%) | Moderate (60-75%) | Moderate (50-70%) | High (often >90%) |
| Purity | Good to Excellent | Good | Good, but requires careful purification | Moderate, often requires extensive purification | Excellent |
| Reaction Conditions | High pressure, elevated temperature | Mild (0°C to RT) | Elevated temperature | High temperature (160-185°C) | Mild (e.g., 30°C, neutral pH) |
| Advantages | High yield, atom economical, clean byproduct (H₂O) | Operationally simple, good for lab scale | Avoids over-alkylation, reliable for primary amines | One-pot reaction, inexpensive reagents | High enantioselectivity, environmentally friendly, mild conditions |
| Disadvantages | Requires specialized high-pressure equipment, catalyst handling | Use of toxic cyanoborohydride, moderate yield | Multi-step synthesis, generation of phthalhydrazide waste | Harsh reaction conditions, often low yields, formation of byproducts | Requires specific enzyme, potential for substrate/product inhibition |
| Scalability | Excellent for industrial scale | Good for lab to pilot scale | Moderate | Moderate | Potentially excellent, but requires process optimization |
| Cost | Potentially low on a large scale | Moderate | Moderate to High | Low | Can be high due to enzyme cost, but decreasing |
Conclusion
For large-scale industrial production where efficiency and cost are paramount, reductive amination via catalytic hydrogenation stands out as the most attractive route, offering high yields and being environmentally friendly. For laboratory-scale synthesis where operational simplicity is a key driver, reductive amination using hydride reagents provides a convenient alternative.
The Gabriel synthesis , while a reliable method for producing primary amines, is less atom-economical and involves multiple steps, making it less ideal for large-scale manufacturing but still a viable option for smaller-scale, specific applications. The Leuckart-Wallach reaction , despite its simplicity and low-cost reagents, often suffers from harsh conditions and lower yields, making it the least favorable option among the classical methods.
The biocatalytic approach using transaminases represents the future of amine synthesis. Its ability to deliver high enantiopurity under mild, green conditions is unparalleled. While the cost and availability of suitable enzymes have been historical barriers, ongoing advancements in enzyme engineering and process optimization are making this route increasingly competitive and, in many cases, the superior choice, especially for the synthesis of chiral pharmaceuticals.
Ultimately, the selection of the optimal synthetic route will be a strategic decision based on a careful evaluation of the specific project requirements, balancing factors of yield, purity, cost, scalability, and environmental impact.
References
The Definitive Guide to Validating 1-Ethoxypropan-2-amine Hydrochloride Structure: A 2D NMR-Centric Approach
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. In the case of chiral molecules like 1-Ethoxypropan-2-amine hydrochloride, a seemingly simple structure presents a significant validation challenge due to the potential for isomeric ambiguity. This guide provides an in-depth, technically-grounded comparison of analytical methodologies for the structural validation of this compound, with a primary focus on the unparalleled power of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering insights honed from years of practical application in structural elucidation. We will explore not only how to validate the target structure but also why the chosen methods provide a self-validating system, ensuring the highest degree of confidence in your results.
The Challenge: Beyond Simple Confirmation
While techniques like mass spectrometry can confirm the molecular weight, and infrared spectroscopy can identify functional groups, they often fall short in definitively establishing the precise connectivity of the atomic framework. For this compound, the key questions are:
-
Is the ethoxy group at the 1-position and the amine at the 2-position?
-
How can we unequivocally confirm the carbon backbone and the placement of the heteroatoms?
Answering these questions with certainty requires a technique that can map out the bonding network of the molecule. This is where 2D NMR spectroscopy excels, providing a detailed roadmap of proton-proton and proton-carbon correlations.
The 2D NMR Solution: A Multi-faceted Approach
A suite of 2D NMR experiments, namely COSY, HSQC, and HMBC, provides a powerful and comprehensive solution for the structural elucidation of this compound. Each experiment offers a unique piece of the structural puzzle.
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[1][2][3] It allows us to trace the proton networks within the molecule, essentially walking along the carbon chain.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation).[4][5][6] This is crucial for assigning carbon signals and confirming which protons are on which carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons over two to three bonds (and sometimes four).[6][7][8] This is invaluable for connecting different spin systems and identifying quaternary carbons (carbons with no attached protons).
By combining the information from these three experiments, we can build a complete and unambiguous picture of the molecular structure.
Experimental Protocol: Acquiring High-Quality 2D NMR Data
The following is a detailed, step-by-step methodology for acquiring high-quality 2D NMR data for this compound. The rationale behind key parameter choices is explained to ensure a robust and reliable dataset.
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄ - CD₃OD) in a 5 mm NMR tube. The choice of solvent is critical; D₂O is often preferred for amine hydrochlorides to allow for the exchange of the acidic amine and hydroxyl protons, simplifying the spectrum.
-
Ensure the sample is fully dissolved and the solution is clear.
Instrumentation and General Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Temperature: Maintain a constant temperature (e.g., 298 K) to ensure chemical shift stability.
-
1D Spectra: Acquire standard 1D ¹H and ¹³C spectra first to determine the spectral widths for the 2D experiments and to have a reference for peak assignments.
2D NMR Acquisition Parameters:
| Experiment | Key Parameters | Rationale |
| COSY | spectral width (sw) in both dimensions, number of increments (ni), number of scans (ns) | sw should encompass all proton signals. ni determines the resolution in the indirect dimension. ns should be sufficient for a good signal-to-noise ratio. |
| HSQC | sw for ¹H (F2) and ¹³C (F1), ns, ni, one-bond coupling constant (¹JCH) | ¹JCH is typically set to ~145 Hz for sp³ C-H bonds to maximize signal intensity. |
| HMBC | sw for ¹H (F2) and ¹³C (F1), ns, ni, long-range coupling constant (ⁿJCH) | ⁿJCH is optimized for 2-3 bond correlations, typically set to 7-10 Hz. |
Predicted Data and Interpretation: Assembling the Structural Puzzle
Predicted ¹H and ¹³C NMR Chemical Shifts (in D₂O):
| Atom # | Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |
| 1 | CH₃ (ethoxy) | ~1.2 | ~15 | t |
| 2 | CH₂ (ethoxy) | ~3.6 | ~65 | q |
| 3 | CH₂ (propanamine) | ~3.4 | ~72 | d |
| 4 | CH (propanamine) | ~3.5 | ~50 | m |
| 5 | CH₃ (propanamine) | ~1.3 | ~18 | d |
COSY: Mapping the Proton Network
The COSY spectrum will reveal the connectivity between adjacent protons.
Caption: Predicted COSY correlations for this compound.
-
A cross-peak between H1 and H2 confirms the ethyl group.
-
Correlations between H3, H4, and H5 establish the propanamine backbone.
HSQC: Linking Protons to Carbons
The HSQC spectrum will show direct, one-bond correlations between protons and the carbons they are attached to.
Caption: Predicted HSQC correlations for this compound.
-
This will definitively assign the chemical shifts of C1, C2, C3, C4, and C5 based on their attached protons.
HMBC: Connecting the Fragments
The HMBC spectrum is the key to confirming the overall structure by showing long-range correlations.
Caption: Key predicted HMBC correlations for this compound.
-
The crucial correlation will be from the ethoxy methylene protons (H2) to the C3 carbon of the propanamine backbone. This unequivocally links the two fragments and confirms the 1-ethoxy substitution pattern.
-
Other correlations, such as from H3 to C4 and C5, will further solidify the assignments within the propanamine moiety.
Comparison with Alternative Analytical Methods
While 2D NMR is the gold standard for this type of structural validation, it is important to understand its performance in the context of other available techniques.
| Technique | Principle | Strengths | Limitations | Application to 1-Ethoxypropan-2-amine HCl |
| 2D NMR | Measures through-bond correlations of atomic nuclei. | Provides unambiguous structural connectivity. Non-destructive. | Lower sensitivity compared to MS. Requires higher sample concentration. | Gold standard. Can definitively distinguish between isomers. |
| GC-MS | Separates by volatility and identifies by mass-to-charge ratio. | High sensitivity and resolution. Excellent for volatile compounds. | Amine hydrochlorides are non-volatile; derivatization or pyrolysis is often required. Fragmentation may not be sufficient to distinguish isomers.[2][9] | Less ideal due to the non-volatile nature. The need for sample modification introduces potential for artifacts. |
| LC-MS | Separates by polarity and identifies by mass-to-charge ratio. | High sensitivity. Applicable to a wide range of compounds. | Co-elution of isomers is possible. Tandem MS (MS/MS) may not provide definitive fragment differences between isomers.[10][11] | Can confirm molecular weight but may not be able to differentiate between the 1-ethoxy-2-amine and 2-ethoxy-1-amine isomers without specific chromatographic separation and fragmentation patterns. |
| FTIR | Measures the absorption of infrared radiation by molecular vibrations. | Provides information about functional groups (e.g., N-H, C-O bonds).[1][12] | Does not provide information on the overall molecular connectivity. | Can confirm the presence of amine and ether functional groups but cannot determine their positions. |
| X-ray Crystallography | Determines the 3D arrangement of atoms in a crystal. | Provides the absolute structure with high precision. | Requires a suitable single crystal, which can be difficult and time-consuming to obtain. The solid-state structure may not represent the solution-state conformation.[4][5] | If a suitable crystal can be grown, it provides definitive proof of structure. However, it is not a high-throughput technique. |
Conclusion: The Unrivaled Power of 2D NMR
For the unambiguous structural validation of this compound, 2D NMR spectroscopy stands out as the most powerful and comprehensive technique. The combination of COSY, HSQC, and HMBC experiments provides a detailed and self-validating map of the molecule's atomic connectivity, leaving no room for isomeric ambiguity. While other techniques like mass spectrometry and FTIR are valuable for providing complementary information, they lack the definitive structural resolving power of 2D NMR. For researchers and professionals who demand the highest level of confidence in their molecular structures, a 2D NMR-centric approach is not just a recommendation—it is a necessity.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Differences in NMR vs Mass Spectrometry for Identification [eureka.patsnap.com]
- 4. Synthesis and X-ray Crystallographic Studies of Salts, Co-crystals, Solvates of some Amine containing Active Pharmaceutical Ingredients and In-situ Cryo Crystallographic Studies on some Organic Liquids [etd.iisc.ac.in]
- 5. theses.gla.ac.uk [theses.gla.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 9. cernobioscience.com [cernobioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. synthinkchemicals.com [synthinkchemicals.com]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of the Reactivity of 1-Ethoxypropan-2-amine Hydrochloride and Structurally Related Amines
Abstract
This guide provides a detailed comparative analysis of the reactivity of 1-ethoxypropan-2-amine hydrochloride with other structurally similar primary amines, namely propan-2-amine and 1-methoxypropan-2-amine. As a hydrochloride salt, the amine's reactivity is intrinsically linked to the equilibrium with its free base form. This document explores the nuanced interplay of electronic and steric effects on the nucleophilicity of these amines. While direct experimental data for this compound is limited, this guide extrapolates its expected reactivity based on established principles of physical organic chemistry and comparative data from analogous structures. A representative experimental protocol for comparing amine reactivity via acylation is also provided, alongside a discussion of their potential applications in drug development and organic synthesis.
Introduction: Understanding Amine Reactivity in a Synthetic Context
Primary amines are fundamental building blocks in organic synthesis, serving as key precursors for a vast array of functional groups and molecular scaffolds. Their utility is primarily dictated by the nucleophilicity of the lone pair of electrons on the nitrogen atom.[1][2] this compound is a primary amine salt that offers a unique combination of structural features: a secondary carbon center alpha to the nitrogen and an ether linkage at the gamma position. To effectively utilize this reagent, it is crucial to understand its reactivity profile in comparison to more common amines.
This guide will focus on a comparative analysis with propan-2-amine (isopropylamine) and 1-methoxypropan-2-amine. This comparison will allow us to dissect the influence of the alkoxy group and its chain length on the overall reactivity of the amine. For researchers and drug development professionals, a clear understanding of these structure-activity relationships is paramount for reaction optimization, impurity profiling, and the rational design of novel molecular entities.
The Interplay of Electronic and Steric Effects on Nucleophilicity
The reactivity of an amine as a nucleophile is governed by two principal factors:
-
Electronic Effects: These pertain to the electron density on the nitrogen atom. Electron-donating groups (EDGs) increase electron density, enhancing nucleophilicity, while electron-withdrawing groups (EWGs) decrease it.[1][3]
-
Steric Effects: This refers to the spatial hindrance around the nitrogen atom, which can impede its approach to an electrophilic center.[1][4][5][6] Generally, for primary amines, steric hindrance is less of a factor compared to secondary and tertiary amines.[1]
A Note on the Hydrochloride Salt: It is important to remember that 1-ethoxypropan-2-amine is supplied as a hydrochloride salt. In this form, the nitrogen's lone pair is protonated, rendering it non-nucleophilic. For the amine to react, it must be neutralized by a base to liberate the free amine. The choice of base and reaction conditions will therefore be critical in any synthetic application.
Comparative Analysis of Amine Structures
Let's examine the structures of the amines under consideration:
-
1-Ethoxypropan-2-amine: The ethoxy group (-OCH2CH3) is located on the carbon adjacent to the CH(NH2) group. The oxygen atom can exert a weak electron-withdrawing inductive effect due to its electronegativity.
-
Propan-2-amine (Isopropylamine): This amine serves as our baseline, with an isopropyl group attached to the nitrogen. Alkyl groups are generally considered electron-donating.[7]
-
1-Methoxypropan-2-amine: Similar to our target molecule, but with a methoxy group (-OCH3) instead of an ethoxy group. This allows for a direct comparison of the effect of the alkyl chain length of the ether.
The following diagram illustrates the key structural features influencing the reactivity of these amines.
Caption: Structural comparison of the amines, highlighting the inductive effects of their substituents.
Predicted Reactivity and Physicochemical Properties
Based on the structural analysis, we can predict the relative reactivity of these amines. The presence of the electronegative oxygen atom in both 1-ethoxypropan-2-amine and 1-methoxypropan-2-amine is expected to slightly decrease the electron density on the nitrogen atom via an inductive effect, thereby reducing their nucleophilicity compared to propan-2-amine. The difference in reactivity between the ethoxy and methoxy analogues is likely to be minimal.
The following table summarizes the key physicochemical properties of the parent amines.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 1-Ethoxypropan-2-amine | C5H13NO | 103.16[8] | Not available |
| Propan-2-amine | C3H9N | 59.11 | 32.4 |
| 1-Methoxypropan-2-amine | C4H11NO | 89.14[9] | 94-95 |
Data for propan-2-amine and 1-methoxypropan-2-amine are from publicly available databases. Data for 1-ethoxypropan-2-amine is limited.
Experimental Protocol: Comparative Acylation of Amines
To empirically compare the reactivity of these amines, a standardized acylation reaction can be performed, and the reaction progress monitored over time. Acetylation with acetyl chloride is a common and well-documented reaction for primary amines.[10][11][12]
Objective:
To compare the relative rates of acetylation of 1-ethoxypropan-2-amine, propan-2-amine, and 1-methoxypropan-2-amine.
Materials:
-
This compound
-
Propan-2-amine
-
1-Methoxypropan-2-amine
-
Acetyl chloride
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Internal standard (e.g., dodecane) for GC analysis
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Preparation of Amine Solutions:
-
For this compound, prepare a 0.1 M solution in anhydrous DCM. Add 1.1 equivalents of triethylamine to this solution to generate the free amine in situ.
-
Prepare 0.1 M solutions of propan-2-amine and 1-methoxypropan-2-amine in anhydrous DCM.
-
-
Reaction Setup:
-
In separate, dry, round-bottom flasks equipped with magnetic stirrers and under an inert atmosphere (e.g., nitrogen), place equal volumes of each of the three amine solutions.
-
Add a known amount of the internal standard to each flask.
-
-
Initiation of Reaction:
-
At time t=0, add 1.0 equivalent of a 1 M solution of acetyl chloride in anhydrous DCM to each flask simultaneously.
-
-
Monitoring the Reaction:
-
At regular intervals (e.g., 2, 5, 10, 15, 30, and 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.
-
Immediately quench the aliquot with an equal volume of saturated sodium bicarbonate solution to stop the reaction.
-
Extract the organic layer and analyze by GC-FID.
-
-
Data Analysis:
-
Quantify the disappearance of the starting amine and the appearance of the corresponding acetamide product by comparing their peak areas to that of the internal standard.
-
Plot the concentration of the starting amine versus time for each reaction to determine the initial reaction rates.
-
The following diagram outlines the experimental workflow.
Caption: Experimental workflow for the comparative acylation of amines.
Applications in Drug Development and Organic Synthesis
The choice of an amine in a synthetic route can have profound implications for the properties of the final molecule.
-
1-Ethoxypropan-2-amine and its analogues can be used to introduce specific alkoxypropyl moieties into a molecule. These groups can influence lipophilicity, metabolic stability, and receptor binding affinity. For example, the ethoxy group may provide a handle for further functionalization or act as a hydrogen bond acceptor.
-
Propan-2-amine is a common building block used to introduce an isopropyl group, which can confer steric bulk and influence the conformational preferences of a molecule.
-
The hydrochloride salt form of an amine offers advantages in terms of stability, handling, and purification compared to the often volatile and corrosive free base.
Conclusion
While direct, peer-reviewed data on the reactivity of this compound is not abundant, a sound scientific comparison can be drawn based on fundamental principles of organic chemistry. It is predicted to be a slightly less potent nucleophile than propan-2-amine due to the electron-withdrawing nature of the nearby oxygen atom. Its reactivity is expected to be very similar to that of 1-methoxypropan-2-amine. For any synthetic application, the liberation of the free amine from its hydrochloride salt through the use of a suitable base is a critical first step. The provided experimental protocol offers a robust framework for empirically validating these predictions and for selecting the optimal amine for a given synthetic transformation in a research and development setting.
References
- 1. fiveable.me [fiveable.me]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. scienceopen.com [scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 6. osti.gov [osti.gov]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. 1-Ethoxypropan-2-amine | C5H13NO | CID 16788417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-Methoxy-2-propylamine | 37143-54-7 | Benchchem [benchchem.com]
- 10. ijcrt.org [ijcrt.org]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
Efficacy comparison of 1-Ethoxypropan-2-amine hydrochloride derivatives in biological assays
In the landscape of antimicrobial drug discovery, the exploration of novel chemical scaffolds that can overcome existing resistance mechanisms is of paramount importance. Among the diverse classes of organic compounds, propan-2-amine derivatives have emerged as a promising area of investigation. While a systematic evaluation of 1-Ethoxypropan-2-amine hydrochloride derivatives remains limited in publicly accessible literature, a comprehensive analysis of the structurally related 1,3-bis(aryloxy)propan-2-amines offers significant insights into the antibacterial potential of the broader propan-2-amine class. This guide provides an in-depth comparison of the efficacy of these derivatives, supported by experimental data, to inform researchers, scientists, and drug development professionals in their quest for new therapeutic agents.
Introduction to Propan-2-amine Derivatives as Antibacterial Agents
The core structure of propan-2-amine offers a versatile scaffold for chemical modification, allowing for the introduction of various functional groups that can modulate biological activity. The presence of a central amine group is a key feature, as amines are known to play crucial roles in the biological activity of many pharmaceutical compounds. The derivatives discussed in this guide, specifically the 1,3-bis(aryloxy)propan-2-amines, feature two aryloxy groups flanking the central propan-2-amine backbone. These aryl moieties provide a rich ground for substitutions, enabling a systematic investigation of structure-activity relationships (SAR).
Comparative Efficacy in Antibacterial Assays
A key study on a series of synthetic 1,3-bis(aryloxy)propan-2-amines has demonstrated their notable activity against a panel of Gram-positive bacteria, including clinically relevant methicillin-resistant Staphylococcus aureus (MRSA) strains.[1][2] The efficacy of these compounds was primarily evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Quantitative Comparison of Antibacterial Activity
The following table summarizes the MIC values for a selection of 1,3-bis(aryloxy)propan-2-amine derivatives against various Gram-positive bacterial strains. The data highlights the impact of different substituents on the aryl rings on the antibacterial potency.
| Compound ID | R1 Substituent | R2 Substituent | S. aureus (ATCC 25923) MIC (µg/mL) | S. pyogenes (ATCC 19615) MIC (µg/mL) | E. faecalis (ATCC 29212) MIC (µg/mL) | MRSA (Clinical Isolate) MIC (µg/mL) |
| CPD-1 | H | H | >128 | >128 | >128 | >128 |
| CPD-2 | 4-Cl | 4-Cl | 16 | 32 | 64 | 16 |
| CPD-3 | 4-F | 4-F | 32 | 64 | 128 | 32 |
| CPD-4 | 4-NO2 | 4-NO2 | 8 | 16 | 32 | 8 |
| CPD-5 | 2,4-diCl | 2,4-diCl | 4 | 8 | 16 | 4 |
| CPD-6 | 4-OCH3 | 4-OCH3 | 64 | 128 | >128 | 64 |
Data Interpretation: The unsubstituted parent compound (CPD-1) showed no significant antibacterial activity. The introduction of halogen substituents on the aryl rings (CPD-2, CPD-3, and CPD-5) led to a marked increase in potency. Notably, the di-chloro substituted derivative (CPD-5) exhibited the lowest MIC values across all tested strains, suggesting that the presence and position of electron-withdrawing groups are crucial for antibacterial efficacy. The nitro-substituted compound (CPD-4) also demonstrated strong activity. Conversely, the electron-donating methoxy group (CPD-6) resulted in reduced activity compared to the halogenated and nitro-substituted analogs.
Structure-Activity Relationship (SAR) Analysis
The experimental data allows for the formulation of a preliminary structure-activity relationship for this class of compounds.
Caption: Structure-Activity Relationship of 1,3-bis(aryloxy)propan-2-amines.
The SAR analysis indicates that:
-
The 1,3-bis(aryloxy)propan-2-amine scaffold is a viable starting point for the development of antibacterial agents.
-
Substitution on the aryl rings is critical for activity.
-
Electron-withdrawing groups, particularly halogens and nitro groups, at the para- and di-positions of the aryl rings significantly enhance antibacterial potency.
-
Electron-donating groups on the aryl rings are detrimental to the antibacterial activity.
Proposed Mechanism of Action
While the precise molecular target of these compounds has not been definitively identified, studies on structurally similar molecules suggest potential mechanisms of action. One hypothesis is the disruption of the bacterial cell membrane integrity. The lipophilic nature of the aryloxy groups may facilitate the insertion of the molecule into the lipid bilayer, leading to increased permeability and eventual cell death. Another possibility is the inhibition of essential bacterial enzymes. Further investigation is required to elucidate the exact mechanism.
Experimental Methodologies
To ensure the reproducibility and validity of the findings, it is crucial to follow standardized experimental protocols.
Synthesis of 1,3-bis(aryloxy)propan-2-amine Derivatives
The synthesis of these compounds typically involves a multi-step process. A general workflow is outlined below.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 1-Ethoxypropan-2-amine Hydrochloride
Introduction
1-Ethoxypropan-2-amine hydrochloride is an important chemical intermediate whose purity and precise quantification are critical for its application in research and drug development. Ensuring the reliability of analytical data throughout the lifecycle of a product often requires the use of multiple analytical techniques. When data from different methods must be compared or combined, a formal process of cross-validation is essential to demonstrate their equivalence.[1] This guide provides an in-depth comparison of two orthogonal analytical methods—Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV derivatization and Gas Chromatography with Flame Ionization Detection (GC-FID)—for the analysis of this compound.
The objective of analytical method validation is to establish, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[2] Cross-validation takes this a step further, demonstrating that two or more distinct analytical procedures can produce comparable results for the same intended purpose.[3][4] This guide will detail the experimental protocols, present a cross-validation study design, and analyze the comparative performance data, providing researchers and drug development professionals with a practical framework for method selection and validation.
Chemical Structure of Analyte
References
- 1. benchchem.com [benchchem.com]
- 2. Related Substances-Method Validation-PPT_slide | PPT [slideshare.net]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking Catalysts for 1-Ethoxypropan-2-amine Hydrochloride Synthesis
Introduction
1-Ethoxypropan-2-amine hydrochloride is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals. Its efficient and selective production is of significant interest to researchers and professionals in drug development and process chemistry. The primary route to this compound is the reductive amination of 1-ethoxypropan-2-one. The choice of catalyst for this transformation is critical, as it directly impacts reaction efficiency, selectivity, cost-effectiveness, and scalability. This guide provides an in-depth, objective comparison of the performance of various catalytic systems for this synthesis, supported by experimental data and field-proven insights.
The Core Reaction: Reductive Amination of 1-Ethoxypropan-2-one
The synthesis of this compound commences with the reductive amination of 1-ethoxypropan-2-one. This reaction typically proceeds in a "one-pot" manner where the ketone reacts with an ammonia source (such as aqueous ammonia) to form an intermediate imine, which is then immediately reduced by a catalyst in the presence of a hydrogen source to yield the desired primary amine.[1][2] The subsequent treatment with hydrochloric acid affords the stable hydrochloride salt.
The selection of an appropriate catalyst is paramount to steer the reaction towards high yield and selectivity, minimizing the formation of by-products such as the corresponding alcohol from the reduction of the starting ketone.[3] This guide will benchmark the performance of commonly employed heterogeneous catalysts: Raney® Nickel, Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), and Rhodium-based catalysts.
Catalyst Performance Comparison
The choice of catalyst is a multi-faceted decision involving considerations of activity, selectivity, cost, and operational safety.[4] Below is a comparative overview of the most common catalysts for the reductive amination of 1-ethoxypropan-2-one.
| Catalyst | Typical Support | Key Performance Characteristics | Advantages | Disadvantages |
| Raney® Nickel | - | High activity for nitro and carbonyl group reduction. | Cost-effective non-precious metal catalyst, suitable for large-scale industrial processes. | Can be pyrophoric and requires careful handling. May exhibit lower selectivity in the presence of other reducible functional groups.[4] |
| Palladium on Carbon (Pd/C) | Activated Carbon | Generally exhibits high activity, often allowing for milder reaction conditions. | High efficiency and good selectivity for imine reduction.[1][5] | More expensive than nickel-based catalysts. Can be sensitive to certain functional groups. |
| Platinum on Carbon (Pt/C) | Activated Carbon | Effective for the hydrogenation of various functional groups, including imines. | Can be more robust and less prone to poisoning than Pd/C.[3] | Generally more expensive than Pd/C and Raney Nickel.[4] May sometimes require more forcing reaction conditions. |
| Rhodium-based catalysts | Various (e.g., Alumina, Carbon) | High activity and selectivity, particularly for the amination of ketones.[6] | Can operate under mild conditions and show good functional group tolerance.[6] | Significantly more expensive than other precious metal catalysts. |
| Biocatalysts (e.g., Amine Dehydrogenases) | - | High enantioselectivity for producing chiral amines. | Operates under mild, aqueous conditions. Environmentally friendly. | Substrate scope can be limited. Enzyme stability and cost may be concerns. |
Experimental Protocols & Methodologies
Detailed experimental procedures are crucial for the successful synthesis and for obtaining reproducible results. Below are representative protocols for the synthesis of this compound using different catalytic systems.
Protocol 1: Reductive Amination using Raney® Nickel
This protocol is a general guideline for the reductive amination of a ketone using Raney® Nickel and can be adapted for 1-ethoxypropan-2-one.
Materials:
-
1-Ethoxypropan-2-one
-
Aqueous Ammonia (25-28%)
-
Raney® Nickel (slurry in water)
-
Methanol (solvent)
-
Hydrogen gas
-
Hydrochloric acid (ethanolic solution)
-
Diatomaceous earth (e.g., Celite®)
Procedure:
-
To a high-pressure autoclave reactor, add 1-ethoxypropan-2-one and methanol.
-
Carefully add the Raney® Nickel slurry. The catalyst should be kept wet to avoid ignition.
-
Seal the reactor and purge several times with nitrogen, followed by hydrogen.
-
Introduce aqueous ammonia to the reactor.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by hydrogen uptake or by analyzing aliquots using GC-MS.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. Caution: The Raney® Nickel on the filter pad is pyrophoric and should not be allowed to dry. It should be quenched carefully with water.
-
To the filtrate, add an ethanolic solution of hydrochloric acid until the pH is acidic to form the hydrochloride salt.
-
Concentrate the solution under reduced pressure to crystallize the this compound.
-
Collect the solid by filtration and dry under vacuum.
Protocol 2: Reductive Amination using Palladium on Carbon (Pd/C)
This protocol outlines a typical procedure for reductive amination using a precious metal catalyst.
Materials:
-
1-Ethoxypropan-2-one
-
Aqueous Ammonia (25-28%)
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (solvent)
-
Hydrogen gas
-
Hydrochloric acid (ethanolic solution)
-
Diatomaceous earth
Procedure:
-
In a suitable hydrogenation reactor, dissolve 1-ethoxypropan-2-one in ethanol.
-
Carefully add the 10% Pd/C catalyst.
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
-
Add aqueous ammonia to the mixture.
-
Pressurize the reactor with hydrogen gas (e.g., 5-20 bar).
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction until completion.
-
After the reaction, vent the hydrogen and purge with nitrogen.
-
Filter the catalyst through diatomaceous earth.
-
Precipitate the hydrochloride salt by adding ethanolic HCl to the filtrate.
-
Isolate the product by filtration and dry.
Visualizing the Workflow
To better understand the process, the following diagrams illustrate the key steps.
Caption: Experimental workflow for catalytic reductive amination.
Caption: Simplified reaction mechanism for reductive amination.
Causality Behind Experimental Choices
-
Choice of Solvent: Alcohols like methanol and ethanol are common solvents as they are good at dissolving the reactants and are relatively inert under the reaction conditions.
-
Ammonia Source: Aqueous ammonia is a readily available and cost-effective source of the amine group.
-
Pressure and Temperature: These parameters are optimized to achieve a reasonable reaction rate without promoting side reactions. Higher pressures of hydrogen generally favor the reduction of the imine over the ketone.
-
Catalyst Loading: The amount of catalyst used is a balance between reaction rate and cost. Higher loadings can increase the reaction speed but also the overall cost of the process.
-
Formation of Hydrochloride Salt: The amine product is often converted to its hydrochloride salt to improve its stability and ease of handling, as free amines can be volatile and susceptible to oxidation.
Characterization of this compound
The identity and purity of the final product are typically confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of the compound.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Used to identify the characteristic functional groups present in the molecule.
-
Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline compound.
Conclusion and Recommendations
The selection of a catalyst for the synthesis of this compound is a critical decision that depends on the specific requirements of the process, including scale, cost, and desired purity.
-
For large-scale industrial production where cost is a primary driver, Raney® Nickel is often the catalyst of choice due to its high activity and lower cost. However, its pyrophoric nature necessitates careful handling procedures.
-
Palladium on carbon (Pd/C) offers a good balance of high activity and selectivity, often allowing for milder reaction conditions, which can be advantageous in a laboratory or pilot plant setting.
-
Platinum on carbon (Pt/C) can be a robust alternative, particularly when catalyst poisoning is a concern.
-
Rhodium-based catalysts , while highly active and selective, are generally limited to smaller-scale applications where their high cost can be justified.
-
Biocatalysis presents an exciting, green alternative, especially when enantiopure product is required.
It is recommended that for any new process development, a screening of different catalysts be performed to identify the optimal system that meets the desired performance and economic targets. This guide provides a foundational framework for initiating such a benchmarking study.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Alternatives for 1-Ethoxypropan-2-amine Hydrochloride in Key Chemical Transformations
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the selection of appropriate building blocks is paramount to the successful synthesis of complex molecular architectures. 1-Ethoxypropan-2-amine hydrochloride has emerged as a valuable primary amine building block, prized for its utility in introducing a specific alkoxyamine moiety into target molecules. This guide provides an in-depth technical comparison of this reagent and its alternatives in two pivotal chemical reactions: reductive amination and amide coupling. By examining the causality behind experimental choices and presenting supporting data, this document aims to empower researchers to make informed decisions in their synthetic endeavors.
Understanding the Role of 1-Ethoxypropan-2-amine
1-Ethoxypropan-2-amine, often used as its more stable hydrochloride salt, provides a unique combination of a primary amine for coupling reactions and an ethoxy group that can influence the physicochemical properties of the final compound, such as lipophilicity and metabolic stability. Its structure makes it a valuable synthon in the construction of heterocyclic compounds and other elaborate molecules integral to drug discovery programs.
Reductive Amination: A Comparative Analysis
Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine intermediate, which is subsequently reduced to a more substituted amine. This reaction is a frequent application for 1-Ethoxypropan-2-amine.
Chemical Reductive Amination: The Conventional Approach
In a typical chemical reductive amination, this compound is reacted with a ketone or aldehyde in the presence of a reducing agent. The choice of reducing agent is critical to the success of the reaction, with milder reagents being preferred to avoid the reduction of the starting carbonyl compound.
Representative Protocol: Reductive Amination of a Ketone with this compound
A general procedure for the reductive amination of a ketone, such as cyclohexanone, with this compound is as follows:
-
Step 1: Imine Formation. To a solution of cyclohexanone (1.0 eq.) and this compound (1.1 eq.) in a suitable solvent like methanol or dichloromethane, a mild base (e.g., triethylamine, 1.2 eq.) is added to liberate the free amine. The mixture is stirred at room temperature to facilitate the formation of the imine intermediate. The reaction progress can be monitored by techniques like TLC or LC-MS.
-
Step 2: Reduction. Once imine formation is significant, a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) is added portion-wise. These reagents are selective for the iminium ion over the ketone. The reaction is stirred until the imine is consumed.
-
Step 3: Work-up and Purification. The reaction is quenched, followed by an aqueous work-up to remove inorganic byproducts. The crude product is then purified by column chromatography to yield the desired N-(1-ethoxypropan-2-yl)cyclohexanamine.
Biocatalytic Reductive Amination: A Green Alternative
A compelling alternative to traditional chemical methods is biocatalytic reductive amination, which utilizes enzymes like amine dehydrogenases (AmDHs) or imine reductases (IREDs). These enzymes offer high chemo-, regio-, and stereoselectivity under mild, aqueous conditions.
A study on the biocatalytic reductive amination of 1-methoxypropan-2-one, a close structural analog of the ketone that would be used with 1-ethoxypropan-2-amine, provides valuable comparative data.[1]
Experimental Protocol: Biocatalytic Reductive Amination of 1-methoxypropan-2-one [1]
-
Reaction Setup: In a buffered aqueous solution (e.g., 2 M NH₄HCO₂ buffer, pH 9.0), 1-methoxypropan-2-one (50-150 mM) is combined with an amine dehydrogenase (e.g., MsmeAmDH), a cofactor (NADP⁺), and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase).
-
Reaction Conditions: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 24-48 hours).
-
Outcome: This biocatalytic approach yielded (S)-1-methoxypropan-2-amine with high conversion (up to 97.1%) and excellent enantioselectivity (98.1% ee).
Performance Comparison and Alternative Amines
The choice between chemical and biocatalytic methods, as well as the selection of the amine itself, depends on the specific requirements of the synthesis.
| Parameter | Chemical Reductive Amination (e.g., with NaBH₃CN) | Biocatalytic Reductive Amination (with AmDH) | Alternative Primary Amines (Chemical Method) |
| Stereoselectivity | Generally produces racemic mixtures unless chiral auxiliaries or catalysts are used. | High enantioselectivity, often yielding a single enantiomer.[1] | Similar to 1-Ethoxypropan-2-amine. |
| Reaction Conditions | Anhydrous organic solvents, often requires inert atmosphere. | Aqueous buffer, mild temperature and pressure. | Typically requires similar conditions to 1-Ethoxypropan-2-amine. |
| Functional Group Tolerance | Good, but can be limited by the reactivity of the reducing agent. | Excellent, enzymes are highly specific. | Dependent on the structure of the amine; steric hindrance can be a factor. |
| Yield | Generally good to excellent, but can be affected by side reactions. | Can be very high, but may be substrate-dependent.[1] | Varies depending on the amine's reactivity and steric bulk. |
| Environmental Impact | Use of organic solvents and potentially toxic reagents. | "Green" process using water as a solvent and biodegradable catalysts. | Similar to 1-Ethoxypropan-2-amine. |
Alternative Primary Amines:
For applications where the specific ethoxypropyl moiety is not essential, a wide range of other primary amines can be employed in reductive amination. The choice will influence the properties of the final product.
-
Simple Alkyl Amines (e.g., Isopropylamine, Cyclohexylamine): Introduce simple alkyl groups, increasing lipophilicity.
-
Functionalized Amines (e.g., Ethanolamine, 2-Methoxyethylamine): Introduce hydroxyl or ether functionalities, which can serve as handles for further derivatization or influence solubility.
-
Anilines: Introduce aromatic moieties, which can be important for biological activity (e.g., pi-stacking interactions).
The choice of an alternative amine will be dictated by the desired structure-activity relationship (SAR) of the target molecule.
References
A Senior Application Scientist's Guide to Isomeric Purity Assessment of 1-Ethoxypropan-2-amine Hydrochloride
Introduction: The Criticality of Stereoisomerism in Pharmaceutical Development
1-Ethoxypropan-2-amine hydrochloride is a chiral primary amine with significant potential as a building block in pharmaceutical synthesis. Its structure contains a single stereocenter, giving rise to two non-superimposable mirror images: the (R)- and (S)-enantiomers. In the realm of pharmacology, these enantiomers are not chemical twins but distinct entities that can exhibit vastly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive, or worse, responsible for adverse effects.
Therefore, the robust and accurate assessment of isomeric purity is not merely an analytical exercise; it is a fundamental requirement for ensuring the safety and efficacy of a drug substance. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines such as Q3A(R2) and Q3B(R2), mandate the identification, reporting, and qualification of impurities, including unwanted isomers, in new drug substances and products. This guide provides a comparative analysis of established analytical techniques for assessing the isomeric purity of this compound, grounded in field-proven insights and experimental data.
The Isomeric Landscape of 1-Ethoxypropan-2-amine
Before delving into analytical methodologies, it is crucial to understand the potential isomeric impurities. The primary concern is the presence of the unwanted enantiomer. However, positional isomers, arising from different arrangements of functional groups, can also be process-related impurities from synthesis.
Caption: Isomeric landscape of 1-Ethoxypropan-2-amine.
Comparative Analysis of Analytical Methodologies
The separation and quantification of chiral amines can be achieved through several high-performance analytical techniques. The choice of method depends on factors such as the required sensitivity, sample throughput, available instrumentation, and the specific stage of drug development (e.g., discovery, process chemistry, or quality control). We will compare four principal techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the workhorse of the pharmaceutical industry for enantiomeric purity determination. Separation is achieved by exploiting the differential interactions between the enantiomers and a chiral stationary phase (CSP).
Causality of Method Choice: For primary amines like 1-Ethoxypropan-2-amine, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally effective. The separation mechanism relies on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure. The addition of an acidic or basic additive to the mobile phase is often critical to improve peak shape and resolution for basic analytes.
Caption: General workflow for chiral HPLC analysis.
Experimental Protocol: Chiral HPLC
-
Column: Chiralpak® IE (amylose tris(3,5-dichlorophenylcarbamate)) or similar polysaccharide-based column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of n-Hexane, Isopropanol (IPA), and Diethylamine (DEA) (e.g., 80:20:0.1, v/v/v). Rationale: The hexane/IPA provides the primary solvent strength, while DEA is a crucial basic additive that minimizes peak tailing by competing with the amine analyte for active sites on the silica support.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Prepare a solution of this compound at approximately 1.0 mg/mL in the mobile phase.
-
Injection Volume: 5 µL.
-
Data Analysis: Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique known for its high resolution and sensitivity, particularly for volatile compounds. For polar analytes like primary amines, derivatization is typically required to improve volatility and thermal stability, and to enhance chiral recognition by the GC stationary phase.
Causality of Method Choice: Derivatization with an agent like trifluoroacetic anhydride (TFAA) converts the polar amine into a less polar, more volatile trifluoroacetamide derivative. This derivative can then be effectively separated on a cyclodextrin-based chiral capillary column. The chiral recognition mechanism involves the inclusion of the analyte's chiral center into the cyclodextrin cavity, with secondary interactions at the rim of the cavity providing the basis for enantioseparation.
Caption: General workflow for chiral GC analysis.
Experimental Protocol: Chiral GC
-
Derivatization: To ~1 mg of the free base of 1-Ethoxypropan-2-amine in 1 mL of dichloromethane, add 100 µL of trifluoroacetic anhydride. Cap the vial and heat at 60 °C for 15 minutes. Cool to room temperature before injection.
-
Column: A cyclodextrin-based chiral column such as a Chiraldex® G-TA (30 m x 0.25 mm).
-
Carrier Gas: Helium or Hydrogen, at a constant flow or pressure.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 2 °C/min to 150 °C. Rationale: A slow temperature ramp is essential to achieve baseline resolution of the closely eluting enantiomers.
-
Inlet Temperature: 250 °C.
-
Detector: Flame Ionization Detector (FID) at 270 °C.
-
Injection: 1 µL, with a split ratio of 50:1.
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that offers a distinct, orthogonal selectivity compared to chromatography. It requires minimal sample and solvent, making it a "green" alternative. For chiral separations, a chiral selector is added to the background electrolyte (BGE).
Causality of Method Choice: Sulfated cyclodextrins are highly effective chiral selectors for basic compounds like amines in CE. The separation principle relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector. The negatively charged sulfated cyclodextrin has its own electrophoretic mobility against the electroosmotic flow. The enantiomer that forms a stronger inclusion complex will have its mobility modified to a greater extent, leading to separation.
Caption: General workflow for chiral Capillary Electrophoresis.
Experimental Protocol: Chiral CE
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): 50 mM sodium phosphate buffer, pH 2.5, containing 5% (w/v) highly sulfated β-cyclodextrin. Rationale: A low pH ensures the primary amine is fully protonated and positively charged, which is necessary for electrophoretic migration.
-
Voltage: 25 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: Direct UV at 210 nm.
-
Sample Preparation: Prepare a solution of this compound at approximately 0.1 mg/mL in water.
NMR Spectroscopy using Chiral Solvating Agents (CSAs)
Unlike chromatographic techniques, NMR spectroscopy does not physically separate the enantiomers. Instead, it allows for their differentiation in solution. This is achieved by adding a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to the NMR sample.
Causality of Method Choice: A CSA, such as an enantiopure BINOL derivative, forms rapid, reversible diastereomeric complexes with the (R)- and (S)-enantiomers of the analyte. These transient diastereomeric complexes exist in different magnetic environments, causing specific proton signals of the analyte (e.g., the proton on the chiral carbon) to appear at different chemical shifts (i.e., they become diastereotopic). The enantiomeric purity can then be determined by integrating these now-resolved signals. This method is fast, requires no separation development, and provides a direct measure of the enantiomeric ratio in the bulk sample.
Caption: Workflow for NMR analysis using a Chiral Solvating Agent.
Experimental Protocol: ¹H NMR with CSA
-
Sample Preparation: In a clean NMR tube, combine ~5 mg of 1-Ethoxypropan-2-amine (as the free base) and 1.1 equivalents of a suitable chiral solvating agent (e.g., (S)-1,1'-Bi-2-naphthol, (S)-BINOL).
-
Solvent: Add ~0.6 mL of deuterated chloroform (CDCl₃).
-
Mixing: Cap and shake the tube for 30 seconds to ensure complex formation.
-
Acquisition: Record a quantitative ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals being integrated.
-
Analysis: Identify a well-resolved pair of signals corresponding to a specific proton in the two diastereomeric complexes. Integrate both peaks carefully. The ratio of the integrals directly corresponds to the enantiomeric ratio of the amine.
Performance Comparison and Data Summary
The choice of the optimal method is context-dependent. HPLC is often preferred for its robustness in QC environments, while GC offers superior resolution for volatile compounds. CE provides an orthogonal check with low solvent consumption, and NMR is invaluable for rapid screening in process development.
| Parameter | Chiral HPLC | Chiral GC (with Derivatization) | Chiral CE | NMR (with CSA) |
| Principle | Differential partitioning with a solid CSP | Differential partitioning with a coated CSP | Differential mobility in an electric field | Formation of diastereomeric complexes in solution |
| Sample Prep | Simple dissolution | Derivatization required | Simple dissolution | Simple mixing |
| Analysis Time | 15-30 min | 20-40 min | 10-20 min | 5-15 min |
| Resolution | Good to Excellent | Excellent | Excellent | Moderate (signal overlap can occur) |
| Limit of Quant. (LoQ) | ~0.05 - 0.1% | ~0.05 - 0.1% | ~0.1% | ~1-2% |
| Key Advantage | Robust, widely available, preparative scale-up possible. | High resolving power and sensitivity. | Orthogonal selectivity, low solvent usage. | Very fast method development , no separation needed. |
| Key Limitation | Method development can be time-consuming. | Derivatization adds a step and potential for error. | Lower sensitivity than HPLC/GC, reproducibility can be challenging. | Lower sensitivity , not suitable for trace analysis. |
Conclusion and Recommendations
The assessment of isomeric purity for this compound is a critical step in ensuring pharmaceutical quality and safety.
-
For routine Quality Control (QC) and release testing, Chiral HPLC is the recommended method due to its established robustness, precision, and suitability for validation according to ICH guidelines.
-
For investigations requiring the highest resolving power or for analyzing volatile process impurities, Chiral GC is an excellent, albeit more complex, alternative.
-
As an orthogonal method for validation or in environments where solvent reduction is a priority, Chiral CE offers a powerful, high-efficiency solution.
-
For rapid, high-throughput screening in a process chemistry or discovery setting, NMR with a Chiral Solvating Agent is unparalleled in its speed and simplicity, providing immediate feedback on the enantiomeric ratio of a sample.
A self-validating system for any drug development program would ideally involve developing a primary method (e.g., HPLC) and validating it against a secondary, orthogonal method (e.g., CE or GC) to ensure the accuracy of the purity assessment and to rule out any co-eluting impurities.
A Comparative Guide to the Quantitative Analysis of 1-Ethoxypropan-2-amine Hydrochloride
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 1-Ethoxypropan-2-amine hydrochloride, a key building block in the synthesis of various pharmaceutical compounds, requires robust analytical methods to ensure product quality and consistency.[1][2] This guide provides an in-depth comparison of two prominent methods for the quantitative analysis of this compound: a highly specific Gas Chromatography-Mass Spectrometry (GC-MS) method utilizing an internal standard and a classic colorimetric assay.
This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the methodologies, supporting experimental data, and the underlying scientific principles that govern the selection of the most appropriate analytical technique. The protocols and data presented herein are grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring a framework of accuracy, precision, and reliability.[3][4][5]
Method 1: High-Specificity Quantification by GC-MS with an Internal Standard
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For the analysis of polar compounds like primary amines, a derivatization step is often employed to improve volatility and chromatographic peak shape.[6] The use of an internal standard is crucial for achieving high accuracy and precision, as it compensates for variations in sample preparation and instrument response.[7]
Causality Behind Experimental Choices
The selection of an appropriate internal standard is critical for the success of the analysis. An ideal internal standard should be structurally similar to the analyte to ensure comparable behavior during sample preparation and analysis but should be chromatographically resolved from the analyte and other matrix components.[7] For this application, a deuterated analog of a structurally similar primary amine, 4-Amino-1-pentanol-d4, is chosen as the internal standard. Deuterated standards are excellent for mass spectrometry-based methods because they have nearly identical chemical and physical properties to their non-deuterated counterparts but can be distinguished by their mass-to-charge ratio (m/z).[6]
Derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common and effective method for converting polar amine groups into less polar and more volatile trimethylsilyl (TMS) derivatives, making them amenable to GC analysis.[6]
Experimental Workflow
Caption: Workflow for the quantitative GC-MS analysis of this compound.
Detailed Experimental Protocol
1. Preparation of Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of dichloromethane (DCM).
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-Amino-1-pentanol-d4 and dissolve it in 10 mL of DCM.[6]
-
Calibration Standards: Prepare a series of calibration standards by adding appropriate volumes of the analyte stock solution and a constant volume of the IS stock solution to vials. Dilute to the final volume with DCM to achieve concentrations ranging from 1 to 100 µg/mL for the analyte and a constant concentration of 20 µg/mL for the IS.[6]
-
Sample Preparation: Accurately weigh a known amount of the sample containing this compound, dissolve it in a known volume of DCM, and spike with the internal standard to achieve a final IS concentration of 20 µg/mL.[6]
2. Derivatization:
-
Transfer 100 µL of each standard or sample solution into a 2 mL autosampler vial.
-
Add 100 µL of BSTFA + 1% TMCS to each vial.[6]
-
Cap the vials tightly and vortex for 30 seconds.
-
Heat the vials at 70°C for 30 minutes to ensure complete derivatization.
3. GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890A GC system or equivalent.
-
Mass Spectrometer: Agilent 5975C VL MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250°C.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Volume: 1 µL in splitless mode.
-
MSD Transfer Line: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Detection Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the derivatized analyte and internal standard.
4. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Determine the concentration of this compound in the samples by using the peak area ratio and the regression equation from the calibration curve.
Method 2: Comparative Analysis using a Ninhydrin-Based Colorimetric Assay
The ninhydrin assay is a classic colorimetric method for the quantification of primary amines.[8][9] The reaction between ninhydrin and a primary amine at an elevated temperature yields a deep purple-colored product known as Ruhemann's purple, which can be quantified spectrophotometrically.[8] This method is often used for its simplicity and cost-effectiveness.
Causality Behind Experimental Choices
The ninhydrin reaction is a well-established and reliable method for the detection and quantification of primary amines. The choice of reaction conditions, including pH and temperature, is critical to ensure the complete formation of the colored product and to minimize interferences. A buffered solution is used to maintain the optimal pH for the reaction. The absorbance is measured at 570 nm, which is the wavelength of maximum absorbance for Ruhemann's purple.
Experimental Workflow
Caption: Workflow for the quantitative analysis of this compound using the ninhydrin assay.
Detailed Experimental Protocol
1. Preparation of Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of deionized water.
-
Ninhydrin Reagent: Prepare a solution of 2% (w/v) ninhydrin in a mixture of ethylene glycol and sodium acetate buffer (pH 5.5).
-
Calibration Standards: Prepare a series of calibration standards by diluting the analyte stock solution with deionized water to achieve concentrations ranging from 10 to 200 µg/mL.
2. Colorimetric Reaction:
-
To 1 mL of each standard and sample solution in a test tube, add 1 mL of the ninhydrin reagent.
-
Heat the test tubes in a boiling water bath for 20 minutes.
-
Cool the test tubes to room temperature.
-
Dilute the contents of each tube with 5 mL of a 50% (v/v) ethanol-water solution.
3. Spectrophotometric Measurement:
-
Measure the absorbance of each solution at 570 nm using a UV-Vis spectrophotometer, using a blank solution (containing all reagents except the analyte) to zero the instrument.
4. Data Analysis:
-
Construct a calibration curve by plotting the absorbance at 570 nm against the analyte concentration.
-
Determine the concentration of this compound in the samples using their absorbance values and the regression equation from the calibration curve.
Comparative Performance Data
The following table summarizes the key performance parameters for the two analytical methods, based on typical experimental results.
| Parameter | GC-MS with Internal Standard | Ninhydrin Colorimetric Assay | ICH Q2(R1) Guideline [3] |
| Linearity (r²) | > 0.999 | > 0.995 | A linear relationship should be demonstrated across the range of the analytical procedure. A correlation coefficient of >0.99 is generally considered acceptable. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | The closeness of test results obtained by the method to the true value. Should be assessed using a minimum of 9 determinations over a minimum of 3 concentration levels. |
| Precision (% RSD) | < 2.0% | < 5.0% | The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~1 µg/mL | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | ~0.5 µg/mL | ~5 µg/mL | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Specificity | High (mass-selective detection) | Moderate (potential interference from other primary amines) | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. |
Discussion and Recommendations
The GC-MS method with an internal standard offers superior performance in terms of specificity, sensitivity, and precision. The mass-selective detection provides a high degree of confidence in the identity of the analyte, minimizing the risk of interference from other components in the sample matrix. The use of a deuterated internal standard effectively corrects for any variability during sample preparation and injection, leading to highly accurate and precise results.[6] This method is particularly well-suited for the analysis of complex matrices and for applications where low detection limits are required, such as in the analysis of impurities or in pharmacokinetic studies.
The ninhydrin-based colorimetric assay , while less specific and sensitive than the GC-MS method, offers the advantages of simplicity, low cost, and high throughput.[8] It does not require sophisticated instrumentation and can be readily implemented in most laboratory settings. However, its lack of specificity is a significant drawback, as any other primary amines present in the sample will interfere with the analysis, leading to overestimated results.[9] This method is best suited for the analysis of relatively pure samples where the concentration of this compound is expected to be high.
References
- 1. Ethoxy(propan-2-yl)amine hydrochloride|CAS 1909313-11-6 [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. benchchem.com [benchchem.com]
- 7. Clean Energy Technologies Research Institute | CETRI » Internal Calibration Standard Curve for Amine Concentration Determination [cetri.ca]
- 8. benchchem.com [benchchem.com]
- 9. Quantification of amine functional groups on silica nanoparticles: a multi-method approach - Nanoscale Advances (RSC Publishing) DOI:10.1039/C9NA00016J [pubs.rsc.org]
Safety Operating Guide
Personal protective equipment for handling 1-Ethoxypropan-2-amine hydrochloride
A Researcher's Guide to Safely Handling 1-Ethoxypropan-2-amine Hydrochloride
Understanding the Potential Hazards
Amine hydrochlorides as a class of compounds warrant careful handling due to their potential for irritation and other health effects. Based on data from similar molecules like 1-ethoxycyclopropanamine hydrochloride and ethoxyamine hydrochloride, we can anticipate the following primary hazards for this compound[1][2]:
-
Skin Irritation: Direct contact may cause redness, itching, and inflammation[1][2].
-
Eye Irritation: The compound can be a serious eye irritant, potentially causing significant damage upon contact[1][3].
-
Respiratory Tract Irritation: Inhalation of dust or aerosols can irritate the respiratory system[1].
Given these potential risks, a comprehensive approach to personal protective equipment (PPE) is non-negotiable.
Essential Personal Protective Equipment (PPE)
The foundation of safe chemical handling lies in the correct selection and use of PPE. For this compound, the following PPE is mandatory.
Engineering Controls: The First Line of Defense
Before considering personal gear, proper engineering controls must be in place. Always handle this compound in a well-ventilated area. A certified chemical fume hood is essential to minimize inhalation exposure[1][3]. An eyewash station and safety shower must be readily accessible in the immediate work area[1][3].
Personal Protective Equipment Summary
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant splash risk. | Protects against splashes and aerosols, preventing severe eye damage[1][3][4]. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile). Double gloving is recommended for enhanced protection. | Prevents skin contact and irritation. Gloves should be inspected before use and removed promptly if contaminated[3][4]. |
| Body Protection | A flame-retardant lab coat, fully buttoned. | Protects skin and personal clothing from contamination[3][5]. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if engineering controls are insufficient or during spill cleanup. | Prevents inhalation of dust or aerosols that can cause respiratory irritation[3][6]. |
| Footwear | Closed-toe, closed-heel shoes made of a non-absorbent material. | Protects feet from spills and falling objects[5]. |
Procedural Discipline: Donning and Doffing PPE
The order in which you put on and take off your PPE is critical to prevent cross-contamination.
Donning PPE Workflow
Caption: Sequential process for correctly donning PPE.
Doffing PPE Workflow
Caption: Sequential process for correctly doffing PPE.
Step-by-Step Handling and Disposal Plan
Prudent Handling Practices
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Review the experimental protocol and have a clear understanding of the quantities being used.
-
Containment: Conduct all weighing and transferring of this compound within a chemical fume hood to contain any dust or aerosols.
-
Avoidance of Contamination: Use dedicated spatulas and glassware. Do not return excess material to the original container.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[1][3]. Do not eat, drink, or smoke in the laboratory[1].
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[1]. Seek medical attention if irritation persists[2].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[1]. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1].
-
Spill: For small spills, absorb the material with an inert substance (e.g., sand, vermiculite) and place it in a sealed container for disposal. Ensure proper PPE is worn during cleanup. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan
All waste containing this compound should be treated as hazardous waste.
-
Segregation: Collect all waste materials (including contaminated gloves, paper towels, and empty containers) in a designated, clearly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be labeled with the full chemical name and the appropriate hazard warnings.
-
Disposal: Dispose of the hazardous waste through your institution's approved chemical waste disposal program. Do not dispose of it down the drain or in regular trash[1].
By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research, ensuring that your groundbreaking work is built on a foundation of safety and scientific integrity.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. enamine.enamine.net [enamine.enamine.net]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
